molecular formula C8H20Cl2N2 B3024218 N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride CAS No. 1286272-89-6

N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride

Cat. No.: B3024218
CAS No.: 1286272-89-6
M. Wt: 215.16
InChI Key: HRZUCSCEEZQGMI-UHFFFAOYSA-N
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Description

N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride is a useful research compound. Its molecular formula is C8H20Cl2N2 and its molecular weight is 215.16. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-N,4-N-dimethylcyclohexane-1,4-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2.2ClH/c1-10(2)8-5-3-7(9)4-6-8;;/h7-8H,3-6,9H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRZUCSCEEZQGMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCC(CC1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90694538
Record name N~1~,N~1~-Dimethylcyclohexane-1,4-diamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90694538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1031289-75-4
Record name N~1~,N~1~-Dimethylcyclohexane-1,4-diamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90694538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to N1,N1-Dimethylcyclohexane-1,4-diamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 1187931-32-3

This technical guide provides a comprehensive overview of N1,N1-Dimethylcyclohexane-1,4-diamine Dihydrochloride, a versatile chemical intermediate with significant applications in polymer chemistry and pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, properties, and practical applications, grounded in established scientific principles.

Introduction and Core Compound Identity

This compound is the salt form of N1,N1-Dimethylcyclohexane-1,4-diamine, a diamine featuring a cyclohexane ring with a primary amine and a tertiary dimethylamine group at the 1 and 4 positions, respectively. The dihydrochloride salt form often enhances stability and modifies solubility, making it suitable for various applications.

Table 1: Core Compound Identity

IdentifierValue
Chemical Name This compound
CAS Number 1187931-32-3[1][2][3]
Molecular Formula C₈H₂₀Cl₂N₂[1][2][4]
Molecular Weight 215.16 g/mol [1][4]
Typical Purity ≥95%
Synonyms NC1CCC(N(C)C)CC1.[H]Cl.[H]Cl[2]

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process commencing with the commercially available 1,4-diaminocyclohexane. The key transformation is the selective N,N-dimethylation of one of the primary amine groups, followed by conversion to the dihydrochloride salt.

Synthesis of the Free Base: N1,N1-Dimethylcyclohexane-1,4-diamine

A robust and widely recognized method for the methylation of primary amines is the Eschweiler-Clarke reaction .[5][6] This reaction utilizes formaldehyde as the methylating agent and formic acid as the reducing agent, offering a high-yield pathway to tertiary amines while avoiding the formation of quaternary ammonium salts.[5]

Mechanism of the Eschweiler-Clarke Reaction:

The reaction proceeds through the formation of an iminium ion from the primary amine and formaldehyde, which is then reduced by a hydride transfer from formic acid. This process is repeated to achieve dimethylation. The loss of carbon dioxide as a byproduct drives the reaction to completion.

Workflow for the Synthesis of N1,N1-Dimethylcyclohexane-1,4-diamine:

cluster_synthesis Synthesis of N1,N1-Dimethylcyclohexane-1,4-diamine start Start with 1,4-Diaminocyclohexane reagents Add excess Formaldehyde and Formic Acid start->reagents reaction Heat the mixture (e.g., 80-100°C) reagents->reaction workup Basify with NaOH or KOH to deprotonate the amine reaction->workup extraction Extract with an organic solvent (e.g., DCM) workup->extraction purification Purify by distillation or chromatography extraction->purification product Obtain pure N1,N1-Dimethyl- cyclohexane-1,4-diamine purification->product

Caption: Synthesis workflow for the free base via the Eschweiler-Clarke reaction.

Experimental Protocol: Synthesis of N1,N1-Dimethylcyclohexane-1,4-diamine

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,4-diaminocyclohexane (1 equivalent) in a suitable solvent like methanol or water.

  • Addition of Reagents: To the stirred solution, add an excess of aqueous formaldehyde (approximately 2.2 equivalents) followed by an excess of formic acid (approximately 2.2 equivalents). The addition of formic acid should be done cautiously as the reaction can be exothermic.

  • Reaction: Heat the reaction mixture to reflux (typically 80-100°C) and maintain for several hours (e.g., 18 hours) until the reaction is complete, which can be monitored by techniques like TLC or GC-MS.

  • Work-up: Cool the reaction mixture to room temperature. Carefully add a strong base, such as sodium hydroxide or potassium hydroxide, to neutralize the excess formic acid and deprotonate the amine salts, bringing the pH to above 11.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate. Combine the organic layers.

  • Purification: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield pure N1,N1-Dimethylcyclohexane-1,4-diamine.

Preparation of the Dihydrochloride Salt

The conversion of the free base to its dihydrochloride salt is a straightforward acid-base reaction.

Experimental Protocol: Preparation of this compound

  • Dissolution: Dissolve the purified N1,N1-Dimethylcyclohexane-1,4-diamine in a suitable solvent, such as isopropanol or diethyl ether.

  • Acidification: Slowly add a solution of hydrochloric acid in the same solvent (or bubble gaseous HCl through the solution) with stirring. An excess of HCl (at least 2 equivalents) is required to protonate both amine groups.

  • Precipitation: The dihydrochloride salt will precipitate out of the solution.

  • Isolation and Drying: Collect the precipitate by filtration, wash with a small amount of the cold solvent, and dry under vacuum to obtain this compound as a solid.

Physicochemical Properties and Spectral Data

The physicochemical properties of this compound are crucial for its handling, storage, and application.

Table 2: Physicochemical Properties

PropertyValueSource
Appearance White to off-white solid
Melting Point Data not available for the dihydrochloride. The free base has a melting point of -65°C.
Boiling Point Data not available for the dihydrochloride. The free base has a boiling point of 205°C.
Solubility Highly soluble in water.
Storage Sealed in a dry environment at room temperature.

Spectral Data Interpretation:

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the N-methyl protons, the methine protons on the cyclohexane ring attached to the nitrogens, and the methylene protons of the cyclohexane ring. The chemical shifts will be influenced by the protonation of the amine groups.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the N-methyl carbons, the methine carbons, and the methylene carbons of the cyclohexane ring.

  • FTIR: The infrared spectrum of the dihydrochloride salt will be characterized by broad absorption bands in the region of 2400-3000 cm⁻¹, which are typical for the N-H stretching vibrations of ammonium salts.[7] The C-H stretching and bending vibrations of the cyclohexane ring and methyl groups will also be present.

Applications

Epoxy Resin Curing Agent

This compound can function as a curing agent or hardener for epoxy resins.[1] The primary amine group is the reactive site for the curing reaction.

Mechanism of Epoxy Curing with a Primary Amine:

The lone pair of electrons on the nitrogen of the primary amine attacks one of the carbon atoms of the epoxide ring, leading to ring-opening and the formation of a hydroxyl group and a secondary amine. This secondary amine can then react with another epoxide group, leading to cross-linking and the formation of a rigid thermoset polymer network.

Workflow for Epoxy Resin Curing:

cluster_curing Epoxy Resin Curing Workflow start Epoxy Resin (e.g., DGEBA) mixing Thoroughly mix resin and curing agent start->mixing reagents N1,N1-Dimethylcyclohexane- 1,4-diamine Dihydrochloride reagents->mixing curing Apply heat to initiate and complete curing mixing->curing product Cured Thermoset Polymer curing->product

Caption: General workflow for curing epoxy resins with the diamine hardener.

Experimental Protocol: Curing of a Bisphenol A Diglycidyl Ether (DGEBA) based Epoxy Resin

Note: The use of the dihydrochloride salt may require specific conditions to liberate the free amine for reaction, such as the presence of a base or higher temperatures.

  • Stoichiometry Calculation: Calculate the required amount of the diamine dihydrochloride based on the amine hydrogen equivalent weight (AHEW) and the epoxy equivalent weight (EEW) of the resin. For a primary amine, there are two active hydrogens.

  • Mixing: In a suitable container, combine the DGEBA resin and the calculated amount of this compound. Mix thoroughly until a homogeneous mixture is obtained. Gentle heating may be required to aid dissolution and reduce viscosity.

  • Degassing: Place the mixture in a vacuum oven to remove any entrapped air bubbles.

  • Curing: Pour the mixture into a mold and cure in an oven. A typical curing schedule might involve an initial cure at a lower temperature (e.g., 80-120°C) for a few hours, followed by a post-cure at a higher temperature (e.g., 150°C) to ensure complete cross-linking.

  • Characterization: After cooling, the cured epoxy can be characterized for its mechanical and thermal properties, such as hardness, tensile strength, and glass transition temperature (Tg).

The aliphatic nature of the diamine can impart good flexibility and impact resistance to the cured epoxy, while the controlled reactivity can allow for a longer pot life, which is advantageous in applications like coatings, adhesives, and composites.[1]

Intermediate in Pharmaceutical and Agrochemical Synthesis

Safety and Handling

This compound and its free base are hazardous chemicals and should be handled with appropriate safety precautions.

Table 3: Hazard Information

HazardDescription
GHS Pictograms GHS07 (Harmful/Irritant)
Signal Word Warning
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/ eye protection/ face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

This information is based on the free base and may vary for the dihydrochloride salt. Always consult the specific Safety Data Sheet (SDS) for the product being used.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile), lab coat.

  • Respiratory Protection: Use in a well-ventilated area or with a fume hood. If dust or aerosols are generated, use a NIOSH-approved respirator.

Conclusion

This compound is a chemical compound with significant potential in both materials science and organic synthesis. Its role as a curing agent for epoxy resins allows for the creation of durable and versatile polymers. As a synthetic intermediate, its unique structure provides a valuable scaffold for the development of novel pharmaceuticals and agrochemicals. A thorough understanding of its synthesis, properties, and reaction mechanisms is essential for its effective and safe utilization in research and development.

References

  • Biriukov, K. O., Podyacheva, E., Tarabrin, I., Afanasyev, O. I., & Chusov, D. (2024). Simplified Version of the Eschweiler–Clarke Reaction. The Journal of Organic Chemistry, 89(5), 3580–3584. [Link]

  • MySkinRecipes. (n.d.). N1,N1-Dimethylcyclohexane-1,4-diaminedihydrochloride. Retrieved from [Link]

  • Wikipedia. (2023). Eschweiler–Clarke reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of pure amantadine hydrochloride (black), 18-crown-6 (blue) and complex (red). [Image]. Retrieved from [Link]

  • J&K Scientific LLC. (2021). Eschweiler-Clarke Reaction. Retrieved from [Link]

  • PubChem. (n.d.). trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride. Retrieved from [Link]

  • Lead Sciences. (n.d.). This compound. Retrieved from [Link]

  • Lead Sciences. (n.d.). This compound. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Review of Modern Eschweiler–Clarke Methylation Reaction. Retrieved from [Link]

Sources

An In-Depth Technical Guide to N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride is a key chemical entity with significant applications in medicinal chemistry and materials science. This guide provides a comprehensive overview of its fundamental properties, including a definitive determination of its molecular weight. It delves into the stereochemically-aware synthesis of the preferred trans-isomer, outlines detailed purification and analytical characterization protocols, and explores its pivotal role as a linker in the design of Proteolysis Targeting Chimeras (PROTACs), a frontier in modern drug development.

Core Molecular Attributes

This compound is the salt form of the corresponding free diamine, which enhances its stability and solubility in aqueous media, making it amenable for use in various synthetic and biological applications.

Molecular Weight and Formula

The precise molecular weight of this compound is a critical parameter for stoichiometric calculations in chemical synthesis and for the characterization of derivative compounds. Based on its chemical formula, the molecular weight is determined as follows:

  • Chemical Formula: C₈H₂₀Cl₂N₂[1]

  • Molecular Weight: 215.16 g/mol [1][2]

This value is derived from the sum of the atomic weights of its constituent atoms. The corresponding free base, N,N-Dimethylcyclohexane-1,4-diamine, has a molecular weight of 142.24 g/mol .[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
Molecular Formula C₈H₂₀Cl₂N₂[1]
Molecular Weight 215.16 g/mol [1][2]
CAS Number 1187931-32-3
Appearance Solid[4]
Storage Room temperature, sealed, dry[1]

Stereochemistry: The Importance of the trans-Isomer

The cyclohexane ring in N1,N1-Dimethylcyclohexane-1,4-diamine can exist in two primary stereoisomeric forms: cis and trans. In the context of its application as a linker in drug design, the trans-isomer is generally preferred. This preference is rooted in the conformational stability of the cyclohexane ring. The trans configuration allows both the amino and dimethylamino groups to occupy equatorial positions on the chair conformation of the cyclohexane ring.[3][5] This diequatorial arrangement minimizes steric hindrance, leading to a thermodynamically more stable molecule compared to the cis-isomer, where one substituent would be forced into a more sterically hindered axial position.[3][5]

The defined and rigid geometry of the trans-isomer is crucial for its function as a linker in complex molecules like PROTACs, as it provides a predictable spatial orientation of the connected moieties, which is essential for effective biological activity.

Synthesis and Purification

The synthesis of trans-N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride involves a multi-step process that requires careful control to ensure the desired stereochemistry and purity.

Synthetic Pathway

A common synthetic route to obtain the trans-isomer starts from trans-1,4-diaminocyclohexane. The general workflow is depicted in the diagram below.

G cluster_0 Synthesis of trans-N1,N1-Dimethylcyclohexane-1,4-diamine cluster_1 Salt Formation Start trans-1,4-Diaminocyclohexane Step1 Boc Protection Start->Step1 Boc₂O, Solvent Step2 Reductive Amination Step1->Step2 Formaldehyde, NaBH(OAc)₃ Step3 Boc Deprotection Step2->Step3 Acid (e.g., TFA) Product trans-N1,N1-Dimethylcyclohexane-1,4-diamine Step3->Product Free_Base trans-N1,N1-Dimethylcyclohexane-1,4-diamine Salt_Formation Treatment with HCl Free_Base->Salt_Formation 2 eq. HCl in Ether/Dioxane Final_Product trans-N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride Salt_Formation->Final_Product G cluster_0 PROTAC Action POI_Ligand Target Protein (POI) Ligand Linker trans-N1,N1-Dimethyl- cyclohexane-1,4-diamine POI_Ligand->Linker Covalent Bond E3_Ligand E3 Ligase Ligand Linker->E3_Ligand Covalent Bond PROTAC PROTAC Molecule Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) PROTAC->Ternary_Complex Binds POI and E3 Ligase Ubiquitination Protein Ubiquitination Ternary_Complex->Ubiquitination Degradation Proteasomal Degradation Ubiquitination->Degradation

Sources

An In-Depth Technical Guide to N1,N1-Dimethylcyclohexane-1,4-diamine Dihydrochloride: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride is a diamine salt that is emerging as a versatile building block in both materials science and pharmaceutical development. Its rigid cyclohexane core and strategically placed amine functionalities make it a compound of significant interest for creating complex molecular architectures with tailored properties. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and an exploration of its current and potential applications, offering a critical resource for researchers looking to leverage this compound in their work.

Physicochemical Properties

This compound is a white to off-white solid at room temperature.[1][2] Its dihydrochloride salt form generally confers greater stability and ease of handling compared to the free base. For optimal preservation of its integrity, it should be stored in a sealed container under dry, room temperature conditions.[2][3]

PropertyValueSource(s)
Molecular Formula C₈H₂₀Cl₂N₂[1][2]
Molecular Weight 215.16 g/mol [1][2]
CAS Number 1187931-32-3[2][3]
Physical Form Solid[1]
Storage Room temperature, sealed, dry[2][3]

While specific, experimentally determined melting point and solubility data for the dihydrochloride salt are not widely published, the free base, N,N-Dimethylcyclohexane-1,4-diamine, has a reported boiling point of 205°C and a density of 0.92 g/cm³.[4] The dihydrochloride salt is expected to be soluble in water and lower alcohols, with limited solubility in nonpolar organic solvents.

Synthesis and Characterization

The synthesis of this compound can be achieved through a multi-step process, typically starting from a commercially available cyclohexane-1,4-diamine. A representative synthetic route is outlined below.

Experimental Protocol: Synthesis of this compound

This protocol is a representative method and may require optimization based on laboratory conditions and available starting materials.

Step 1: Reductive Amination of Cyclohexane-1,4-dione

  • To a solution of cyclohexane-1,4-dione in methanol, add a solution of dimethylamine (2 equivalents) in methanol at 0 °C.

  • Stir the mixture for 1 hour at room temperature.

  • Add sodium cyanoborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 24 hours.

  • Quench the reaction by the slow addition of 1 M HCl until the solution is acidic.

  • Concentrate the mixture under reduced pressure to remove methanol.

  • Basify the aqueous residue with 2 M NaOH and extract with dichloromethane (3 x 50 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N1,N1,N4,N4-tetramethylcyclohexane-1,4-diamine.

Step 2: Selective Demethylation (where necessary if starting with the tetramethylated compound)

This step is complex and various methods exist. One approach is the Von Braun reaction, which is hazardous and requires experienced handling. A more modern approach might involve selective dealkylation using specific reagents, which is beyond the scope of this general protocol. For the purpose of this guide, we will assume a more direct route to the desired product is available or a different starting material is used.

Step 3: Formation of the Dihydrochloride Salt

  • Dissolve the crude N1,N1-Dimethylcyclohexane-1,4-diamine free base in a minimal amount of diethyl ether or another suitable organic solvent.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrochloric acid in diethyl ether (2.2 equivalents) dropwise with stirring.

  • A white precipitate of this compound will form.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Characterization

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The proton NMR spectrum is expected to show signals corresponding to the N-methyl protons, the methine protons on the cyclohexane ring at the C1 and C4 positions, and the methylene protons of the cyclohexane ring. The integration of these signals should be consistent with the number of protons in each environment.

    • ¹³C NMR : The carbon NMR spectrum will display distinct signals for the N-methyl carbons, the C1 and C4 carbons of the cyclohexane ring, and the remaining methylene carbons of the ring.

  • Infrared (IR) Spectroscopy : The IR spectrum should exhibit characteristic peaks for N-H stretching (from the protonated amine), C-H stretching of the alkyl groups, and potentially broad absorptions associated with the hydrochloride salt.

  • Mass Spectrometry (MS) : Mass spectral analysis will confirm the molecular weight of the compound. The mass spectrum of the free base would show a molecular ion peak corresponding to its molecular weight.

Applications in Research and Development

The unique structural features of this compound make it a valuable tool in several areas of chemical research and development.

Polymer Chemistry and Materials Science

As a diamine, this compound can serve as a monomer or a curing agent in the synthesis of various polymers.[2]

  • Epoxy Resins : The primary amine group can react with epoxy groups, making it an effective curing agent for epoxy resins. The rigid cyclohexane backbone can impart enhanced thermal stability and mechanical strength to the resulting polymer network.[2] The controlled reactivity of the aliphatic amine allows for a desirable pot life in applications such as coatings, adhesives, and composites.[2]

  • Polyurethanes and Polyamides : The diamine functionality allows it to be incorporated into the backbone of polyurethanes and polyamides, influencing properties such as rigidity, thermal stability, and solvent resistance.

Pharmaceutical and Agrochemical Synthesis

This compound serves as a key intermediate in the synthesis of more complex molecules with potential biological activity.[2] Its defined stereochemistry and compatible functional groups make it a desirable building block.[2]

  • Drug Discovery : The cyclohexane scaffold is a common motif in many drug molecules, providing a rigid framework to orient functional groups for optimal interaction with biological targets. This diamine can be used to introduce this scaffold and the associated amine functionalities into a lead compound.

  • PROTACs (Proteolysis Targeting Chimeras) : The parent compound, cyclohexane-1,4-diamine, is utilized as a linker in the synthesis of PROTACs.[5] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the degradation of the target protein. The rigid nature of the cyclohexane linker can provide precise control over the distance and orientation between the two ends of the PROTAC, which is critical for its efficacy.

Catalysis

The diamine structure can also be a precursor to chiral ligands for asymmetric catalysis. Modification of the amine groups can lead to the synthesis of ligands that can coordinate with metal centers to create catalysts for a variety of chemical transformations.

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed and causes severe skin burns and eye damage.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Conclusion

This compound is a chemical compound with significant potential in both academic and industrial research. Its well-defined structure and versatile reactivity make it a valuable building block for the synthesis of advanced materials and novel pharmaceutical agents. As research into new polymers and targeted therapeutics continues to grow, the demand for such specialized intermediates is likely to increase, further highlighting the importance of this compound.

References

  • This compound - Lead Sciences. (n.d.). Lead Sciences. [Link]

  • trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride | C8H19ClN2 - PubChem. (n.d.). PubChem. [Link]

  • N1,N1-Dimethylcyclohexane-1,4-diaminedihydrochloride - MySkinRecipes. (n.d.). MySkinRecipes. [Link]

  • N1,N1-dimethylcyclohexane-1,2-diamine | C8H18N2 | CID 12447266 - PubChem. (n.d.). PubChem. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of N1,N1-Dimethylcyclohexane-1,4-diamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride is a versatile aliphatic diamine derivative with significant applications in various fields of chemical synthesis.[1] Its rigid cyclohexane backbone and the presence of both a primary and a tertiary amine group make it a valuable building block in the development of novel polymers, as a curing agent for epoxy resins, and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The dihydrochloride salt form ensures stability and ease of handling of this otherwise hygroscopic and reactive diamine.

This technical guide provides a comprehensive overview of a reliable and scalable synthetic pathway to this compound, intended for researchers and professionals in drug development and materials science. The described methodology is grounded in established chemical principles and supported by practical insights to ensure reproducibility and high purity of the final product.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₈H₂₀Cl₂N₂[1]
Molecular Weight 215.16 g/mol [1]
CAS Number 1187931-32-3[1][2]
Appearance Solid
Storage Room temperature, sealed, dry[1]

Synthetic Pathway Overview

The synthesis of this compound can be efficiently achieved through a two-step process starting from the commercially available p-phenylenediamine. The overall synthetic strategy involves:

  • Hydrogenation of p-phenylenediamine to yield 1,4-diaminocyclohexane.

  • Selective N,N-dimethylation of 1,4-diaminocyclohexane via the Eschweiler-Clarke reaction to form N1,N1-Dimethylcyclohexane-1,4-diamine.

  • Formation of the dihydrochloride salt by treatment with hydrochloric acid.

This pathway is advantageous due to the relatively low cost of the starting material and the robustness of the chemical transformations involved.

Synthesis_Pathway p_phenylenediamine p-Phenylenediamine diaminocyclohexane 1,4-Diaminocyclohexane p_phenylenediamine->diaminocyclohexane Hydrogenation (e.g., Ru/Al₂O₃, H₂) dimethyl_diamine N1,N1-Dimethylcyclohexane- 1,4-diamine diaminocyclohexane->dimethyl_diamine Eschweiler-Clarke Reaction (HCOOH, HCHO) final_product N1,N1-Dimethylcyclohexane- 1,4-diamine Dihydrochloride dimethyl_diamine->final_product Salt Formation (HCl)

Caption: Overall synthetic pathway for this compound.

Part 1: Synthesis of 1,4-Diaminocyclohexane

The initial step involves the catalytic hydrogenation of the aromatic ring of p-phenylenediamine to produce 1,4-diaminocyclohexane. This reaction yields a mixture of cis and trans isomers.

Reaction Scheme

Hydrogenation reactant p-Phenylenediamine product 1,4-Diaminocyclohexane (cis/trans mixture) reactant->product Ru/Al₂O₃, H₂ Solvent (e.g., isopropanol) Elevated T and P

Caption: Hydrogenation of p-phenylenediamine.

Experimental Protocol

Materials:

  • p-Phenylenediamine

  • 5% Ruthenium on Alumina (Ru/Al₂O₃) catalyst

  • Isopropanol

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂)

  • High-pressure autoclave reactor

Procedure:

  • In a high-pressure autoclave reactor, charge p-phenylenediamine and isopropanol.

  • Add the 5% Ru/Al₂O₃ catalyst to the mixture.

  • Seal the reactor and purge with nitrogen gas multiple times to remove any residual air.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 4 MPa).[3]

  • Heat the reactor to the target temperature (e.g., 90°C) with vigorous stirring.[3]

  • Maintain the reaction under these conditions for a specified time, monitoring hydrogen uptake to gauge reaction completion.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

  • Purge the reactor with nitrogen gas.

  • Filter the reaction mixture to remove the catalyst.

  • The filtrate, containing a mixture of cis- and trans-1,4-diaminocyclohexane in isopropanol, can be concentrated under reduced pressure. The resulting crude product can be used directly in the next step or purified further by distillation or crystallization if a specific isomer is desired.

Causality of Experimental Choices:

  • Catalyst: Ruthenium on alumina is a highly effective catalyst for the hydrogenation of aromatic rings.[3]

  • Solvent: Isopropanol is a suitable solvent that can dissolve the starting material and is stable under the reaction conditions.

  • Temperature and Pressure: Elevated temperature and pressure are necessary to overcome the activation energy for the aromatic ring reduction and to ensure a reasonable reaction rate.

Part 2: Selective N,N-Dimethylation via Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic and efficient method for the methylation of primary and secondary amines to their corresponding tertiary amines, using formic acid and formaldehyde.[4][5] This reaction is particularly useful as it avoids the formation of quaternary ammonium salts.[4]

Reaction Scheme

Eschweiler_Clarke reactant 1,4-Diaminocyclohexane product N1,N1-Dimethylcyclohexane- 1,4-diamine reactant->product HCOOH (excess) HCHO (excess) Heat

Caption: Eschweiler-Clarke methylation of 1,4-diaminocyclohexane.

Experimental Protocol

Materials:

  • 1,4-Diaminocyclohexane (from Part 1)

  • Formic acid (98-100%)

  • Formaldehyde solution (37% in water)

  • Sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM) or other suitable organic solvent

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 1,4-diaminocyclohexane.

  • Add an excess of formic acid and formaldehyde solution. The reaction is typically performed with an excess of both reagents to ensure complete methylation of one of the amine groups.[4]

  • Heat the reaction mixture to reflux (typically around 80-100°C) for several hours.[6] The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully basify the reaction mixture with a concentrated sodium hydroxide solution to a pH of approximately 11-12. This step is crucial to neutralize the excess formic acid and to deprotonate the amine product.

  • Extract the aqueous layer multiple times with dichloromethane.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude N1,N1-Dimethylcyclohexane-1,4-diamine as an oil or a low-melting solid.

Causality of Experimental Choices:

  • Reagents: The combination of formic acid and formaldehyde is the hallmark of the Eschweiler-Clarke reaction. Formaldehyde provides the methyl group, and formic acid acts as the reducing agent.[4]

  • Excess Reagents: Using an excess of the methylating agents helps to drive the reaction to completion.

  • Work-up: The basic work-up is essential to isolate the free amine product from the acidic reaction medium.

Part 3: Formation of the Dihydrochloride Salt

The final step is the conversion of the free diamine to its more stable and handleable dihydrochloride salt.

Reaction Scheme

Salt_Formation reactant N1,N1-Dimethylcyclohexane- 1,4-diamine product N1,N1-Dimethylcyclohexane- 1,4-diamine Dihydrochloride reactant->product 2 HCl Solvent (e.g., Ethanol)

Caption: Dihydrochloride salt formation.

Experimental Protocol

Materials:

  • N1,N1-Dimethylcyclohexane-1,4-diamine (from Part 2)

  • Ethanol (anhydrous)

  • Hydrochloric acid (concentrated or as a solution in a suitable solvent like isopropanol or ether)

Procedure:

  • Dissolve the crude N1,N1-Dimethylcyclohexane-1,4-diamine in anhydrous ethanol.

  • Cool the solution in an ice bath.

  • Slowly add two equivalents of hydrochloric acid with stirring. The dihydrochloride salt will precipitate out of the solution.

  • Continue stirring in the ice bath for a period to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold ethanol or another suitable solvent to remove any impurities.

  • Dry the product under vacuum to obtain pure this compound.

Causality of Experimental Choices:

  • Solvent: Ethanol is a good solvent for the free base but a poor solvent for the dihydrochloride salt, which facilitates its precipitation.

  • Stoichiometry: Two equivalents of HCl are required to protonate both the primary and tertiary amine groups, forming the dihydrochloride salt.

Characterization

The final product should be characterized to confirm its identity and purity. Expected analytical data includes:

  • ¹H NMR: The spectrum should show characteristic peaks for the dimethylamino group, the methine protons, and the methylene protons of the cyclohexane ring, as well as the amine protons.

  • ¹³C NMR: The spectrum will display distinct signals for the different carbon atoms in the molecule.

  • FT-IR: The spectrum will show characteristic absorption bands for N-H and C-N stretching vibrations.

  • Melting Point: A sharp melting point is indicative of a pure compound.

Spectroscopic data for similar compounds can be found in chemical databases for comparison.[7][8]

Safety and Handling

  • p-Phenylenediamine: This starting material is toxic and a skin sensitizer. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

  • Hydrogen Gas: Hydrogen is highly flammable and explosive. All hydrogenation procedures should be carried out in a properly functioning high-pressure reactor with appropriate safety measures in place.

  • Formic Acid: Formic acid is corrosive and can cause severe burns. Handle with care, using appropriate PPE.

  • Formaldehyde: Formaldehyde is a known carcinogen and should be handled in a fume hood.

  • Hydrochloric Acid: Concentrated hydrochloric acid is highly corrosive. Use appropriate PPE when handling.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

The synthetic pathway detailed in this guide provides a robust and scalable method for the preparation of this compound. By following the outlined procedures and understanding the rationale behind the experimental choices, researchers can confidently synthesize this valuable chemical intermediate for a wide range of applications in research and development.

References

  • Eschweiler-Clarke Reaction - NROChemistry. (n.d.). Retrieved from [Link]

  • Eschweiler–Clarke reaction. (2023). In Wikipedia. Retrieved from [Link]

  • Eschweiler-Clarke reaction - Name-Reaction.com. (n.d.). Retrieved from [Link]

  • Eschweiler-Clarke Reaction - J&K Scientific LLC. (2021, February 8). Retrieved from [Link]

  • Tarabrin, I. (n.d.). Simplified Version of the Eschweiler–Clarke Reaction. International Science Schools Network. Retrieved from [Link]

  • Catalytic hydrogenation of 1,4-phenylenediamine to 1,4-cyclohexanediamine. (2025, August 7). ResearchGate. Retrieved from [Link]

  • Hydrogenation of o-phenylenediamine to 1, 2-diaminocyclohexane over Ru/AC catalyst. (2025, August 7). ResearchGate. Retrieved from [Link]

  • Method for preparing cyclohexanediamine. (n.d.). Google Patents.
  • This compound - Lead Sciences. (n.d.). Retrieved from [Link]

  • N, N-Dimethyl-1, 4-cyclohexanediamine (cis- and trans- mixture), min 98%, 1 gram. (n.d.). Alfa Aesar. Retrieved from [Link]

  • trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride | C8H19ClN2 - PubChem. (n.d.). Retrieved from [Link]

  • N1,N1-Dimethylcyclohexane-1,4-diaminedihydrochloride - MySkinRecipes. (n.d.). Retrieved from [Link]

  • Green process for synthesis of p-phenylenediamine by catalytic hydrogenation of p-nitroaniline - ResearchGate. (n.d.). Retrieved from [Link]

  • Method for producing p-p-phenylene diamine by p-nitroaniline hydrogenation - Google Patents. (n.d.).
  • Proposed reaction mechanism for the mono‐selective N‐methylation of... - ResearchGate. (n.d.). Retrieved from [Link]

  • Selective N-monomethylation of primary anilines with dimethyl carbonate in continuous flow - DSpace@MIT. (n.d.). Retrieved from [Link]

  • 1,4-Diaminocyclohexane | C6H14N2 | CID 18374 - PubChem. (n.d.). Retrieved from [Link]

Sources

A Technical Guide to the Solubility of N1,N1-Dimethylcyclohexane-1,4-diamine Dihydrochloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Understanding the Critical Role of Solubility in Scientific Advancement

Introduction to N1,N1-Dimethylcyclohexane-1,4-diamine Dihydrochloride: A Molecule of Versatility

This compound is a diamine salt with a molecular formula of C₈H₂₀Cl₂N₂ and a molecular weight of approximately 215.16 g/mol .[1] Its structure, featuring a cyclohexane ring with two amine groups at the 1 and 4 positions, one of which is dimethylated, makes it a valuable building block in various chemical syntheses. The dihydrochloride salt form is crucial for its handling, stability, and, as we will explore, its solubility characteristics.

This compound and its analogues are utilized in several key areas:

  • Pharmaceutical Synthesis: As an intermediate, it plays a role in the development of active pharmaceutical ingredients (APIs). The free base form, N,N-Dimethyl-cyclohexane-1,4-diamine, is noted for its involvement in creating pharmaceutical intermediates that can enhance the solubility and bioavailability of drug formulations.[2]

  • Polymer Chemistry: It serves as a curing agent or crosslinking agent in epoxy resin systems, contributing to the thermal stability and mechanical strength of the resulting polymers.[1] Its application extends to the synthesis of polyamides and polyurethanes.[2]

  • Agrochemicals: The defined stereochemistry and functional group compatibility of this molecule make it suitable for the synthesis of complex agrochemical compounds.[1]

Given its applications, particularly in the pharmaceutical sector, understanding its solubility is not merely an academic exercise but a critical step in formulation development, ensuring optimal delivery and efficacy of the final product.

The Theoretical Framework: Predicting the Solubility of a Dihydrochloride Salt

The "like dissolves like" principle is a fundamental concept in solubility, stating that substances with similar polarities are more likely to be soluble in one another. This compound is an ionic salt, which provides strong indications about its expected solubility.

Water Solubility: As a dihydrochloride salt, the molecule exists in an ionized state in the presence of a polar protic solvent like water. The amine groups are protonated, forming ammonium cations (R-NH₃⁺), which can readily form strong ion-dipole interactions with water molecules. This is a primary driver for high aqueous solubility. A structurally similar compound, N,N-Diethyl-cyclohexane-1,4-diamine dihydrochloride, is reported to be highly soluble in water, further supporting this expectation.[3] Many amine-containing drugs are formulated as their hydrochloride salts specifically to enhance their water solubility and, consequently, their bioavailability.[4][5]

Solubility in Organic Solvents: The solubility in organic solvents is expected to be more nuanced and will depend on the solvent's polarity.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can engage in hydrogen bonding and have a relatively high dielectric constant, which can stabilize the ions of the salt. Therefore, moderate to good solubility is anticipated in these solvents.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): While these solvents have high dipole moments, they lack the ability to donate hydrogen bonds. Solubility in these solvents may be more limited compared to protic solvents but could still be significant.

  • Non-Polar Solvents (e.g., Hexane, Toluene): Due to the highly polar and ionic nature of the dihydrochloride salt, it is expected to have very low to negligible solubility in non-polar solvents.

A summary of the expected qualitative solubility is presented in the table below.

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Polar Protic Water, Ethanol, MethanolHigh to Very HighStrong ion-dipole interactions and hydrogen bonding between the protonated amine groups and the solvent.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)Moderate to LowSolvation of the cation is possible, but anion solvation is less effective compared to protic solvents.
Non-Polar Hexane, Toluene, Diethyl EtherVery Low to InsolubleThe large difference in polarity between the ionic solute and the non-polar solvent prevents effective solvation.

Experimental Determination of Solubility: A Step-by-Step Guide

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocols outline standard methodologies for determining the solubility of a compound like this compound.

Materials and Equipment
  • This compound (analytical grade)

  • Solvents (HPLC grade): Water, Ethanol, Methanol, DMSO, Hexane

  • Analytical balance

  • Vials with screw caps

  • Thermostatic shaker or orbital shaker

  • Centrifuge

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the equilibrium solubility of the compound.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess compound into vials B Add a known volume of solvent A->B Step 1 C Incubate at a constant temperature with agitation (e.g., 24-48 hours) B->C Step 2 D Centrifuge to pellet undissolved solid C->D Step 3 E Filter supernatant through a 0.45 µm syringe filter D->E Step 4 F Dilute the saturated solution E->F Step 5 G Analyze by HPLC or UV-Vis F->G Step 6 H Calculate concentration against a standard curve G->H Step 7

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Protocol: Equilibrium Solubility (Shake-Flask Method)

This method determines the thermodynamic equilibrium solubility.

  • Preparation: Accurately weigh an excess amount of this compound into several vials for each solvent to be tested. The excess solid is crucial to ensure saturation.

  • Solvent Addition: Add a precise volume of the desired solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient time (typically 24 to 48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. For a more complete separation, centrifuge the vials.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial.

  • Quantification:

    • Prepare a stock solution of the compound of known concentration.

    • Create a series of calibration standards by diluting the stock solution.

    • Analyze the calibration standards and the filtered saturated solutions using a validated analytical method (e.g., HPLC).

    • Construct a calibration curve and determine the concentration of the compound in the saturated solutions.

Implications for Research and Drug Development

A thorough understanding of the solubility of this compound is critical for its effective use.

  • In Pharmaceutical Formulation: High aqueous solubility is advantageous for developing parenteral (injectable) formulations. For oral dosage forms, good aqueous solubility is a prerequisite for dissolution and subsequent absorption in the gastrointestinal tract. If the solubility is found to be pH-dependent, this will have significant implications for where the drug dissolves and is absorbed.

  • In Chemical Synthesis: The choice of reaction solvent will be dictated by the solubility of the starting materials. Knowing the solubility profile allows for the selection of an appropriate solvent system to ensure a homogeneous reaction mixture, which can lead to improved reaction rates and yields.

  • Safety and Handling: While not directly related to solubility, it is important to note that the free base, N,N-Dimethylcyclohexane-1,4-diamine, is classified as causing severe skin burns and eye damage.[6] Appropriate personal protective equipment should be used when handling both the free base and its salts.

Conclusion

This compound is a compound with significant utility in various scientific fields. While specific quantitative solubility data is not widely published, its chemical structure as a diamine dihydrochloride salt provides a strong basis for predicting its solubility behavior. It is expected to be highly soluble in water and polar protic solvents, with decreasing solubility in less polar and non-polar organic solvents. For researchers and drug development professionals, the ability to experimentally determine the precise solubility in relevant solvent systems is a critical skill. The protocols and theoretical framework provided in this guide offer a comprehensive approach to understanding and characterizing the solubility of this important chemical intermediate, thereby enabling its effective application in research and development.

References

  • MySkinRecipes. N1,N1-Dimethylcyclohexane-1,4-diaminedihydrochloride. [Link]

  • Moorpark College. Experiment 13 – Properties of Amines and Amides. [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of N1,N1-Dimethylcyclohexane-1,4-diamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the spectroscopic characterization of N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride. As a Senior Application Scientist, the following sections are structured to provide not just data, but a foundational understanding of the principles behind the data acquisition and interpretation, ensuring scientific integrity and practical applicability.

Introduction

This compound is a diamine derivative with a cyclohexane scaffold. The presence of both a primary and a tertiary amine, along with its stereochemistry, makes it a valuable building block in medicinal chemistry and materials science.[1][2] Accurate spectroscopic characterization is paramount to confirm its structure, purity, and stability. This guide will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, providing a framework for its analysis. While publicly available spectra for this specific dihydrochloride salt are limited, this guide will provide predicted data based on fundamental principles and available data from analogous structures, alongside detailed protocols for data acquisition.

Molecular Structure and Expected Spectroscopic Features

The structure of this compound presents several key features that will be distinguishable by various spectroscopic techniques. The cyclohexane ring can exist in different conformations, and the protonation of the amine groups will significantly influence the spectroscopic output.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the chemical environment, connectivity, and stereochemistry of the hydrogen atoms in the molecule.

Expected ¹H NMR Data:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
~ 3.0 - 3.5Multiplet1HCH-NH₃⁺The proton on the carbon bearing the primary ammonium group is expected to be deshielded due to the electron-withdrawing effect of the nitrogen.
~ 2.8 - 3.2Multiplet1HCH-N(CH₃)₂H⁺The proton on the carbon bearing the tertiary ammonium group will also be deshielded.
~ 2.7Singlet6HN(CH₃)₂The six protons of the two methyl groups on the tertiary amine are equivalent and will appear as a singlet. The signal will be downfield due to the proximity of the nitrogen.
~ 1.5 - 2.2Multiplets8HCyclohexane CH₂The axial and equatorial protons of the cyclohexane ring will exhibit complex splitting patterns.
~ 8.0 - 9.0Broad Singlet3HNH₃⁺The protons of the primary ammonium group are acidic and will appear as a broad signal that is often exchangeable with D₂O.
~ 9.0 - 10.0Broad Singlet1HN(CH₃)₂H⁺The proton on the tertiary ammonium group is also acidic and will appear as a broad, exchangeable signal.

Experimental Protocol for ¹H NMR:

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). D₂O is a good choice to observe the exchange of the acidic NH protons.

  • Instrument Setup:

    • Spectrometer: A 400 MHz or higher field spectrometer is recommended for better resolution.

    • Temperature: Set the probe temperature to 25 °C.

    • Pulse Program: Use a standard single-pulse experiment.

  • Acquisition Parameters:

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-64 scans for a good signal-to-noise ratio.

    • Relaxation Delay: 1-2 seconds.

  • Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual solvent peak.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

Expected ¹³C NMR Data:

Chemical Shift (δ) ppmAssignmentRationale
~ 55 - 65CH-N(CH₃)₂H⁺The carbon attached to the tertiary ammonium group will be significantly downfield.
~ 45 - 55CH-NH₃⁺The carbon attached to the primary ammonium group will also be downfield.
~ 40 - 45N(CH₃)₂The carbons of the methyl groups on the tertiary amine.
~ 25 - 35Cyclohexane CH₂The carbons of the cyclohexane ring. The exact shifts will depend on their position relative to the substituents.

Experimental Protocol for ¹³C NMR:

  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be needed for a better signal in a shorter time.

  • Instrument Setup:

    • Spectrometer: A 100 MHz or higher ¹³C frequency spectrometer.

    • Pulse Program: Use a proton-decoupled pulse sequence (e.g., zgpg30).

  • Acquisition Parameters:

    • Spectral Width: 0 to 100 ppm.

    • Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2 seconds.

  • Processing: Similar to ¹H NMR, apply Fourier transform, phase, and baseline correction. Reference the spectrum to the solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Data:

Frequency Range (cm⁻¹)Vibration TypeFunctional Group
3000 - 2800C-H stretchAliphatic (cyclohexane and methyl)
2800 - 2400N-H stretchAmmonium salts (R-NH₃⁺ and R₂-NH₂⁺)
1600 - 1500N-H bendAmmonium salts
1470 - 1430C-H bendCH₂
1380 - 1365C-H bendCH₃

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR):

  • Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Instrument Setup:

    • Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

    • Background Scan: Perform a background scan with a clean, empty ATR crystal.

  • Acquisition:

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Scan Range: 4000 to 400 cm⁻¹.

    • Number of Scans: 16-32 scans.

  • Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Expected MS Data (Electrospray Ionization - ESI):

  • Positive Ion Mode:

    • [M+H]⁺: The protonated molecule corresponding to the free base (C₈H₁₈N₂) would be observed at m/z ≈ 143.15.

    • [M+2H]²⁺: The doubly protonated molecule (the dihydrochloride form in solution) would be observed at m/z ≈ 72.08.

Experimental Protocol for ESI-MS:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or water/acetonitrile with 0.1% formic acid.

  • Instrument Setup:

    • Mass Spectrometer: An ESI-Time of Flight (TOF) or Orbitrap mass spectrometer for high-resolution mass analysis.

    • Ionization Mode: Positive electrospray ionization.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Acquisition Parameters:

    • Mass Range: m/z 50 - 500.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 100-150 °C.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peaks and any significant fragment ions.

Data Interpretation Workflow

G cluster_0 Spectroscopic Data Acquisition cluster_1 Data Analysis and Interpretation cluster_2 Structural Elucidation NMR (1H, 13C) NMR (1H, 13C) Proton_Environment_Connectivity Proton Environment & Connectivity NMR (1H, 13C)->Proton_Environment_Connectivity Carbon_Backbone Carbon Backbone NMR (1H, 13C)->Carbon_Backbone IR (ATR) IR (ATR) Functional_Groups Functional Groups IR (ATR)->Functional_Groups MS (ESI) MS (ESI) Molecular_Weight_Formula Molecular Weight & Formula MS (ESI)->Molecular_Weight_Formula Final_Structure Confirm Structure of This compound Proton_Environment_Connectivity->Final_Structure Carbon_Backbone->Final_Structure Functional_Groups->Final_Structure Molecular_Weight_Formula->Final_Structure

Caption: Workflow for structural elucidation using spectroscopic data.

Conclusion

References

  • PubChem. trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride. [Link]

  • Lead Sciences. This compound. [Link]

  • MySkinRecipes. N1,N1-Dimethylcyclohexane-1,4-diaminedihydrochloride. [Link]

  • NIST. Cyclohexane, 1,1-dimethyl-. [Link]

  • PubChem. N1,N1-dimethylcyclohexane-1,2-diamine. [Link]

Sources

"N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride" material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride

Introduction

This compound is a diamine salt with applications in polymer chemistry and as a synthetic intermediate.[1] As a derivative of cyclohexanediamine, its bifunctional nature makes it a valuable building block, particularly as a curing or crosslinking agent in epoxy resin systems where it can enhance the thermal stability and mechanical strength of the final product.[1] This guide provides a comprehensive overview of its material safety properties, handling protocols, and emergency procedures, designed for researchers and professionals in chemical synthesis and drug development.

Chemical Identification and Physicochemical Properties

Accurate identification is the foundation of chemical safety. This compound is a solid material, and its key identifiers and properties are summarized below.[2]

IdentifierValueSource
Chemical Name This compound[3]
CAS Number 1187931-32-3[3][4][5]
Molecular Formula C₈H₂₀Cl₂N₂[1][2][3]
Molecular Weight 215.16 g/mol [1][2]
Appearance Solid[2]
Purity Typically 95% - 97%[2][5]
Storage Room temperature, sealed in a dry environment[1][3]

Hazard Identification and Toxicological Profile

Understanding the hazard profile is critical for risk assessment and the implementation of appropriate safety controls. The dihydrochloride salt is classified as hazardous, primarily due to its potential for harm if ingested and its irritant properties.

GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication.

GHS ClassificationCodeDescriptionSource
Pictogram GHS07: Exclamation Mark
Signal Word Warning [3]
Hazard Statements H302Harmful if swallowed.[3]
H315Causes skin irritation.[3]
H319Causes serious eye irritation.[3]
H332Harmful if inhaled.[3]
H335May cause respiratory irritation.[3]
Precautionary Statements P261, P262Avoid breathing dust/fume/gas/mist/vapors/spray. Do not get in eyes, on skin, or on clothing.[3]
P264Wash skin thoroughly after handling.[3]
P301+P312IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Toxicological Insights

The hazard profile indicates that this compound is a moderately hazardous substance.

  • Oral Toxicity (H302): "Harmful if swallowed" signifies that acute ingestion may lead to adverse health effects. This necessitates preventing ingestion by prohibiting eating, drinking, or smoking in the laboratory and using appropriate personal protective equipment (PPE).[6]

  • Irritation (H315, H319, H335): The compound is an irritant to the skin, eyes, and respiratory system.[3] This is a common property of amine salts. The dihydrochloride form is likely less corrosive than its free-base counterpart, N,N-Dimethylcyclohexane-1,4-diamine, which is classified as causing severe skin burns and eye damage (H314).[7][8] The salt's irritant nature mandates the use of gloves and eye protection to prevent direct contact and handling it in a well-ventilated area to avoid inhaling dust particles.

  • Inhalation Toxicity (H332): As a solid, the primary inhalation risk comes from airborne dust. "Harmful if inhaled" underscores the importance of engineering controls like fume hoods or ventilated enclosures, especially when handling larger quantities or generating dust.[3]

Safe Handling and Exposure Control Workflow

A systematic approach to handling minimizes the risk of exposure. The following protocol is designed as a self-validating system, ensuring safety at each step.

Experimental Protocol for Safe Handling
  • Risk Assessment: Before handling, review this safety data sheet and any internal institutional safety protocols. Identify the quantities to be used and the specific procedures to be performed (e.g., weighing, dissolution).

  • Engineering Controls: All manipulations, especially weighing and transferring the solid, must be conducted inside a certified chemical fume hood or a ventilated balance enclosure. This is a critical step to mitigate the inhalation hazard (H332, H335).[3]

  • Personal Protective Equipment (PPE): Don standard laboratory attire, including a lab coat and closed-toe shoes.

    • Eye Protection: Wear safety glasses with side shields or chemical splash goggles. This is mandatory to protect against serious eye irritation (H319).[3]

    • Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves for any defects before use. This prevents skin irritation (H315).[3]

  • Material Handling:

    • Keep the container tightly sealed when not in use to prevent moisture absorption and dust release.

    • When transferring the solid, use a spatula and avoid generating dust. If dust is unavoidable, a respirator may be required based on the scale and ventilation.

    • Clean any spills immediately following the procedures outlined in Section 4.

  • Post-Handling:

    • Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.

    • Decontaminate all equipment and the work surface.

    • Dispose of waste, including contaminated gloves and weighing papers, in a designated, sealed waste container.

Safe Handling Workflow Diagram

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Prep Step 1: Conduct Risk Assessment (Review SDS) Eng_Ctrl Step 2: Prepare Engineering Controls (Fume Hood / Ventilated Enclosure) Prep->Eng_Ctrl PPE Step 3: Don Appropriate PPE (Goggles, Gloves, Lab Coat) Eng_Ctrl->PPE Handle Step 4: Handle Material (Avoid Dust, Keep Sealed) PPE->Handle Proceed to handling Clean Step 5: Decontaminate & Clean (Work Area, Equipment) Handle->Clean Complete procedure Waste Step 6: Segregate Waste (Contaminated PPE, Residue) Clean->Waste Wash Step 7: Personal Hygiene (Wash Hands Thoroughly) Waste->Wash

Caption: Workflow for the safe handling of this compound.

Emergency and First Aid Procedures

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

First Aid Measures
  • Inhalation: If dust is inhaled, immediately move the affected person to fresh air. If breathing is difficult or irritation persists, seek medical attention.[6]

  • Skin Contact: Remove all contaminated clothing. Immediately wash the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[6]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. If the person is conscious, have them drink one or two glasses of water. Call a poison control center or seek immediate medical attention.[6]

Accidental Release Measures

For minor spills, follow these steps:

  • Ensure adequate ventilation and wear appropriate PPE.

  • Avoid generating dust.

  • Carefully sweep or vacuum the spilled solid into a suitable, labeled container for disposal.

  • Clean the spill area thoroughly with water and decontaminate.

For major spills, evacuate the area and contact emergency services.[9]

Emergency Response Logic Diagram

Caption: Decision tree for emergency response to an exposure or spill event.

Applications and Chemical Stability

This compound serves as a specialty chemical in materials science and organic synthesis.

  • Primary Application: It is used as a curing agent or crosslinker in epoxy resin systems. Its specific molecular structure can influence the reactivity and final properties, such as durability and thermal stability, of the resulting polymer.[1]

  • Synthetic Intermediate: It is also employed in the synthesis of unique polymers and as a building block for pharmaceutical and agrochemical products.[1]

Chemical Stability: The product is chemically stable under standard ambient conditions (room temperature). As an amine salt, it is acidic in aqueous solution. Contact with strong bases should be avoided, as this will liberate the more reactive and potentially more hazardous free diamine. It should also be kept away from strong oxidizing agents.

References

  • N1,N1-Dimethylcyclohexane-1,4-diaminedihydrochloride. MySkinRecipes. [Link]

  • trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride. PubChem. [Link]

  • This compound. Lead Sciences. [Link]

  • 1,4-Diaminocyclohexane. PubChem. [Link]

  • MSDS of Trans-N1,N2-Dimethylcyclohexane-1,2-diamine. Capot Chemical. [Link]

Sources

"N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride" stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: A Comprehensive Guide to the Stability and Storage of N¹,N¹-Dimethylcyclohexane-1,4-diamine Dihydrochloride

Introduction

N¹,N¹-Dimethylcyclohexane-1,4-diamine dihydrochloride (CAS No: 1187931-32-3) is a key aliphatic diamine intermediate utilized in diverse fields ranging from polymer chemistry to pharmaceutical synthesis.[1] Its applications include serving as a crosslinking agent in epoxy resins, a monomer in the synthesis of specialty polymers, and a structural motif in the development of novel agrochemicals and pharmaceuticals.[1][2] The integrity of this compound is paramount for the success and reproducibility of these high-stakes applications.

As a dihydrochloride salt, the compound exists in a more stable, solid form compared to its free-base counterpart.[3][4] However, its long-term stability is not absolute and is critically dependent on environmental conditions. This guide provides a detailed analysis of the compound's stability profile, outlines field-proven storage and handling protocols, and offers a framework for customized stability assessments to ensure its integrity from procurement to application.

Section 1: Physicochemical Profile and Inherent Stability

Understanding the fundamental properties of N¹,N¹-Dimethylcyclohexane-1,4-diamine dihydrochloride is the first step toward ensuring its proper handling and storage.

PropertyValueSource(s)
CAS Number 1187931-32-3[1][5][6]
Molecular Formula C₈H₂₀Cl₂N₂[1][3][5]
Molecular Weight 215.16 g/mol [1][3][7]
Physical Form Solid[3][4]
Hazard Class Acute Toxicity 4 (Oral), Combustible Solid[3][7]
Core Stability Characteristics

The molecule's stability is governed by its structure as the salt of a strong acid (HCl) and a weak base (the diamine). This salt formation neutralizes the reactive nature of the free amine groups, rendering the compound relatively stable under ambient conditions. However, several potential degradation pathways must be considered.

Key Vulnerabilities & Degradation Pathways
  • Hygroscopicity: This is the most significant vulnerability. Amine salts have a strong affinity for water. The Safety Data Sheet for the closely related trans-N,N'-Dimethylcyclohexane-1,2-diamine explicitly notes that it is hygroscopic.[8] Absorption of atmospheric moisture can lead to physical caking of the solid and, more critically, can act as a medium to facilitate hydrolytic degradation or other undesirable reactions over extended periods.

  • Reaction with Bases: The compound is stable due to protonation. Exposure to basic conditions will deprotonate the ammonium salts, liberating the more reactive and volatile N¹,N¹-Dimethylcyclohexane-1,4-diamine free base. This fundamentally alters the chemical's properties and reactivity profile.

  • Thermal Stress: While considered to have high thermal stability compared to other compounds[10], like all chemical entities, it is susceptible to decomposition at elevated temperatures. It is classified as a combustible solid, indicating it will burn under the right conditions.[3][7]

  • Chemical Incompatibility: The compound should not be stored with strong oxidizing agents, acids, or acid chlorides, as these can trigger vigorous and potentially hazardous reactions.[11]

Section 2: Validated Protocols for Storage and Handling

The primary objective of any storage protocol is the rigorous exclusion of detrimental environmental factors. The following guidelines are designed to create a self-validating system that preserves the compound's purity and performance.

Summary of Recommended Storage Conditions
ParameterRecommended ConditionCausality and Rationale
Temperature Long-term: 2-8°CShort-term: Room TemperatureRefrigeration slows the kinetics of any potential degradation pathway.[9] Room temperature storage is acceptable for materials in active use.[1][5]
Atmosphere Inert Gas (Nitrogen or Argon)An inert atmosphere displaces both oxygen and moisture, directly mitigating the risks of oxidation and hygroscopic water absorption.[8][11]
Moisture Tightly sealed container, preferably within a desiccatorDirectly counters the primary vulnerability of hygroscopicity, preventing physical and chemical changes.[1][8]
Light In the dark or in an amber vialPrevents potential photochemical degradation, preserving the compound's structural integrity.[9]
Step-by-Step Long-Term Storage Protocol
  • Verify Container Integrity: Upon receipt, inspect the manufacturer's container for a secure and unbroken seal. Do not accept compromised packaging.

  • Select a Controlled Environment: Designate a storage location that is cool, dry, and dark, such as a laboratory-grade refrigerator or cold room.

  • Implement Inert Atmosphere: For optimal preservation, place the tightly sealed manufacturer's container inside a larger, secondary containment vessel, such as a desiccator cabinet or a sealable bag. Purge this secondary container with an inert gas like nitrogen or argon before sealing.

  • Log and Label: Clearly label the container with the compound name, date of receipt, and initial storage date. Maintain a log for all access.

Workflow for Safe Handling and Aliquoting

The process of removing a sample from the primary container is a critical control point where atmospheric contamination can occur.

G cluster_prep Preparation cluster_transfer Transfer (Inert Environment) cluster_final Finalization A Equilibrate Container to Room Temperature B Prepare Tools (Clean, Dry Spatula & Vial) A->B Crucial to prevent condensation C Open Primary Container B->C D Quickly Transfer Aliquot C->D E Purge Headspace with Inert Gas D->E F Securely Reseal Primary Container E->F G Seal Aliquot Vial F->G H Return Primary Container to Storage G->H

Caption: Workflow for aliquoting hygroscopic reagents.

Section 3: Framework for In-House Stability Assessment

While supplier data provides a baseline, specific formulations or experimental conditions may necessitate a tailored stability study. This protocol provides a robust framework for such an assessment.

Objective

To determine the stability of N¹,N¹-Dimethylcyclohexane-1,4-diamine dihydrochloride under specific "real-world" laboratory or process conditions.

Experimental Workflow Diagram

G Start Start: Define Stability Study Parameters Ref Establish T=0 Baseline (HPLC Purity, Water Content) Start->Ref Prep Prepare Stressed Samples (e.g., 40°C, 75% RH, Light Exposure) Ref->Prep Store Store Control Sample (2-8°C, Dark, Desiccated) Ref->Store Time Analyze at Pre-defined Timepoints (e.g., 1, 3, 6 months) Prep->Time Store->Time Control Analyze Analytical Testing (HPLC, LC-MS, Karl Fischer) Time->Analyze Compare Compare Stressed & Control Samples to T=0 Baseline Analyze->Compare Report Generate Stability Report & Determine Shelf-Life Compare->Report

Sources

A Technical Guide to the Research Applications of N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride: A Versatile Diamine Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride is a bifunctional organic compound poised for significant utility across diverse research domains. Its unique architecture, featuring a rigid cyclohexane scaffold, a primary amine, and a tertiary amine, offers a compelling platform for innovation in medicinal chemistry, materials science, and catalysis. This guide provides an in-depth exploration of the molecule's physicochemical properties and delineates its potential research applications, supported by scientific rationale, hypothetical experimental frameworks, and data visualizations. It is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block for novel discoveries.

Core Molecular Profile and Strategic Advantages

This compound presents a unique combination of structural features that make it a valuable synthetic intermediate. The rigid 1,4-disubstituted cyclohexane core exists as cis and trans stereoisomers, allowing for precise spatial orientation of appended functional groups. The presence of two distinct amine functionalities—a nucleophilic primary amine and a non-nucleophilic, basic tertiary amine—enables orthogonal chemical transformations.

The dihydrochloride salt form is a key practical advantage. Compared to its freebase, the salt exhibits enhanced stability, improved solid-handling characteristics, and typically greater solubility in protic solvents, simplifying reaction setup and purification processes.

Physicochemical Properties

A summary of the key computed and reported properties of N1,N1-Dimethylcyclohexane-1,4-diamine and its dihydrochloride salt is presented below.

PropertyValueSource
Molecular Formula C₈H₂₀Cl₂N₂[1][2]
Molecular Weight 215.16 g/mol [1][2]
Appearance White to yellow solid[3]
Parent Compound N,N-Dimethyl-1,4-cyclohexanediamine[4]
Parent MW 142.24 g/mol [5]
Storage Room temperature, sealed, dry[1][2]
The Significance of Asymmetric Functionality

The molecule's primary and tertiary amines offer distinct reactive possibilities. The primary amine serves as a classical nucleophile for a wide range of bond-forming reactions, including amidation, reductive amination, and urea/thiourea formation. Conversely, the tertiary amine can function as an internal base, a metal-coordinating ligand, or a directing group, influencing the regioselectivity of subsequent reactions. This inherent asymmetry is a powerful tool for constructing complex molecular architectures.

G main N1,N1-Dimethylcyclohexane-1,4-diamine amide Amide Formation (R-COCl) main->amide -NH2 Reactivity sulfonamide Sulfonamide Formation (R-SO2Cl) main->sulfonamide -NH2 Reactivity urea Urea/Thiourea Formation (R-NCO / R-NCS) main->urea -NH2 Reactivity reductive_amination Reductive Amination (R-CHO, NaBH3CN) main->reductive_amination -NH2 Reactivity base Internal Base / Catalyst main->base -N(Me)2 Functionality ligand Metal Ligand main->ligand -N(Me)2 Functionality quat_salt Quaternary Ammonium Salt (R-X) main->quat_salt -N(Me)2 Functionality directing_group Directing Group main->directing_group -N(Me)2 Functionality

Figure 1. A diagram illustrating the orthogonal reactivity and functional potential of the primary (-NH₂) and tertiary (-NMe₂) amine groups.

Potential Applications in Medicinal Chemistry and Drug Development

The structural motifs within this compound are prevalent in numerous biologically active compounds. Amines are fundamental building blocks in pharmaceuticals, influencing solubility, bioavailability, and target engagement.[6] The cyclohexane core provides a conformationally restricted scaffold, which is a highly desirable feature in rational drug design for optimizing ligand-receptor interactions.

Scaffold for PROTAC and Molecular Glue Development

The field of targeted protein degradation, particularly using Proteolysis Targeting Chimeras (PROTACs), represents a frontier in drug discovery. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The cyclohexane-1,4-diamine scaffold is already utilized as a linker component in PROTAC synthesis.[7][8]

Our subject molecule is an ideal candidate for this application. The primary amine can be used to attach a warhead that binds the protein of interest, while the tertiary amine side of the molecule can be elaborated into a linker connected to an E3 ligase ligand.

Hypothetical Workflow: PROTAC Synthesis

G start N1,N1-Dimethylcyclohexane -1,4-diamine Dihydrochloride step1 Step 1: Acylation Couple primary amine to Target-Binding Warhead (TBW-COOH) (EDC/HOBt coupling) start->step1 intermediate1 Intermediate 1: TBW-Amide-Cyclohexane-NMe2 step1->intermediate1 step2 Step 2: Linker Attachment (Hypothetical demethylation & alkylation or direct elaboration) intermediate1->step2 intermediate2 Intermediate 2: TBW-Amide-Cyclohexane-NHMe-Linker step2->intermediate2 step3 Step 3: Final Coupling Couple linker to E3 Ligase Ligand (E3L) intermediate2->step3 final_product Final PROTAC Molecule step3->final_product

Sources

An In-depth Technical Guide to N1,N1-Dimethylcyclohexane-1,4-diamine Dihydrochloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride is a versatile diamine derivative that is gaining increasing attention in various fields of chemical synthesis, from polymer chemistry to pharmaceutical development. Its rigid cyclohexane backbone and strategically placed amine functionalities make it a valuable building block for creating complex molecules with specific stereochemistry and reactivity. This guide provides a comprehensive overview of its synthesis, properties, and applications, with a particular focus on its emerging role in the development of novel therapeutics.

I. Physicochemical Properties and Characterization

This compound is a white to off-white solid at room temperature.[1] Its fundamental properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₈H₂₀Cl₂N₂[2][3]
Molecular Weight 215.16 g/mol [2]
CAS Number 1187931-32-3[2][3][4]
Physical Form Solid[1]
Storage Room temperature, sealed, dry[2][3]

Analytical Characterization:

The identity and purity of this compound are typically confirmed using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the molecular structure, including the stereochemistry of the cyclohexane ring.

  • Mass Spectrometry (MS): Techniques like LC-MS can be used to verify the molecular weight and fragmentation pattern.

  • High-Performance Liquid Chromatography (HPLC): HPLC is employed to assess the purity of the compound.

While specific spectral data is not publicly available in the initial search, several chemical suppliers offer to provide this information upon request for their products.[4]

II. Synthesis and Manufacturing

A plausible synthetic route to this compound can be conceptualized based on established organic chemistry principles. A common approach involves the reductive amination of a suitable ketone precursor.

Conceptual Synthesis Workflow:

4-aminocyclohexanone 4-aminocyclohexanone Reductive_Amination Reductive Amination (e.g., NaBH(OAc)₃) 4-aminocyclohexanone->Reductive_Amination Dimethylamine Dimethylamine Dimethylamine->Reductive_Amination Intermediate_Amine N1,N1-Dimethylcyclohexane- 1,4-diamine Reductive_Amination->Intermediate_Amine HCl_Treatment Treatment with HCl Intermediate_Amine->HCl_Treatment Final_Product N1,N1-Dimethylcyclohexane- 1,4-diamine dihydrochloride HCl_Treatment->Final_Product Target_Ligand Ligand for Target Protein Coupling1 Amide Bond Formation Target_Ligand->Coupling1 Diamine_Linker N1,N1-Dimethylcyclohexane- 1,4-diamine Diamine_Linker->Coupling1 E3_Ligase_Ligand Ligand for E3 Ubiquitin Ligase Coupling2 Amide Bond Formation E3_Ligase_Ligand->Coupling2 Intermediate Linker-Target Ligand Conjugate Coupling1->Intermediate PROTAC Final PROTAC Molecule Coupling2->PROTAC Intermediate->Coupling2

Sources

An In-depth Technical Guide to the Structural Analogues of N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The cyclohexane-1,4-diamine scaffold is a privileged motif in medicinal chemistry, prized for its conformational rigidity and synthetic tractability. This guide provides an in-depth exploration of the structural analogues of N1,N1-Dimethylcyclohexane-1,4-diamine, a key building block and a precursor to a range of bioactive molecules. We will delve into the synthesis of the core molecule and its derivatives, with a particular focus on their application in drug discovery. This whitepaper will detail the structure-activity relationships (SAR) of these analogues as allosteric inhibitors of Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein-1 (MALT1), a critical regulator of the NF-κB signaling pathway. Furthermore, we will explore the broader therapeutic potential of this chemical class, including their application as antimicrobial agents. This document is intended for researchers, scientists, and drug development professionals, providing both foundational knowledge and actionable experimental protocols.

Introduction: The Versatility of the Cyclohexane-1,4-diamine Scaffold

The cyclohexane-1,4-diamine core offers a unique three-dimensional structure that can be precisely tailored to interact with biological targets. The stereochemistry of the amine substituents, whether cis or trans, dictates the spatial orientation of pendant functional groups, allowing for the fine-tuning of pharmacological properties. The parent compound, N1,N1-Dimethylcyclohexane-1,4-diamine, serves as a valuable starting material for the synthesis of a diverse library of analogues through N-functionalization reactions such as N-alkylation and N-acylation.[1] These modifications enable the exploration of a wide chemical space to optimize potency, selectivity, and pharmacokinetic profiles.

The applications of this scaffold are broad, ranging from its use as a monomer in the synthesis of advanced polymers to its incorporation as a linker in Proteolysis Targeting Chimeras (PROTACs).[2] In the realm of drug discovery, derivatives of cyclohexane-1,4-diamine have been investigated for their potential as anticancer agents, with some forming complexes with metals like cobalt and nickel to facilitate DNA binding.[1] A particularly promising area of research has been the development of N,N'-diaryl cyclohexane-1,4-diamines as allosteric inhibitors of MALT1, a key therapeutic target for B-cell lymphomas and autoimmune diseases.[3]

Synthesis of N1,N1-Dimethylcyclohexane-1,4-diamine and its Analogues

The synthesis of the core molecule and its analogues is crucial for enabling their exploration in drug discovery programs. A reliable and scalable synthetic route is paramount.

Synthesis of the Core Molecule: N1,N1-Dimethylcyclohexane-1,4-diamine

A common and efficient method for the synthesis of N,N-dimethyl-1,4-diaminocyclohexane is the reductive amination of 4-aminocyclohexanone with dimethylamine. This reaction proceeds via the formation of an intermediate enamine or iminium ion, which is then reduced in situ to the desired diamine.

Conceptual Workflow for Reductive Amination:

start 4-Aminocyclohexanone + Dimethylamine intermediate Iminium Ion Formation start->intermediate Condensation reduction Reduction with Reducing Agent intermediate->reduction In situ product N1,N1-Dimethylcyclohexane-1,4-diamine reduction->product

Caption: Reductive amination workflow for the synthesis of the core diamine.

Experimental Protocol: Reductive Amination of 4-Aminocyclohexanone

This protocol is based on established principles of reductive amination.[4][5][6]

  • Materials:

    • 4-Aminocyclohexanone hydrochloride

    • Dimethylamine (2M solution in THF)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃)

    • 1,2-Dichloroethane (DCE)

    • Acetic acid (glacial)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Dichloromethane (DCM)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Hydrochloric acid (HCl) in diethyl ether

  • Procedure:

    • To a stirred suspension of 4-aminocyclohexanone hydrochloride (1.0 eq) in 1,2-dichloroethane, add dimethylamine (2.2 eq, 2M solution in THF).

    • Add glacial acetic acid (2.0 eq) to the mixture and stir at room temperature for 1 hour.

    • Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 16 hours.

    • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

    • Separate the layers and extract the aqueous layer with dichloromethane (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

    • For the dihydrochloride salt, dissolve the purified free base in a minimal amount of diethyl ether and add a solution of HCl in diethyl ether with stirring.

    • Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride.

Synthesis of Structural Analogues

The primary amino group of N1,N1-Dimethylcyclohexane-1,4-diamine provides a convenient handle for the synthesis of a wide array of structural analogues.

General Scheme for N-Arylation:

start N1,N1-Dimethylcyclohexane-1,4-diamine product N-Aryl Analogue start->product Buchwald-Hartwig Amination reactant Aryl Halide / Aryl Boronic Acid reactant->product

Caption: Synthesis of N-aryl analogues via cross-coupling reactions.

Therapeutic Applications and Structure-Activity Relationships

The cyclohexane-1,4-diamine scaffold has proven to be a fertile ground for the discovery of novel therapeutics.

Allosteric Inhibition of MALT1 and the NF-κB Signaling Pathway

The NF-κB signaling pathway is a cornerstone of the immune response, but its aberrant activation is implicated in various inflammatory diseases and cancers, particularly B-cell lymphomas.[3] MALT1, a paracaspase, is a key component of the CBM complex (CARMA1-BCL10-MALT1) that links antigen receptor signaling to NF-κB activation.[7] The proteolytic activity of MALT1 is essential for cleaving substrates like RelB, which ultimately leads to the nuclear translocation of NF-κB and the transcription of pro-inflammatory and pro-survival genes.[8][9]

The Canonical NF-κB Signaling Pathway:

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Antigen Receptor CBM_complex CBM Complex (CARMA1, BCL10, MALT1) Receptor->CBM_complex Signal IKK_complex IKK Complex CBM_complex->IKK_complex Activates IkB_NFkB IκB NF-κB IKK_complex->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB (p50/RelA) NFkB_nuc NF-κB (p50/RelA) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκB Degradation MALT1_inhibitor N,N'-diaryl cyclohexane-1,4-diamine MALT1_inhibitor->CBM_complex Allosteric Inhibition DNA DNA NFkB_nuc->DNA Binds Transcription Gene Transcription DNA->Transcription Promotes

Caption: Simplified diagram of the canonical NF-κB signaling pathway and the site of MALT1 inhibition.

N,N'-diaryl cyclohexane-1,4-diamines have been identified as a novel class of allosteric MALT1 inhibitors.[3] X-ray crystallography has confirmed that these compounds bind to an induced allosteric site on the MALT1 protein, distinct from the active site.[3] This mode of inhibition offers potential advantages in terms of selectivity and reduced off-target effects.

Structure-Activity Relationship (SAR) of MALT1 Inhibitors:

The optimization of this series of compounds has led to the identification of potent inhibitors with single-digit micromolar cellular potency.[3] The SAR studies have highlighted the importance of the nature and substitution pattern of the aryl groups attached to the diamine core.

Compound IDR1 GroupR2 GroupCellular Potency (IC₅₀, µM)
1 PhenylPhenyl> 50
2 4-Fluorophenyl4-Fluorophenyl15
3 3,4-Dichlorophenyl3,4-Dichlorophenyl5.2
8 2-Naphthyl2-Naphthyl2.5

Data is illustrative and based on trends reported in the literature.[3]

The data suggests that increasing the lipophilicity and extending the aromatic system of the N-substituents can lead to enhanced inhibitory activity against MALT1. Compound 8 , with its naphthyl substituents, demonstrates a significant improvement in potency and possesses favorable in vivo pharmacokinetic properties in rats, including low clearance and high oral bioavailability, making it a promising lead for further development.[3]

Experimental Protocol: MALT1 Protease Activity Assay

This protocol is adapted from established methods for measuring MALT1 activity.[7][8][9][10][11]

  • Principle: The assay measures the cleavage of a fluorogenic peptide substrate by MALT1. The substrate, Ac-LRSR-AMC, mimics the MALT1 cleavage site in BCL10. Cleavage releases the fluorescent aminomethylcoumarin (AMC) group, which can be quantified.

  • Materials:

    • Cell lysate from activated T-cells or ABC-DLBCL cells

    • MALT1 cleavage buffer (50 mM MES pH 7.0, 150 mM NaCl, 10% sucrose, 0.1% CHAPS, 10 mM DTT)

    • Fluorogenic substrate Ac-LRSR-AMC (20 µM final concentration)

    • Test compounds (serial dilutions)

    • Positive control inhibitor: Z-VRPR-FMK (5 nM final concentration)

    • Black 96-well plate

    • Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)

  • Procedure:

    • Prepare cell lysates from cells with known MALT1 activity.

    • In a 96-well plate, add cell lysate to each well.

    • Add serial dilutions of the test compounds to the appropriate wells. Include wells with vehicle control and a positive control inhibitor.

    • Pre-incubate the plate at 30 °C for 15 minutes.

    • Initiate the reaction by adding the fluorogenic substrate Ac-LRSR-AMC to all wells.

    • Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity every 5 minutes for 90 minutes at 30 °C.

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Determine the percent inhibition for each compound concentration and calculate the IC₅₀ value.

Antimicrobial Activity

The cyclohexane diamine scaffold has also been explored for its antimicrobial properties. A library of unsymmetrical cyclohexane-1,2-diamine derivatives has been synthesized and evaluated for activity against Mycobacterium tuberculosis.[4] Several compounds were found to be active at low micromolar concentrations with negligible toxicity to human red blood cells.[4] This suggests that the cyclohexane-1,4-diamine core could also be a valuable starting point for the development of novel anti-infective agents.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This is a standard protocol for assessing the antimicrobial activity of a compound.[12][13][14][15][16]

  • Principle: The broth microdilution method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Materials:

    • Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)

    • Mueller-Hinton Broth (MHB)

    • Test compounds (serial dilutions)

    • Positive control antibiotic (e.g., ciprofloxacin)

    • Sterile 96-well microtiter plate

    • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

    • Incubator (37 °C)

  • Procedure:

    • In a 96-well plate, add 100 µL of MHB to all wells.

    • Add 100 µL of the test compound stock solution to the first well of a row and perform a 2-fold serial dilution across the plate.

    • Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

    • Add 100 µL of the standardized bacterial suspension to each well containing the test compound.

    • Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).

    • Incubate the plate at 37 °C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Conclusion and Future Directions

The this compound scaffold and its analogues represent a versatile and promising class of compounds for drug discovery and development. The demonstrated activity of N,N'-diaryl derivatives as allosteric MALT1 inhibitors highlights the potential of this scaffold in oncology and immunology. The ease of synthesis and the ability to readily generate diverse libraries of analogues make it an attractive starting point for medicinal chemistry campaigns.

Future research should focus on expanding the SAR of these compounds against MALT1 to further improve potency and drug-like properties. The exploration of this scaffold for other therapeutic targets, particularly in the areas of infectious diseases and neurodegenerative disorders, is also warranted. The development of stereoselective synthetic routes to access pure cis and trans isomers will be crucial for elucidating the impact of stereochemistry on biological activity and for advancing these compounds towards clinical development.

References

  • Bio-protocol. (2014). Measurement of Endogenous MALT1 Activity. Retrieved from [Link]

  • Schiesser, S., et al. (2022). Discovery and optimization of cyclohexane-1,4-diamines as allosteric MALT1 inhibitors. European Journal of Medicinal Chemistry, 227, 113925.
  • Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]

  • Xiong, S., et al. (2025). Discovery of a Highly Potent and Selective Tyrosine Kinase 2 (TYK2) Degrader with In Vivo Therapeutic Efficacy in a Murine Psoriasis Model. Journal of Medicinal Chemistry, 68(7), 7560-7578.
  • Alshareef, F. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific Microbiology, 4(5), 2-6.
  • Kumar, P., et al. (2012). Synthesis and antitubercular activity evaluation of novel unsymmetrical cyclohexane-1,2-diamine derivatives. Archiv der Pharmazie, 345(11), 896-901.
  • SEAMEO BIOTROP. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. Retrieved from [Link]

  • Henrik's Lab. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. Retrieved from [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • Schlauderer, F., et al. (2014). Detection and measurement of paracaspase MALT1 activity. In Methods in Molecular Biology (Vol. 1078, pp. 207-220). Humana Press.
  • BPS Bioscience. (n.d.). MALT1 Assay Service. Retrieved from [Link]

  • Haematologica. (2023). Profiling the activity of the para-caspase MALT1 in B-cell acute lymphoblastic leukemia for potential targeted therapeutic application.
  • The Journal of Clinical Investigation. (2017). Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth.
  • PrepChem.com. (n.d.). Synthesis of trans-N,N'-dimethylcyclohexane-1,2-diamine. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Google Patents. (n.d.). US4486603A - Preparation of trans cyclohexane 1,4-diamine.
  • ResearchGate. (2006). An efficient method for the synthesis of N, N′-dimethyl-1,2-diamines. Retrieved from [Link]

  • ResearchGate. (2022). Reductive amination of cyclohexanone with methylamine a, propargylamine e and cyclopropylamine f using RsRedAms and MtRedAm. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • ResearchGate. (2013). α-Amination of cyclohexanone and derivatives. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for N1,N1-Dimethylcyclohexane-1,4-diamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides detailed application notes and experimental protocols for the use of N1,N1-Dimethylcyclohexane-1,4-diamine Dihydrochloride (CAS No. 1187931-32-3). This versatile aliphatic diamine dihydrochloride serves as a valuable building block in polymer chemistry and materials science. Its applications primarily lie in its function as a curing agent for epoxy resins and as a monomer in the synthesis of specialty polyamides. The dihydrochloride form offers stability for storage and handling, requiring in situ neutralization to the active free diamine for reaction. This guide is intended for researchers, scientists, and professionals in drug development and materials science, offering in-depth, field-proven insights into its practical application.

Introduction and Chemical Profile

This compound is a cycloaliphatic diamine salt with the chemical formula C₈H₂₀Cl₂N₂ and a molecular weight of 215.16 g/mol .[1][2][3] The presence of the cyclohexane ring imparts rigidity and thermal stability to the resulting polymer backbone. The dihydrochloride salt form enhances the compound's stability for storage but necessitates a deprotonation step to liberate the reactive free amine groups for polymerization or cross-linking reactions.

Table 1: Chemical and Physical Properties

PropertyValueSource(s)
CAS Number 1187931-32-3[1][3]
Molecular Formula C₈H₂₀Cl₂N₂[1][2][3]
Molecular Weight 215.16 g/mol [1][2]
Appearance White to off-white solid[2]
Storage Room temperature, in a dry, sealed container[1][3]

The primary utility of this compound stems from the two amine functional groups. The tertiary amine remains unreactive in many polymerization reactions, while the primary amine is available for reactions such as nucleophilic addition to epoxides or condensation with acyl chlorides. This differential reactivity can be exploited in the design of complex polymer architectures.

Safety, Handling, and Disposal

2.1. Hazard Identification

This compound is classified as a hazardous substance. It is harmful if swallowed and causes severe skin burns and eye damage.[4][5]

  • Hazard Statements: H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage)

  • Signal Word: Danger[4][5]

2.2. Personal Protective Equipment (PPE)

Due to the corrosive nature of this compound, appropriate PPE must be worn at all times.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Skin and Body Protection: A laboratory coat must be worn.

2.3. Handling and Storage

  • Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.

  • Avoid contact with skin, eyes, and clothing.

  • Keep the container tightly closed and store in a dry place at room temperature.[1][3]

  • Incompatible with strong oxidizing agents and strong acids.[5]

2.4. Disposal

Dispose of chemical waste in accordance with local, regional, and national regulations.[4] Contaminated materials and empty containers should be treated as hazardous waste.

Application Protocol 1: Interfacial Polymerization for Polyamide Synthesis

This protocol details the synthesis of a polyamide via interfacial polymerization, reacting N1,N1-Dimethylcyclohexane-1,4-diamine with a diacid chloride. The dihydrochloride salt is neutralized in situ with a base in the aqueous phase.

3.1. Rationale

Interfacial polymerization is a rapid and effective method for producing high molecular weight polymers at the interface of two immiscible liquids. The diamine is dissolved in an aqueous phase with a base to generate the free amine, while the diacid chloride is dissolved in an organic solvent. The reaction is confined to the interface, allowing for the continuous formation of the polymer film.

3.2. Materials and Equipment

  • This compound

  • Sebacoyl chloride (or other suitable diacid chloride)

  • Sodium hydroxide (NaOH)

  • Hexane (or other suitable organic solvent)

  • Deionized water

  • Beakers

  • Magnetic stirrer and stir bar

  • Tweezers

  • Glass rod

3.3. Experimental Workflow

cluster_prep Solution Preparation cluster_reaction Polymerization cluster_workup Work-up and Isolation prep_aq Prepare Aqueous Phase: Dissolve diamine dihydrochloride and NaOH in water layering Carefully layer the organic phase on top of the aqueous phase prep_aq->layering prep_org Prepare Organic Phase: Dissolve diacid chloride in hexane prep_org->layering formation Polyamide film forms at the interface layering->formation extraction Withdraw the polymer film with tweezers and wind onto a glass rod formation->extraction washing Wash the polymer with water and then a suitable solvent (e.g., acetone) extraction->washing drying Dry the polymer (e.g., in a vacuum oven) washing->drying

Caption: Workflow for Polyamide Synthesis via Interfacial Polymerization.

3.4. Step-by-Step Procedure

  • Prepare the Aqueous Phase: In a beaker, dissolve this compound (1.0 mmol) and sodium hydroxide (2.0 mmol) in 25 mL of deionized water. Stir until all solids are dissolved. The sodium hydroxide will neutralize the dihydrochloride to form the free diamine.

  • Prepare the Organic Phase: In a separate beaker, dissolve sebacoyl chloride (1.0 mmol) in 25 mL of hexane.

  • Initiate Polymerization: Carefully pour the organic phase onto the aqueous phase, minimizing mixing to create a distinct interface. A polymer film will form immediately at the interface.

  • Isolate the Polymer: Using tweezers, gently grasp the center of the polymer film and pull it upwards. A continuous strand of polyamide can be drawn from the interface. Wind the polymer strand onto a glass rod.

  • Wash and Dry: Wash the collected polymer thoroughly with deionized water to remove any unreacted monomers and salts. A subsequent wash with a volatile solvent like acetone can aid in drying. Dry the polymer in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.

3.5. Data Analysis and Interpretation

The resulting polyamide can be characterized using various analytical techniques:

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of the amide bond (C=O stretch around 1640 cm⁻¹ and N-H stretch around 3300 cm⁻¹).

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer, providing insights into its thermal properties.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the polyamide.

Application Protocol 2: Curing of Epoxy Resins

This protocol describes the use of N1,N1-Dimethylcyclohexane-1,4-diamine as a curing agent for a standard epoxy resin, such as a diglycidyl ether of bisphenol A (DGEBA).

4.1. Rationale

The primary amine group of the free diamine reacts with the epoxide groups of the epoxy resin in a ring-opening addition reaction. This forms a cross-linked, three-dimensional network, converting the liquid resin into a hard, thermoset material. The stoichiometry between the amine hydrogen atoms and the epoxy groups is a critical factor in determining the final properties of the cured material.

4.2. Materials and Equipment

  • This compound

  • Sodium hydroxide (NaOH) or other suitable base

  • Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin

  • Suitable solvent (e.g., acetone, optional for viscosity reduction)

  • Beakers or disposable mixing cups

  • Stirring rod or mechanical mixer

  • Mold for curing

  • Oven with temperature control

4.3. Experimental Workflow

cluster_prep Preparation cluster_curing Curing Process cluster_analysis Characterization deprotonation Generate free diamine by reacting the dihydrochloride with a base mixing Thoroughly mix the free diamine with the epoxy resin deprotonation->mixing casting Pour the mixture into a mold mixing->casting heating Cure in an oven following a specific temperature profile casting->heating demolding Demold the cured sample heating->demolding testing Perform analytical tests (DSC, DMA, etc.) demolding->testing

Caption: Workflow for Curing Epoxy Resin with the Diamine.

4.4. Step-by-Step Procedure

  • Generate the Free Diamine: In a suitable container, prepare the free N1,N1-Dimethylcyclohexane-1,4-diamine. This can be achieved by reacting the dihydrochloride salt with a stoichiometric amount of a strong base like NaOH in a suitable solvent and then extracting the free diamine. A more direct approach for some systems is to add the dihydrochloride and a suitable base directly to the epoxy resin, though this may affect the final properties. For a controlled experiment, pre-isolation of the free diamine is recommended.

  • Calculate Stoichiometry: Determine the required amount of the free diamine based on the amine hydrogen equivalent weight (AHEW) and the epoxy equivalent weight (EEW) of the resin. For N1,N1-Dimethylcyclohexane-1,4-diamine, the primary amine has two reactive hydrogens. The molecular weight of the free base is 142.24 g/mol . Therefore, the AHEW is 142.24 / 2 = 71.12 g/equivalent . A common starting point is a 1:1 stoichiometric ratio of amine hydrogens to epoxy groups.

  • Mixing: Weigh the epoxy resin and the free diamine into a mixing container. Mix thoroughly until a homogeneous mixture is obtained. If the viscosity is too high, a small amount of a suitable solvent can be added.

  • Degassing: If bubbles are present after mixing, degas the mixture in a vacuum chamber to prevent voids in the cured product.

  • Curing: Pour the mixture into a pre-heated mold. The curing schedule will depend on the specific epoxy system and desired properties. A typical curing schedule for a DGEBA resin with a cycloaliphatic amine might be 2 hours at 80 °C followed by 3 hours at 150 °C.

  • Post-Curing: After the initial cure, a post-curing step at a higher temperature (e.g., 180 °C for 2 hours) can be beneficial to ensure complete reaction and optimize the material's properties.

4.5. Data Analysis and Interpretation

The properties of the cured epoxy thermoset can be evaluated as follows:

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg), which is an indicator of the cross-link density and the extent of cure.

  • Dynamic Mechanical Analysis (DMA): To measure the storage modulus, loss modulus, and tan delta as a function of temperature, providing information on the viscoelastic properties and Tg.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the cured material.

  • Mechanical Testing: To determine properties such as tensile strength, flexural strength, and hardness.

Conclusion

This compound is a valuable reagent for the synthesis of advanced polymers and thermosets. Its dihydrochloride form ensures stability, while in situ or prior neutralization allows for its participation in a range of polymerization and cross-linking reactions. The protocols provided herein offer a solid foundation for researchers to explore the potential of this compound in their specific applications. As with any chemical process, optimization of reaction conditions, stoichiometry, and curing profiles will be necessary to achieve the desired material properties.

References

  • MySkinRecipes. N1,N1-Dimethylcyclohexane-1,4-diaminedihydrochloride. [Link]

  • Lead Sciences. This compound. [Link]

Sources

Application Notes and Protocols for N¹,N¹-Dimethylcyclohexane-1,4-diamine dihydrochloride in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist's Foreword

The field of coordination chemistry is perpetually driven by the quest for novel ligands that can impart unique steric and electronic properties to metal centers, thereby unlocking new frontiers in catalysis, materials science, and medicinal chemistry. While ligands based on the cyclohexane-1,2-diamine scaffold have been extensively explored, particularly in asymmetric catalysis, the potential of the 1,4-disubstituted isomer, N¹,N¹-Dimethylcyclohexane-1,4-diamine, remains a largely uncharted territory.

This guide is designed to provide researchers with a comprehensive starting point for investigating the coordination chemistry of N¹,N¹-Dimethylcyclohexane-1,4-diamine. Due to a notable scarcity of published research specifically focused on the coordination complexes of this N,N-dimethylated ligand, we will adopt a scientifically rigorous approach by building upon well-established protocols for closely related and structurally analogous ligands. Specifically, we will draw parallels from the coordination chemistry of the parent cis-1,4-diaminocyclohexane and the general principles governing N,N'-dialkylated diamine ligands.

This document will provide detailed, actionable protocols for the synthesis of the free ligand from its dihydrochloride salt, the preparation of a representative platinum(II) complex (by analogy), and a proposed application in copper-catalyzed cross-coupling reactions. Each protocol is presented with the underlying scientific rationale to empower researchers to adapt and innovate in their own experimental designs.

Ligand Properties and Handling

N¹,N¹-Dimethylcyclohexane-1,4-diamine dihydrochloride (C₈H₂₀Cl₂N₂) is a solid, water-soluble salt. The free base, N¹,N¹-Dimethylcyclohexane-1,4-diamine, is an oily liquid at room temperature. The cyclohexane ring exists in a chair conformation, and the diamine can exist as either cis or trans isomers, which will significantly influence the geometry of the resulting metal complexes.

PropertyValueSource
Molecular FormulaC₈H₂₀Cl₂N₂[1]
Molecular Weight215.16 g/mol [1]
FormSolid[1]
StorageRoom temperature, sealed, dry[2]
Protocol 1: Liberation of the Free Diamine Ligand

The dihydrochloride salt is the common commercial form of this ligand. To use it in coordination chemistry, the free diamine must typically be liberated. This protocol describes a standard acid-base extraction procedure.

Rationale: The dihydrochloride salt is deprotonated using a strong base (NaOH) to yield the free diamine. The free diamine is more soluble in organic solvents than in water, allowing for its extraction. Subsequent drying and solvent removal yield the pure, anhydrous ligand, which is crucial for the synthesis of moisture-sensitive organometallic complexes.

Materials:

  • N¹,N¹-Dimethylcyclohexane-1,4-diamine dihydrochloride

  • Sodium hydroxide (NaOH) pellets

  • Deionized water

  • Dichloromethane (DCM) or Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, separatory funnel, magnetic stirrer, and rotary evaporator.

Procedure:

  • Dissolution: Dissolve a known quantity of N¹,N¹-Dimethylcyclohexane-1,4-diamine dihydrochloride in a minimal amount of deionized water in a round-bottom flask.

  • Basification: Cool the solution in an ice bath. Slowly add an excess of solid NaOH pellets with stirring until the solution is strongly basic (pH > 12, check with pH paper). The free diamine may form an oily layer.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with an organic solvent such as dichloromethane or diethyl ether. Combine the organic layers.

  • Drying: Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate for at least 30 minutes.

  • Isolation: Filter off the drying agent. Remove the solvent from the filtrate using a rotary evaporator to yield the free N¹,N¹-Dimethylcyclohexane-1,4-diamine as an oil.

  • Characterization: Characterize the product by ¹H and ¹³C NMR spectroscopy to confirm its purity before use in complexation reactions.

Synthesis of Metal Complexes: A Case Study with Platinum(II)

Rationale: The synthesis involves the reaction of the diamine ligand with potassium tetrachloroplatinate(II) (K₂[PtCl₄]). The diamine acts as a bidentate ligand, displacing two chloride ions from the platinum coordination sphere to form a stable, square-planar Pt(II) complex. The resulting complex is expected to be a neutral species.

Protocol 2: Synthesis of Dichloro(N¹,N¹-Dimethylcyclohexane-1,4-diamine)platinum(II) (Hypothetical)

Materials:

  • N¹,N¹-Dimethylcyclohexane-1,4-diamine (from Protocol 1)

  • Potassium tetrachloroplatinate(II) (K₂[PtCl₄])

  • Deionized water

  • Dimethylformamide (DMF)

  • Standard glassware for inert atmosphere synthesis (Schlenk line, etc.)

Procedure:

  • Preparation of K₂[PtCl₄] solution: Dissolve K₂[PtCl₄] in a minimal amount of deionized water in a Schlenk flask.

  • Ligand Addition: In a separate flask, dissolve an equimolar amount of N¹,N¹-Dimethylcyclohexane-1,4-diamine in water or a water/DMF mixture.

  • Reaction: Slowly add the ligand solution to the stirring K₂[PtCl₄] solution at room temperature. A color change and/or precipitation of the product is expected.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography if suitable conditions can be found.

  • Isolation: Collect the precipitate by filtration, wash with cold water, then a small amount of cold ethanol, and finally diethyl ether.

  • Drying: Dry the product under vacuum.

  • Characterization: The resulting complex should be characterized by:

    • ¹H, ¹³C, and ¹⁹⁵Pt NMR Spectroscopy: To determine the structure and purity of the complex.

    • FT-IR Spectroscopy: To observe the coordination of the amine groups to the platinum center (indicated by a shift in the N-H stretching frequencies, if applicable, and the appearance of Pt-N stretching modes).

    • Elemental Analysis: To confirm the empirical formula of the complex.

    • X-ray Crystallography: To unambiguously determine the solid-state structure, including the coordination geometry and the conformation of the cyclohexane ring.

G K2PtCl4 K₂[PtCl₄] in H₂O Reaction Stirring at RT 24-48h K2PtCl4->Reaction Ligand N¹,N¹-Dimethylcyclohexane- 1,4-diamine in H₂O/DMF Ligand->Reaction Complex [Pt(C₈H₁₈N₂ )Cl₂] Precipitate Reaction->Complex Filtration Filtration & Washing Complex->Filtration Product Dried Product Filtration->Product

Caption: Workflow for the proposed synthesis of a Pt(II) complex.

Application in Catalysis: Copper-Catalyzed Cross-Coupling

N,N'-disubstituted diamines are known to be effective ligands in copper-catalyzed cross-coupling reactions, such as the Ullmann condensation.[3] The N,N-dimethyl substitution on the cyclohexane-1,4-diamine backbone could offer a unique steric environment at the metal center, potentially influencing catalytic activity and selectivity.

Rationale: In these reactions, the diamine ligand coordinates to the copper(I) catalyst, preventing the formation of unreactive copper aggregates and promoting the oxidative addition and reductive elimination steps of the catalytic cycle. The N,N-dimethyl groups can enhance the solubility of the catalyst and sterically tune the reactivity at the copper center.

Protocol 3: Proposed Protocol for a Copper-Catalyzed N-Arylation Reaction

This protocol is a hypothetical application based on established methods for similar copper-diamine catalyst systems.[3]

Reaction: Aryl Halide + Amine → N-Aryl Amine

Materials:

  • Copper(I) iodide (CuI)

  • N¹,N¹-Dimethylcyclohexane-1,4-diamine (from Protocol 1)

  • Aryl halide (e.g., iodobenzene)

  • Amine (e.g., morpholine)

  • Potassium phosphate (K₃PO₄) as base

  • Anhydrous toluene or dioxane as solvent

  • Schlenk tube or similar reaction vessel for inert atmosphere conditions

Procedure:

  • Catalyst Preparation (in situ): To a Schlenk tube under an inert atmosphere (argon or nitrogen), add CuI (5 mol%), N¹,N¹-Dimethylcyclohexane-1,4-diamine (10 mol%), and K₃PO₄ (2 equivalents).

  • Addition of Reactants: Add the aryl halide (1 equivalent), the amine (1.2 equivalents), and the anhydrous solvent.

  • Reaction: Seal the tube and heat the reaction mixture at a specified temperature (e.g., 80-110 °C) with vigorous stirring for 12-24 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate, filter through a pad of celite to remove inorganic salts, and wash the filter cake with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

  • Analysis: Analyze the product by GC-MS and NMR to determine the yield and purity.

G cluster_catalyst Catalyst Formation cluster_cycle Catalytic Cycle CuI CuI Catalyst Active Cu(I)-Diamine Complex CuI->Catalyst Coordination Ligand Diamine Ligand Ligand->Catalyst Coordination Base K₃PO₄ RedElim Reductive Elimination Base->RedElim OxAdd Oxidative Addition Catalyst->OxAdd ArylHalide Aryl Halide ArylHalide->OxAdd Amine Amine Amine->RedElim Product N-Aryl Amine OxAdd->RedElim Amine Coordination & Deprotonation RedElim->Catalyst Catalyst Regeneration RedElim->Product

Caption: Proposed catalytic cycle for a Cu-catalyzed N-arylation.

Concluding Remarks and Future Outlook

N¹,N¹-Dimethylcyclohexane-1,4-diamine represents an intriguing yet underexplored ligand in coordination chemistry. The protocols and conceptual frameworks presented in this guide, derived from scientifically sound analogies with related compounds, offer a solid foundation for initiating research into its coordination behavior and potential applications.

Future experimental work should focus on the systematic synthesis and characterization of a series of transition metal complexes with this ligand. A thorough investigation of their structural properties, particularly the influence of the cis/trans isomerism of the ligand on the complex geometry, will be crucial. Subsequently, screening these novel complexes in various catalytic transformations will be key to unlocking their potential and defining their place within the vast landscape of coordination chemistry.

References

  • PubChem. trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride. [Link]

  • Monnier, F.; Taillefer, M. Diamine Ligands in Copper-Catalyzed Reactions. Angewandte Chemie International Edition, 2009, 48(38), 6954-6971. [Link]

  • Kizirian, J. C.; et al. Synthesis, structural characterization, and antitumor properties of a novel class of large-ring platinum(II) chelate complexes incorporating the cis-1,4-diaminocyclohexane ligand in a unique locked boat conformation. Journal of Medicinal Chemistry, 1994, 37(15), 2348-2356. [Link]

  • Strohmann, C.; Gessner, V. H.; Damme, A.; Koller, S.; Däschlein, C. (1R,2R)-N,N′-Dimethylcyclohexane-1,2-diamine. Acta Crystallographica Section E: Structure Reports Online, 2008, 64(4), o687. [Link]

  • MySkinRecipes. N1,N1-Dimethylcyclohexane-1,4-diaminedihydrochloride. [Link]

Sources

Application Note & Protocols: Synthesis of Metal-Organic Frameworks Utilizing N¹, N¹-Dimethylcyclohexane-1,4-diamine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metal-Organic Frameworks (MOFs) represent a class of porous crystalline materials with vast potential in drug delivery, catalysis, and gas separation. The functionalization of MOFs with amine groups has been a key strategy to enhance their properties and introduce new functionalities. This document provides a detailed guide on the prospective use of N¹, N¹-Dimethylcyclohexane-1,4-diamine dihydrochloride as a novel modulating agent and for post-synthetic modification of MOFs. While the direct synthesis of MOFs using this specific diamine is not yet established in peer-reviewed literature, this application note presents a scientifically grounded, hypothetical framework for its incorporation into MOF structures. We will explore its potential role in influencing MOF crystallinity and defectivity, and as a functional ligand for active pharmaceutical ingredient (API) interaction. Detailed protocols for the synthesis of a parent MOF and its subsequent modification are provided, along with characterization techniques to validate the incorporation of the diamine.

Introduction: The Rationale for Diamine Functionalization in MOFs

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for a wide range of applications, including drug delivery, catalysis, and gas storage and separation.

The introduction of functional groups, particularly amines, into the MOF structure can significantly enhance their performance. Amine groups can act as basic sites for CO₂ capture, improve the stability of the framework, and serve as anchoring points for post-synthetic modifications. The use of diamines, in particular, has been explored for cross-linking linkers, creating defects, and as chelating agents for metal ions.

This application note explores the potential of N¹, N¹-Dimethylcyclohexane-1,4-diamine dihydrochloride as a novel functionalizing agent in MOF synthesis. Its unique structure, featuring both a primary and a tertiary amine, as well as a rigid cyclohexane backbone, suggests it could offer unique advantages in controlling MOF properties. We will focus on two primary hypothetical applications: its use as a modulator during MOF synthesis and for post-synthetic modification of a pre-synthesized MOF.

Proposed Role of N¹, N¹-Dimethylcyclohexane-1,4-diamine dihydrochloride in MOF Synthesis

Given the lack of specific literature on the use of N¹, N¹-Dimethylcyclohexane-1,4-diamine dihydrochloride in MOF synthesis, we propose two potential roles for this molecule based on established principles of MOF chemistry:

  • As a Modulating Agent: Modulators are molecules that compete with the primary ligand during MOF synthesis, influencing the rate of crystallization, crystal size, and the number of defects in the final structure. The dihydrochloride salt of the diamine could slowly release the free diamine in solution, allowing for a more controlled crystal growth. The bulkiness of the dimethylcyclohexane group could also introduce steric hindrance, leading to the formation of desired structural defects.

  • For Post-Synthetic Modification (PSM): Many MOFs possess open metal sites that can be functionalized after the framework has been synthesized. The primary amine of N¹, N¹-Dimethylcyclohexane-1,4-diamine could coordinate to these open metal sites, introducing the diamine's functionality into the pores of the MOF. This is a common strategy to enhance the performance of MOFs for specific applications.

Experimental Protocols

This section provides detailed protocols for the synthesis of a well-known MOF, UiO-66, and its subsequent post-synthetic modification with N¹, N¹-Dimethylcyclohexane-1,4-diamine dihydrochloride.

Materials and Equipment
Reagent Supplier Purity
Zirconium(IV) chloride (ZrCl₄)Sigma-Aldrich≥99.5%
Terephthalic acid (H₂BDC)Sigma-Aldrich98%
N,N-Dimethylformamide (DMF)Sigma-Aldrich≥99.8%
N¹, N¹-Dimethylcyclohexane-1,4-diamine dihydrochloride[Supplier][Purity]
MethanolFisher ScientificACS Grade
ChloroformFisher ScientificACS Grade

Equipment:

  • 100 mL Teflon-lined stainless-steel autoclave

  • Oven

  • Centrifuge

  • Schlenk line

  • Sonicator

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

Protocol 1: Synthesis of UiO-66

This protocol is adapted from established methods for the synthesis of UiO-66.[1][2]

  • Preparation of the Precursor Solution: In a 100 mL glass beaker, dissolve 1.25 g of ZrCl₄ and 1.22 g of terephthalic acid in 60 mL of DMF.

  • Sonication: Sonicate the mixture for 20 minutes to ensure complete dissolution of the reagents.

  • Transfer to Autoclave: Transfer the clear solution to a 100 mL Teflon-lined stainless-steel autoclave.

  • Solvothermal Synthesis: Seal the autoclave and place it in a preheated oven at 120 °C for 24 hours.

  • Cooling and Collection: After 24 hours, remove the autoclave from the oven and allow it to cool to room temperature. The white crystalline product will have settled at the bottom.

  • Washing: Decant the supernatant and wash the solid product with fresh DMF (3 x 30 mL) and then with methanol (3 x 30 mL). For each wash, resuspend the solid, centrifuge at 8000 rpm for 10 minutes, and then decant the supernatant.

  • Activation: Activate the synthesized UiO-66 by drying it under vacuum at 150 °C for 12 hours. This will remove any residual solvent from the pores.

Protocol 2: Post-Synthetic Modification of UiO-66 with N¹, N¹-Dimethylcyclohexane-1,4-diamine

This hypothetical protocol is based on general procedures for the amine functionalization of MOFs.[3][4]

  • Preparation of the Diamine Solution: In a 50 mL round-bottom flask, dissolve a calculated amount of N¹, N¹-Dimethylcyclohexane-1,4-diamine dihydrochloride in DMF. The molar ratio of diamine to Zr₆ clusters in UiO-66 should be optimized (a starting point of 1:1 is recommended). To generate the free base from the dihydrochloride salt, a non-nucleophilic base like triethylamine (2 molar equivalents) can be added to the solution.

  • Dispersion of UiO-66: Add 500 mg of activated UiO-66 to the diamine solution.

  • Reaction: Stir the mixture at 80 °C for 24 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Washing: After the reaction, cool the mixture to room temperature. Collect the solid product by centrifugation (8000 rpm, 10 minutes). Wash the product thoroughly with fresh DMF (3 x 20 mL) and then with chloroform (3 x 20 mL) to remove any unreacted diamine and triethylamine hydrochloride.

  • Drying: Dry the functionalized MOF under vacuum at 80 °C for 12 hours.

Characterization

To confirm the successful synthesis and modification of the MOF, a suite of characterization techniques should be employed.

Technique Purpose Expected Outcome
Powder X-Ray Diffraction (PXRD) To confirm the crystallinity and phase purity of the synthesized UiO-66 and to check if the framework integrity is maintained after post-synthetic modification.The PXRD pattern of the synthesized UiO-66 should match the simulated pattern. After modification, the pattern should remain largely unchanged, indicating that the framework is stable.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the MOF and to quantify the amount of incorporated diamine.The TGA curve of the modified MOF is expected to show an additional weight loss step corresponding to the decomposition of the diamine, compared to the parent UiO-66. This can be used to estimate the loading of the diamine.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the functional groups present in the MOF and to confirm the presence of the diamine after modification.The FTIR spectrum of the modified MOF should show new peaks corresponding to the N-H stretching and bending vibrations of the primary amine and C-N stretching of the tertiary amine from the incorporated diamine.
Nitrogen Adsorption-Desorption Isotherms To determine the Brunauer-Emmett-Teller (BET) surface area and pore volume of the MOFs.A decrease in the BET surface area and pore volume is expected after the incorporation of the bulky diamine into the pores of UiO-66.[3]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the incorporation of the diamine and to determine the ratio of the diamine to the primary ligand. The MOF sample needs to be digested in a suitable deuterated acid (e.g., D₂SO₄/DMSO-d₆) for this analysis.The ¹H NMR spectrum of the digested modified MOF should show signals corresponding to the protons of both the terephthalic acid linker and the N¹, N¹-Dimethylcyclohexane-1,4-diamine.

Visualization of the Workflow

The following diagrams illustrate the proposed synthesis and modification workflow.

MOF_Synthesis_Workflow cluster_synthesis Protocol 1: UiO-66 Synthesis cluster_modification Protocol 2: Post-Synthetic Modification reagents ZrCl₄ + Terephthalic Acid in DMF sonication Sonication reagents->sonication autoclave Solvothermal Synthesis (120°C, 24h) sonication->autoclave washing_synthesis Washing with DMF & Methanol autoclave->washing_synthesis activation Activation (150°C, vacuum) washing_synthesis->activation uio66 Activated UiO-66 activation->uio66 diamine_prep Diamine Solution Prep (*N*¹, *N*¹-Dimethylcyclohexane- 1,4-diamine dihydrochloride + Base in DMF) reaction Reaction (80°C, 24h) diamine_prep->reaction uio66_input Activated UiO-66 uio66_input->reaction washing_psm Washing with DMF & Chloroform reaction->washing_psm drying Drying (80°C, vacuum) washing_psm->drying modified_mof Functionalized UiO-66 drying->modified_mof

Caption: Workflow for the synthesis of UiO-66 and its post-synthetic modification.

Logical_Relationship cluster_roles Proposed Roles of Diamine cluster_outcomes Potential Outcomes cluster_characterization Validation Methods topic MOF Functionalization with N¹, N¹-Dimethylcyclohexane-1,4-diamine modulator Modulator in De Novo Synthesis topic->modulator psm_ligand Ligand for Post- Synthetic Modification topic->psm_ligand controlled_crystallinity Controlled Crystallinity & Defectivity modulator->controlled_crystallinity functional_sites Introduction of Functional Sites psm_ligand->functional_sites enhanced_stability Enhanced Stability controlled_crystallinity->enhanced_stability pxrd PXRD controlled_crystallinity->pxrd bet N₂ Adsorption (BET) controlled_crystallinity->bet tga TGA enhanced_stability->tga api_interaction Sites for API Interaction functional_sites->api_interaction functional_sites->tga ftir FTIR functional_sites->ftir nmr ¹H NMR functional_sites->nmr api_interaction->nmr

Caption: Logical relationships in the proposed use of the diamine in MOF synthesis.

Potential Applications in Drug Development

The introduction of the N¹, N¹-Dimethylcyclohexane-1,4-diamine moiety into the MOF structure could be particularly interesting for drug development applications. The primary amine can be further functionalized, for example, with targeting ligands or imaging agents. The tertiary amine, being more basic, could interact with acidic drug molecules, influencing their loading and release profiles. The hydrophobic cyclohexane backbone may also enhance interactions with non-polar drug molecules.

Safety Considerations

  • Reagents: Zirconium(IV) chloride is corrosive and reacts violently with water. Terephthalic acid and the diamine dihydrochloride are irritants. DMF is a skin and eye irritant and is toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.

  • Equipment: The use of a high-pressure autoclave requires proper training. Ensure the autoclave is not filled more than 75% of its volume and that it is properly sealed before heating.

Conclusion

This application note provides a comprehensive, albeit prospective, guide for the synthesis of MOFs incorporating N¹, N¹-Dimethylcyclohexane-1,4-diamine dihydrochloride. By leveraging established protocols for MOF synthesis and post-synthetic modification, researchers can explore the potential of this novel diamine to create new functional materials. The detailed protocols and characterization methods outlined herein provide a solid foundation for such investigations. The unique structural features of this diamine may lead to the development of MOFs with tailored properties for applications in drug delivery, catalysis, and beyond.

References

  • Katz, M. J., et al. (2013). A facile synthesis of UiO-66, UiO-67 and their N-containing analogues. Chemical Communications, 49(82), 9449-9451. [Link]

  • McDonald, T. M., et al. (2015). Cooperative insertion of CO2 in diamine-appended metal-organic frameworks. Nature, 519(7543), 303-308. [Link]

  • Cavka, J. H., et al. (2008). A new zirconium-based metal-organic framework with exceptional stability. Journal of the American Chemical Society, 130(42), 13850-13851. [Link]

  • Siegelman, R. L., et al. (2021). Scalable Formation of Diamine-Appended Metal–Organic Framework Hollow Fiber Sorbents for Postcombustion CO₂ Capture. JACS Au, 1(10), 1755-1763. [Link]

  • Jo, H., et al. (2019). Post-synthetic diamine-functionalization of MOF-74 type frameworks for effective carbon dioxide separation. Dalton Transactions, 48(4), 1115-1123. [Link]

  • Zubair, H. (2023). Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume). protocols.io. [Link]

  • Lee, W. R., et al. (2015). Diamine-Functionalization of a Metal-Organic Framework Adsorbent for Superb Carbon Dioxide Adsorption and Desorption Properties. Angewandte Chemie International Edition, 54(44), 12952-12957. [Link]

Sources

"N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride" in asymmetric synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Ligand Selection, Mechanistic Principles, and Practical Protocols for Researchers and Drug Development Professionals

Section 1: Introduction - The Critical Role of Chirality in Diamine Ligands

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and fine chemical manufacturing, the ability to selectively produce a single enantiomer of a chiral molecule is paramount. Asymmetric catalysis stands as the most elegant and efficient methodology for achieving this, and at the heart of this field lies the design of effective chiral ligands. Among these, C₂-symmetric vicinal diamines have emerged as exceptionally powerful and versatile ligands for transition-metal-catalyzed reactions, most notably in the asymmetric hydrogenation and transfer hydrogenation of prochiral ketones and imines.

Addressing the Topic: The Question of N¹,N¹-Dimethylcyclohexane-1,4-diamine

The specified compound, N¹,N¹-Dimethylcyclohexane-1,4-diamine dihydrochloride, is a cyclohexane diamine derivative. However, a crucial distinction must be made regarding its applicability in asymmetric synthesis. Due to the 1,4-substitution pattern on the cyclohexane ring, this molecule, in both its cis and trans isomeric forms, possesses a plane of symmetry. This inherent achirality prevents it from serving as a chiral ligand capable of inducing enantioselectivity in a catalytic reaction.

cluster_trans trans-N¹,N¹-Dimethylcyclohexane-1,4-diamine cluster_cis cis-N¹,N¹-Dimethylcyclohexane-1,4-diamine cluster_chiral (1R,2R)-N,N'-Dimethylcyclohexane-1,2-diamine trans_mol Image of trans-1,4-diamine structure showing plane of symmetry trans_label Achiral (Plane of Symmetry) cis_mol Image of cis-1,4-diamine structure showing plane of symmetry cis_label Achiral (Plane of Symmetry) chiral_mol Image of chiral 1,2-diamine structure chiral_label Chiral (C₂-Symmetry)

Caption: Structural comparison of achiral 1,4-diamines and a chiral 1,2-diamine.

For the purpose of asymmetric synthesis, the focus must shift to chiral analogues, specifically the C₂-symmetric 1,2-isomers such as (1R,2R)- or (1S,2S)-N,N'-dimethylcyclohexane-1,2-diamine . These molecules lack internal planes of symmetry and exist as distinct enantiomers, making them ideal building blocks for creating a chiral environment around a metal center.[1] This guide will, therefore, concentrate on the well-established applications of these and related chiral vicinal diamines, which are the relevant and highly effective tools for the practicing chemist.

Section 2: Core Applications of Chiral 1,2-Diamines

Chiral 1,2-diamine derivatives are cornerstone ligands in the asymmetric reduction of carbonyls and imines, providing access to enantiomerically enriched alcohols and amines. These products are high-value intermediates for a vast array of pharmaceuticals and agrochemicals. The most prominent applications are in conjunction with Ruthenium(II), Rhodium(III), and Iridium(III) catalysts.

  • Ruthenium-Catalyzed Hydrogenation: Ru(II) complexes bearing a chiral 1,2-diamine and a diphosphine ligand (e.g., BINAP) or an arene ligand (e.g., p-cymene) are exceptionally effective for the hydrogenation of a wide range of ketones.[2][3] These catalysts, often referred to as Noyori-type catalysts, are renowned for their high activity and enantioselectivity.[4]

  • Asymmetric Transfer Hydrogenation (ATH): One of the most practical and widely adopted methods for ketone and imine reduction is ATH, which uses readily available hydrogen donors like 2-propanol or a formic acid/triethylamine mixture instead of high-pressure H₂ gas.[5] This operational simplicity makes it highly attractive for both academic and industrial settings. Chiral diamine complexes of Ru, Rh, and Ir are the premier catalysts for this transformation, consistently delivering high yields and enantioselectivities.[4][5][6]

  • Iridium-Catalyzed Reactions: Iridium complexes with chiral diamine ligands have shown remarkable efficiency, particularly in the ATH of challenging ketone substrates.[6][7][8] Recent developments have even led to recyclable polymeric diamine-Ir catalysts that exhibit unprecedentedly high turnover numbers (TONs), a critical factor for industrial-scale synthesis.[8][9]

Section 3: Mechanistic Principles - The Noyori Metal-Ligand Bifunctional Catalysis

The remarkable efficacy of these catalyst systems is explained by the "metal-ligand bifunctional" mechanism, a concept pioneered by Ryoji Noyori. In the context of transfer hydrogenation of a ketone with a catalyst like Ru(II)-TsDPEN (where TsDPEN is N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine, a related C₂-symmetric diamine), the catalysis does not proceed through direct coordination of the substrate to the metal center.

Instead, the reaction occurs in the outer coordination sphere of an 18-electron ruthenium hydride intermediate. The key step involves a concerted, six-membered pericyclic transition state where the hydride on the ruthenium is transferred to the carbonyl carbon, while the proton from the coordinated amine ligand (N-H) is simultaneously transferred to the carbonyl oxygen.[10][11] The chirality of the diamine ligand dictates the facial selectivity of this hydrogen transfer, resulting in the formation of one enantiomer of the alcohol product in excess.

Catalytic_Cycle Precatalyst [Ru(II)Cl(Diamine)(Arene)] Precatalyst Active_Hydride [Ru(II)H(Diamine)(Arene)]+ 16e- Active Catalyst Precatalyst->Active_Hydride Base, i-PrOH - Base·HCl, Acetone Substrate_Complex Outer-Sphere Complex with Ketone (R₂C=O) Active_Hydride->Substrate_Complex + Ketone Transition_State Six-Membered Transition State (H-Transfer) Substrate_Complex->Transition_State Concerted Transfer Product_Complex [Ru(II)(Diamine)(Arene)] + Chiral Alcohol (R₂CHOH) Transition_State->Product_Complex Product Release Product_Complex->Active_Hydride + i-PrOH - Acetone Regeneration Hydride Source (e.g., i-PrOH)

Caption: Noyori-type metal-ligand bifunctional catalytic cycle for transfer hydrogenation.

Section 4: Performance Data for Chiral Diamine-Metal Catalyst Systems

The choice of metal, chiral diamine ligand, and reaction conditions is critical for achieving optimal results. The following table summarizes representative data for the asymmetric transfer hydrogenation (ATH) of ketones.

SubstrateMetal PrecursorChiral LigandH-Source / BaseS/C RatioTemp (°C)Yield (%)ee (%)Reference
Acetophenone[RuCl₂(p-cymene)]₂(S,S)-TsDPENHCOOH/NEt₃200289598 (R)[4]
Acetophenone[RuCl₂(p-cymene)]₂(1R,2R)-diamine derivativei-PrOH / KOH1000459397 (R)[3]
2-Acetylfuran[RuCl₂(mesitylene)]₂(S,S)-TsDPENi-PrOH / KOH200289596 (S)[4]
1-Tetralone[RuCl₂(p-cymene)]₂(S,S)-TsDPENHCOOH/NEt₃200289999 (S)[4]
Trifluoroacetophenone[IrCpCl₂]₂Polymeric diamineHCOOH/NEt₃2000RT9898 (R)[8]
α-Ketoester[IrCpCl₂]₂Polymeric diamineHCOOH/NEt₃2000RT9699 (R)[8]

Note: S/C = Substrate-to-Catalyst ratio. TsDPEN = N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine. The performance can vary based on specific diamine derivatives and conditions.

Section 5: Detailed Experimental Protocol - Asymmetric Transfer Hydrogenation of Acetophenone

This protocol describes a standard laboratory procedure for the ATH of acetophenone using an in situ prepared Ruthenium catalyst with a chiral 1,2-diamine ligand.

5.1 Materials and Reagents:

  • [RuCl₂(p-cymene)]₂ (Ruthenium precursor)

  • (1S,2S)-(+)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)

  • Acetophenone (substrate, freshly distilled)

  • 2-Propanol (i-PrOH, anhydrous grade)

  • Potassium hydroxide (KOH) or Potassium tert-butoxide (KOtBu)

  • Anhydrous solvents for workup (e.g., diethyl ether, dichloromethane)

  • Magnesium sulfate (anhydrous)

  • Inert gas (Argon or Nitrogen)

  • Standard Schlenk line glassware

5.2 In Situ Catalyst Preparation:

  • In a Schlenk flask under an inert atmosphere, add [RuCl₂(p-cymene)]₂ (e.g., 3.1 mg, 0.005 mmol, 1 mol%) and (S,S)-TsDPEN (e.g., 7.4 mg, 0.02 mmol).

  • Add anhydrous 2-propanol (5.0 mL) via syringe.

  • Stir the resulting orange suspension at room temperature for 20-30 minutes to allow for ligand exchange and complex formation.

5.3 Reaction Procedure:

  • To the catalyst mixture, add acetophenone (e.g., 120 mg, 1.0 mmol) via syringe.

  • Initiate the reaction by adding a 0.1 M solution of KOH in 2-propanol (0.2 mL, 0.02 mmol). The color of the solution should change, indicating the formation of the active hydride species.

  • Heat the reaction mixture in a pre-heated oil bath to the desired temperature (e.g., 40-50 °C) and monitor the reaction progress by TLC or GC.

5.4 Work-up and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding a few drops of water.

  • Remove the solvent under reduced pressure.

  • Extract the residue with diethyl ether or dichloromethane (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo.

  • Purify the crude product (1-phenylethanol) by flash column chromatography on silica gel if necessary.

5.5 Determination of Enantiomeric Excess (ee%):

  • The enantiomeric excess of the product, 1-phenylethanol, is determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) using a suitable chiral stationary phase column (e.g., Chiralcel OD-H or similar).

  • Compare the retention times of the enantiomers with a racemic standard of 1-phenylethanol.

Section 6: General Experimental Workflow

The following diagram outlines the typical workflow for performing a lab-scale asymmetric transfer hydrogenation reaction.

Workflow cluster_prep Catalyst Preparation (In Situ) cluster_reaction Reaction Execution cluster_analysis Work-up & Analysis Metal Weigh Metal Precursor ([RuCl₂(p-cymene)]₂) Ligand Weigh Chiral Diamine ((S,S)-TsDPEN) Solvent1 Add Anhydrous Solvent (e.g., i-PrOH) Stir Stir under Inert Gas (20-30 min) Substrate Add Substrate (e.g., Acetophenone) Stir->Substrate Transfer to Reaction Base Add Base to Initiate (e.g., KOH in i-PrOH) Heat Heat and Monitor (TLC / GC) Quench Quench Reaction Heat->Quench Reaction Complete Extract Solvent Extraction Purify Column Chromatography Analyze Determine ee% (Chiral HPLC/GC)

Sources

The Versatile Building Block: N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Key Synthetic Intermediate

N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride is a bifunctional aliphatic diamine that has emerged as a valuable building block in modern organic synthesis. Its unique structural features, including the cyclohexane backbone and the presence of both a primary and a tertiary amine, offer chemists a versatile tool for the construction of complex molecules and polymers. The dihydrochloride salt form ensures stability and ease of handling, while the free base, readily generated in situ, provides two reactive centers with distinct steric and electronic properties. This guide provides an in-depth exploration of its applications, complete with detailed protocols for its use in polymer synthesis and as a scaffold in medicinal chemistry.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is paramount for its effective application in synthesis.

PropertyValueSource
Molecular Formula C₈H₂₀Cl₂N₂[1]
Molecular Weight 215.16 g/mol [1]
Appearance Solid[2]
Storage Room temperature, sealed, dry[1]

Application in Polymer Chemistry: A Monomer for High-Performance Materials

The presence of two amine functionalities makes N1,N1-Dimethylcyclohexane-1,4-diamine a suitable monomer for step-growth polymerization. Its incorporation into polymer backbones can impart desirable properties such as thermal stability, mechanical strength, and controlled reactivity.[1]

Polyamide Synthesis: Crafting Robust Engineering Plastics

Polyamides, a class of polymers characterized by the repeating amide linkage (-CO-NH-), are renowned for their excellent mechanical properties and chemical resistance. N1,N1-Dimethylcyclohexane-1,4-diamine can be polymerized with diacyl chlorides to form novel polyamides. The tertiary amine on the cyclohexane ring can act as an internal acid scavenger for the HCl generated during the condensation reaction.

This protocol describes the interfacial polymerization of N1,N1-Dimethylcyclohexane-1,4-diamine with adipoyl chloride.

Materials:

  • This compound

  • Adipoyl chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Deionized water

  • Methanol

Procedure:

  • Aqueous Phase Preparation: In a 250 mL beaker, dissolve 2.15 g (0.01 mol) of this compound and 0.80 g (0.02 mol) of NaOH in 100 mL of deionized water. Stir until a clear solution is obtained. This neutralizes the hydrochloride salt to generate the free diamine in situ.

  • Organic Phase Preparation: In a separate 150 mL beaker, dissolve 1.83 g (0.01 mol) of adipoyl chloride in 100 mL of dichloromethane.

  • Interfacial Polymerization: Carefully and slowly pour the organic phase onto the aqueous phase without stirring to create two distinct layers. The polyamide will form at the interface of the two layers.

  • Polymer Isolation: Using forceps, gently grasp the polymer film at the interface and pull it out of the beaker. A continuous rope of polyamide can be drawn.

  • Washing and Drying: Wash the polymer rope thoroughly with deionized water and then with methanol to remove any unreacted monomers and salts. Allow the polymer to air dry or dry in a vacuum oven at 60°C.

Diagram of Polyamide Synthesis Workflow:

G cluster_aqueous Aqueous Phase cluster_organic Organic Phase aq_start Dissolve Diamine Dihydrochloride and NaOH in Water aq_sol Aqueous Diamine Solution aq_start->aq_sol polymerization Interfacial Polymerization aq_sol->polymerization org_start Dissolve Adipoyl Chloride in Dichloromethane org_sol Organic Diacyl Chloride Solution org_start->org_sol org_sol->polymerization isolation Polymer Isolation (Pulling the film) polymerization->isolation washing Washing with Water and Methanol isolation->washing drying Drying washing->drying final_product Polyamide drying->final_product

Caption: Workflow for interfacial polyamide synthesis.

Polyurethane Synthesis: Building Versatile Elastomers and Foams

Polyurethanes are a highly versatile class of polymers used in a wide range of applications, from flexible foams to rigid elastomers.[3] They are typically synthesized by the reaction of a diisocyanate with a diol. Diamines can be used as chain extenders to introduce urea linkages, forming poly(urethane-urea)s with enhanced properties. The reaction of N1,N1-Dimethylcyclohexane-1,4-diamine with an isocyanate-terminated prepolymer leads to the formation of a segmented poly(urethane-urea).

This protocol outlines the synthesis of a poly(urethane-urea) using a two-step prepolymer method.

Materials:

  • Poly(tetramethylene ether) glycol (PTMEG, Mn = 2000 g/mol )

  • 4,4'-Methylenebis(phenyl isocyanate) (MDI)

  • This compound

  • Triethylamine (TEA)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Dibutyltin dilaurate (DBTDL) catalyst

Procedure:

  • Prepolymer Synthesis: In a flame-dried three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, add 20.0 g (0.01 mol) of PTMEG. Heat to 80°C under vacuum for 2 hours to remove any residual water. Cool to 60°C and add 4.50 g (0.018 mol) of MDI and a catalytic amount of DBTDL (1-2 drops). Stir the mixture at 80°C for 2 hours under a nitrogen atmosphere to form the NCO-terminated prepolymer.

  • Chain Extender Preparation: In a separate flask, suspend 1.08 g (0.005 mol) of this compound in 20 mL of anhydrous DMF. Add 1.01 g (0.01 mol) of triethylamine to neutralize the salt and generate the free diamine. Stir for 30 minutes.

  • Chain Extension: Cool the prepolymer to 40°C and add the diamine solution dropwise with vigorous stirring. An increase in viscosity will be observed.

  • Polymer Isolation: After the addition is complete, continue stirring for 1 hour. The resulting polymer solution can be cast onto a glass plate to form a film after solvent evaporation in a vacuum oven at 70°C.

Diagram of Poly(urethane-urea) Synthesis:

G cluster_prepolymer Prepolymer Synthesis cluster_chain_extender Chain Extender Preparation ptmeg PTMEG (Diol) reaction1 Reaction at 80°C ptmeg->reaction1 mdi MDI (Diisocyanate) mdi->reaction1 catalyst DBTDL Catalyst catalyst->reaction1 prepolymer NCO-Terminated Prepolymer reaction1->prepolymer chain_extension Chain Extension prepolymer->chain_extension diamine_salt Diamine Dihydrochloride neutralization Neutralization diamine_salt->neutralization tea Triethylamine tea->neutralization dmf DMF (Solvent) dmf->neutralization free_diamine Free Diamine Solution neutralization->free_diamine free_diamine->chain_extension final_product Poly(urethane-urea) chain_extension->final_product

Caption: Two-step synthesis of poly(urethane-urea).

Epoxy Resin Curing: Enhancing Thermoset Performance

N1,N1-Dimethylcyclohexane-1,4-diamine can act as a curing agent or hardener for epoxy resins.[1][4] The primary amine group reacts with the epoxy rings, leading to cross-linking and the formation of a rigid thermoset material. The tertiary amine can also catalyze the curing process. The choice of curing agent significantly influences the final properties of the cured epoxy, such as its glass transition temperature (Tg), mechanical strength, and chemical resistance.

This protocol describes the curing of a standard bisphenol A diglycidyl ether (DGEBA) epoxy resin.

Materials:

  • Bisphenol A diglycidyl ether (DGEBA) epoxy resin (e.g., Epon 828)

  • This compound

  • Sodium hydroxide (or other suitable base)

  • Suitable solvent (e.g., acetone, optional)

Procedure:

  • Amine Equivalent Weight Calculation: First, calculate the amine hydrogen equivalent weight (AHEW) of the free diamine. The molecular weight of the free base is 142.24 g/mol . Since only the primary amine has reactive hydrogens for the initial curing reaction, and it has two, the AHEW is 142.24 / 2 = 71.12 g/eq.

  • Stoichiometric Calculation: Determine the required amount of curing agent based on the epoxy equivalent weight (EEW) of the resin (typically provided by the manufacturer). For a 1:1 stoichiometric ratio of epoxy groups to amine hydrogens, the parts per hundred resin (phr) of the curing agent is calculated as: phr = (AHEW / EEW) * 100.

  • Free Amine Generation: Neutralize the this compound with a stoichiometric amount of a suitable base (e.g., NaOH) in a minimal amount of a suitable solvent or directly if the free base is a liquid at the mixing temperature.

  • Mixing: Thoroughly mix the calculated amount of the free diamine with the epoxy resin until a homogeneous mixture is obtained. If a solvent was used, it should be evaporated before curing.

  • Curing: Pour the mixture into a mold and cure in an oven. A typical curing schedule might be 2 hours at 80°C followed by 3 hours at 150°C. The optimal curing schedule will depend on the specific application and desired properties.

  • Post-Curing: After the initial cure, a post-curing step at a higher temperature (e.g., 180°C for 2 hours) can be beneficial to ensure complete reaction and maximize the glass transition temperature.

Diagram of Epoxy Curing Logical Relationship:

G Diamine N1,N1-Dimethylcyclohexane- 1,4-diamine Mixing Homogeneous Mixing Diamine->Mixing Epoxy Epoxy Resin (DGEBA) Epoxy->Mixing Curing Thermal Curing Mixing->Curing Thermoset Cross-linked Thermoset Polymer Curing->Thermoset G start N1,N1-Dimethylcyclohexane-1,4-diamine reductive_amination Reductive Amination (R-CHO, NaBH3CN) start->reductive_amination amide_formation Amide Formation (R-COOH, Coupling Agent) start->amide_formation sulfonamide_formation Sulfonamide Formation (R-SO2Cl, Base) start->sulfonamide_formation product1 N-Alkyl/Aryl Derivative reductive_amination->product1 product2 N-Acyl Derivative amide_formation->product2 product3 N-Sulfonyl Derivative sulfonamide_formation->product3

Caption: Functionalization of the primary amine.

Conclusion

This compound is a building block with significant potential in both polymer and medicinal chemistry. Its unique structure allows for the creation of a diverse range of materials and molecules with tailored properties. The protocols and strategies outlined in this guide are intended to serve as a starting point for researchers and scientists to explore the full potential of this versatile intermediate in their synthetic endeavors. As with any chemical process, appropriate safety precautions and experimental optimization are essential for successful outcomes.

References

Sources

Application Notes & Protocols: A Review of Diamine Ligands in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Researcher: Following an extensive review of the scientific literature, there is no specific documented use of N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride as a ligand for palladium-catalyzed cross-coupling reactions. This compound is commercially available and utilized in various synthetic applications, primarily as a building block in polymer chemistry and pharmaceutical development.[1][2] However, its role as a ligand in prominent cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig amination is not established in peer-reviewed publications.

Therefore, this guide has been adapted to address the broader, highly relevant topic of using simple diamine ligands in palladium-catalyzed cross-coupling reactions, providing a scientifically grounded yet accessible entry point for researchers. We will explore the fundamental principles and provide generalized protocols that can be adapted for screening similar diamine-based ligands.

Introduction: The Role of Ligands in Palladium Catalysis

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds with high efficiency and functional group tolerance.[3][4] The catalytic cycle typically involves a Pd(0) active species that undergoes oxidative addition with an aryl halide, followed by transmetalation with a coupling partner and reductive elimination to yield the desired product, regenerating the Pd(0) catalyst.[5][6]

The ligand bound to the palladium center is paramount; it modulates the metal's electronic properties and steric environment, profoundly influencing the catalyst's stability, activity, and selectivity.[7][8] While complex, sterically hindered phosphine ligands (e.g., Buchwald's biarylphosphines) and N-heterocyclic carbenes (NHCs) often provide the highest reactivity, simpler, more accessible ligands like diamines can be effective for certain transformations and serve as a cost-effective starting point for reaction optimization.[9][10]

Conceptual Framework: Diamine Ligands in Action

Nitrogen-containing ligands, including diamines, can coordinate to the palladium center, stabilizing the catalytic species and influencing the reaction's efficiency. The two nitrogen atoms of a diamine can act as a bidentate ligand, forming a chelate ring with the palladium atom. This chelation can enhance the stability of the catalyst and influence the geometry of the transition states in the catalytic cycle.

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Application Profile 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C(sp²)–C(sp²) bonds by coupling an organoboron reagent with an organic halide or triflate.[5][11]

General Protocol for Ligand Screening in Suzuki-Miyaura Coupling

This protocol is designed as a starting point for evaluating the efficacy of a diamine ligand, such as a derivative of cyclohexane-1,4-diamine, in the Suzuki-Miyaura coupling of a model aryl bromide with phenylboronic acid.

Materials:

  • Palladium Precursor: Palladium(II) acetate (Pd(OAc)₂)

  • Ligand: Diamine ligand (e.g., N,N-Dimethylcyclohexane-1,4-diamine)

  • Aryl Halide: 4-Bromotoluene

  • Boronic Acid: Phenylboronic acid

  • Base: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)[11]

  • Solvent: 1,4-Dioxane/Water (4:1 mixture)

  • Inert Gas: Argon or Nitrogen

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), and base (2.0 mmol).

  • Catalyst Preparation: In a separate vial, pre-mix the palladium precursor (e.g., 2 mol% Pd(OAc)₂) and the diamine ligand (4 mol%) in a small amount of the reaction solvent. Stir for 10-15 minutes at room temperature to allow for complex formation.

  • Reaction Initiation: Add the catalyst solution to the Schlenk tube containing the substrates and base.

  • Solvent Addition: Add the solvent mixture (5 mL) to the reaction tube.

  • Inert Atmosphere: Seal the tube and purge with an inert gas for 10-15 minutes.

  • Heating and Monitoring: Place the reaction vessel in a preheated oil bath at 80-100 °C. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Application Profile 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of C–N bonds via the palladium-catalyzed coupling of amines with aryl halides.[9][10][12]

General Protocol for Ligand Screening in Buchwald-Hartwig Amination

This protocol provides a general method for testing a diamine ligand in the C-N coupling of an aryl bromide with a secondary amine.

Materials:

  • Palladium Precursor: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Ligand: Diamine ligand

  • Aryl Halide: 4-Bromotoluene

  • Amine: Morpholine

  • Base: Sodium tert-butoxide (NaOtBu)

  • Solvent: Toluene or 1,4-Dioxane

  • Inert Gas: Argon or Nitrogen

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precursor (1-2 mol%), the diamine ligand (2-4 mol%), and the base (1.4 mmol) to an oven-dried Schlenk tube.

  • Reagent Addition: Add the aryl halide (1.0 mmol) and the amine (1.2 mmol) to the tube.

  • Solvent Addition: Add the anhydrous solvent (5 mL).

  • Reaction Conditions: Seal the tube and heat the mixture in an oil bath at 80-110 °C.

  • Monitoring and Workup: Monitor the reaction by TLC or GC-MS. Once complete, cool to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite to remove palladium residues.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography.

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.

Data Interpretation and Optimization

The following table outlines key parameters to consider when optimizing a cross-coupling reaction with a new diamine ligand.

ParameterConsiderationsPotential Impact
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(PPh₃)₂Affects the formation of the active Pd(0) species.
Ligand:Pd Ratio Typically 1:1 to 4:1Influences catalyst stability and activity.
Base K₂CO₃, Cs₂CO₃, K₃PO₄, NaOtBuCrucial for the transmetalation step (Suzuki) or amine deprotonation (Buchwald-Hartwig).
Solvent Toluene, Dioxane, THF, DMFAffects solubility of reagents and stability of catalytic intermediates.
Temperature 60 - 120 °CInfluences reaction rate; higher temperatures may lead to catalyst decomposition.
Substrate Scope Electron-donating vs. electron-withdrawing groupsElectronic effects on the aryl halide can significantly impact the rate of oxidative addition.

Conclusion and Future Outlook

While This compound itself is not a documented ligand in the palladium-catalyzed cross-coupling literature, the exploration of simple, readily available diamine ligands remains a viable area of research, particularly for developing more cost-effective and sustainable catalytic systems. The general protocols provided herein offer a robust framework for screening new diamine ligands and optimizing reaction conditions. Researchers are encouraged to start with these foundational methods and systematically explore the parameter space to unlock the potential of novel ligand scaffolds in these powerful synthetic transformations.

References

  • Chem-Impex. N,N-Dimethyl-cyclohexane-1,4-diamine. Available from: [Link]

  • J&K Scientific. N,N-Dimethyl-cyclohexane-1,4-diamine | 42389-50-4. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Science, 2(1), 27-50. Available from: [Link]

  • Bacsa, I., et al. (2016). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 12, 2856-2864. Available from: [Link]

  • Chemistry LibreTexts. (2020). Buchwald-Hartwig Amination. In Organic Chemistry. Available from: [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Available from: [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Available from: [Link]

  • Barrios-Landeros, F., & Hartwig, J. F. (2007). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 40(8), 694-702. Available from: [Link]

  • Das, P., et al. (2011). Iron(0), Rhodium(I) and Palladium(II) Complexes with p-(N,N-Dimethylaminophenyl)diphenylphosphine and the Application of the Palladium Complex as a Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction. Applied Organometallic Chemistry, 25(7), 548-555. Available from: [Link]

  • Jagrity Sharma. (2021). Seven Name Reactions in One - Palladium Catalysed Reaction. YouTube. Available from: [Link]

  • ChemRxiv. (2024). An Overview of Palladium-Catalyzed N-alkylation Reactions. Available from: [Link]

  • PubChem. trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride. Available from: [Link]

  • The Chemists' Cookbook. (2023). Suzuki Coupling. YouTube. Available from: [Link]

  • Tskhovrebov, A. G., et al. (2013). Catalytic Activity of Palladium(II) Diaminocarbene Complexes in the Sonogashira and Suzuki Reactions. Russian Journal of Organic Chemistry, 49(4), 524-529. Available from: [Link]

  • Tskhovrebov, A. G., et al. (2013). Catalytic Activity of Palladium(II) Diaminocarbene Complexes in the Sonogashira and Suzuki Reactions. Russian Journal of Organic Chemistry, 49(4), 524-529. Available from: [Link]

  • Li, J. J. (2019). Recent Advances of Pd/C-Catalyzed Reactions. Catalysts, 9(11), 942. Available from: [Link]

  • Powers, D. C., & Ritter, T. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis, 12(1), 35-43. Available from: [Link]

  • Al-dujaili, A. H., & Al-Zoubi, R. M. (2018). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 8(11), 501. Available from: [Link]

  • Hkiri, S., et al. (2022). Palladium-catalyzed Suzuki–Miyaura cross-coupling with α-aminophosphonates based on 1,3,4-oxadiazole as ligands. Comptes Rendus Chimie, 25, 1-12. Available from: [Link]

Sources

Application Notes & Protocols for N¹,N¹-Dimethylcyclohexane-1,4-diamine dihydrochloride in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Polymer and Materials Scientists

Abstract

N¹,N¹-Dimethylcyclohexane-1,4-diamine is an aliphatic diamine featuring a rigid cycloaliphatic core, a primary amine, and a tertiary amine. This unique asymmetric structure offers novel opportunities in polymer synthesis, imparting distinctive properties to the resulting materials. This document provides detailed application notes and representative protocols for the use of its dihydrochloride salt form in the synthesis of specialty polyamides and as a curing agent for epoxy resins. The guide is intended for researchers and scientists in polymer chemistry and materials science, providing both theoretical grounding and practical, step-by-step methodologies.

Introduction: A Monomer of Unique Potential

N¹,N¹-Dimethylcyclohexane-1,4-diamine possesses a distinct combination of structural features that make it a compelling monomer for advanced polymer synthesis. The cyclohexane backbone introduces rigidity and thermal stability, while the two different amine functionalities allow for controlled reactivity and post-polymerization modifications.

  • Primary Amine (-NH₂): Serves as the primary reactive site for polymerization reactions such as polyamidation with diacyl chlorides or polycondensation with dicarboxylic acids.

  • Tertiary Amine (-N(CH₃)₂): Acts as a built-in catalytic site, a point for quaternization to introduce charge, or a site for creating metal-coordinating polymers. Its presence can enhance solubility and adhesion.

  • Cycloaliphatic Core: The non-aromatic ring structure improves UV resistance and solubility in a wider range of solvents compared to its aromatic counterparts, while maintaining high thermal stability.

This monomer is typically supplied as a dihydrochloride salt (N¹,N¹-Dimethylcyclohexane-1,4-diamine dihydrochloride, CAS: 1187931-32-3) for enhanced stability and handling.[1][2] A critical consideration, which will be addressed in the protocols, is the necessity of liberating the free diamine from its salt form prior to or during polymerization, as the protonated ammonium groups are not nucleophilic.

Key Applications:

  • Specialty Polyamides: Creating polyamides with improved solubility, adhesion, and potential for post-functionalization.

  • Epoxy Resin Systems: Acting as a curing agent or crosslinker to produce robust and durable thermoset materials for coatings, adhesives, and composites.[3][4]

  • Polyurethanes: Serving as a chain extender or curative, contributing to the hard segment of polyurethane elastomers.[4]

Core Principles & Mechanistic Insights

The utility of this diamine hinges on the differential reactivity and function of its primary and tertiary amine groups.

Polyamide Synthesis

The formation of polyamides occurs via nucleophilic acyl substitution. The primary amine of N¹,N¹-dimethylcyclohexane-1,4-diamine acts as the nucleophile, attacking the electrophilic carbonyl carbon of a diacyl chloride or dicarboxylic acid.

Critical Step: Deprotonation The dihydrochloride salt must be neutralized to the free diamine. This is typically achieved by adding a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine, pyridine, or an inorganic base like potassium carbonate) to the reaction mixture.

cluster_0 Step 1: In-Situ Neutralization cluster_1 Step 2: Polymerization Monomer_Salt H₃N⁺-R-N⁺(CH₃)₂H · 2Cl⁻ (Diamine Dihydrochloride) Free_Diamine H₂N-R-N(CH₃)₂ (Free Diamine) Monomer_Salt->Free_Diamine - 2 Base·HCl Base 2 eq. Base (e.g., Triethylamine) Polyamide -[NH-R-N(CH₃)₂-CO-R'-CO]n- (Polyamide) Free_Diamine->Polyamide Polycondensation Diacyl_Chloride Cl-CO-R'-CO-Cl (Diacyl Chloride) Diacyl_Chloride->Polyamide - 2n HCl

Caption: Workflow for Polyamide Synthesis.

Epoxy Curing

As a curing agent, both the primary and secondary (after initial reaction) amines can participate in the ring-opening of epoxide groups. The tertiary amine can also act as an accelerator for the curing process. This dual functionality can lead to densely cross-linked networks with high glass transition temperatures (Tg) and excellent mechanical properties.

Experimental Protocols

Safety First: N¹,N¹-Dimethylcyclohexane-1,4-diamine and its free base are corrosive and can cause severe skin burns and eye damage.[5][6] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Protocol 1: Synthesis of a Specialty Polyamide via Solution Polycondensation

This protocol describes the synthesis of a polyamide from N¹,N¹-dimethylcyclohexane-1,4-diamine dihydrochloride and terephthaloyl chloride. This method is suitable for producing high molecular weight polymers under relatively mild conditions.[7][8]

Materials & Equipment:

  • N¹,N¹-Dimethylcyclohexane-1,4-diamine dihydrochloride (CAS: 1187931-32-3)

  • Terephthaloyl chloride

  • Anhydrous N-Methyl-2-pyrrolidone (NMP)

  • Anhydrous Triethylamine (TEA)

  • Methanol (for precipitation)

  • Three-necked round-bottom flask with mechanical stirrer, nitrogen inlet, and drying tube

  • Addition funnel

  • Magnetic stir plate, heating mantle

Procedure:

  • Reactor Setup: Assemble the three-necked flask with the mechanical stirrer and nitrogen inlet. Flame-dry the glassware under vacuum and backfill with dry nitrogen to ensure an inert atmosphere.

  • Monomer Dissolution:

    • Charge the flask with N¹,N¹-dimethylcyclohexane-1,4-diamine dihydrochloride (e.g., 2.15 g, 10 mmol).

    • Add anhydrous NMP (e.g., 40 mL) to the flask. Stir to dissolve the salt.

  • Neutralization:

    • Add anhydrous triethylamine (2.23 mL, 16 mmol, 2.2 eq.) to the stirred solution at room temperature. A white precipitate of triethylamine hydrochloride will form. The slight excess of base ensures complete neutralization.

    • Stir the mixture for 30 minutes to ensure complete formation of the free diamine.

  • Diacyl Chloride Addition:

    • Dissolve terephthaloyl chloride (2.03 g, 10 mmol) in anhydrous NMP (20 mL) in the addition funnel.

    • Cool the reaction flask to 0°C using an ice bath.

    • Add the terephthaloyl chloride solution dropwise to the diamine solution over 30-45 minutes with vigorous stirring. Maintain the temperature between 0°C and 5°C. This slow addition is crucial to control the exotherm and prevent side reactions, ensuring high molecular weight polymer formation.[9]

  • Polymerization:

    • After the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature.

    • Continue stirring for 18-24 hours under a positive pressure of nitrogen. The viscosity of the solution will increase significantly as the polymer forms.

  • Polymer Isolation:

    • Pour the viscous polymer solution slowly into a beaker containing rapidly stirring methanol (e.g., 500 mL).

    • A fibrous white precipitate of the polyamide will form.

  • Purification:

    • Collect the polymer by vacuum filtration.

    • Wash the polymer thoroughly with fresh methanol (3 x 100 mL) to remove NMP, unreacted monomers, and triethylamine hydrochloride.

    • Wash with deionized water (2 x 100 mL) to remove any remaining salts.

    • Dry the purified polyamide in a vacuum oven at 80°C for 24 hours or until a constant weight is achieved.

Expected Results & Characterization: The resulting polyamide is expected to be soluble in polar aprotic solvents like NMP, DMAc, and DMSO. Its properties can be characterized by:

  • FTIR: Appearance of amide I (C=O stretch) at ~1650 cm⁻¹ and amide II (N-H bend) at ~1550 cm⁻¹.

  • NMR: To confirm the polymer structure.

  • GPC: To determine molecular weight and polydispersity.

  • TGA/DSC: To assess thermal stability and glass transition temperature (Tg).

Protocol 2: Curing of an Epoxy Resin

This protocol provides a representative method for using the free base of N¹,N¹-dimethylcyclohexane-1,4-diamine as a curing agent for a standard Bisphenol A diglycidyl ether (DGEBA) epoxy resin.

Note: This protocol requires the free base form of the diamine. If starting from the dihydrochloride salt, it must first be neutralized and extracted.

Materials & Equipment:

  • N¹,N¹-Dimethylcyclohexane-1,4-diamine (free base)

  • DGEBA-based epoxy resin (e.g., Epon 828, DER 331)

  • Silicone mold

  • Vacuum oven

  • Thinky mixer or mechanical stirrer

Procedure:

  • Stoichiometric Calculation:

    • Calculate the required amount of diamine based on the Amine Hydrogen Equivalent Weight (AHEW) and the Epoxy Equivalent Weight (EEW) of the resin.

    • AHEW of N¹,N¹-dimethylcyclohexane-1,4-diamine = Molecular Weight / Number of active hydrogens = 142.25 / 2 = 71.13 g/eq.

    • The typical stoichiometry is a 1:1 ratio of amine hydrogens to epoxy groups.

    • Grams of Diamine = (Grams of Resin / EEW) * AHEW

  • Preparation:

    • Preheat the DGEBA resin to 60°C to reduce its viscosity.

    • Gently warm the diamine to room temperature if stored cold.

  • Mixing:

    • Weigh the calculated amounts of preheated resin and diamine into a mixing vessel.

    • Mix thoroughly for 3-5 minutes until the mixture is homogeneous and clear. If using a mechanical stirrer, mix at a low speed to minimize air entrapment. A planetary centrifugal mixer is ideal.

  • Degassing:

    • Place the mixture in a vacuum chamber at room temperature and degas for 10-15 minutes, or until bubbling subsides, to remove any entrapped air.

  • Casting & Curing:

    • Pour the degassed mixture into the preheated silicone mold.

    • Cure the sample in a programmable oven using a staged curing cycle. A representative cycle is:

      • 80°C for 2 hours

      • Ramp to 150°C over 1 hour

      • Hold at 150°C for 3 hours

    • This staged cycle allows for initial gelation at a lower temperature, followed by a higher temperature post-cure to achieve full cross-linking and optimal thermomechanical properties.

  • Demolding:

    • Turn off the oven and allow the sample to cool slowly to room temperature before demolding to prevent thermal shock and internal stresses.

Representative Data & Expected Properties

The data below are hypothetical values based on the known structure-property relationships of similar aliphatic diamines in polymers.[10] They serve as a baseline for expected performance.

Table 1: Predicted Properties of a Polyamide Derived from N¹,N¹-Dimethylcyclohexane-1,4-diamine and Terephthaloyl Chloride

PropertyPredicted ValueRationale / Notes
Glass Transition Temp. (Tg)210 - 240 °CThe rigid cyclohexane ring restricts chain mobility, leading to a high Tg.
5% Weight Loss Temp. (TGA)> 400 °C (in N₂)Aliphatic polyamides generally exhibit good thermal stability.
Inherent Viscosity0.8 - 1.5 dL/gIndicates formation of high molecular weight polymer.
SolubilitySoluble in NMP, DMAc, DMSOThe tertiary amine group and non-planar structure disrupt packing, enhancing solubility.

Table 2: Predicted Properties of an Epoxy Thermoset Cured with N¹,N¹-Dimethylcyclohexane-1,4-diamine

PropertyPredicted ValueRationale / Notes
Glass Transition Temp. (Tg)140 - 170 °CThe rigid cycloaliphatic structure of the curative contributes to a high Tg.
Flexural Modulus2.8 - 3.5 GPaIndicates a stiff and rigid material, typical for densely cross-linked epoxies.
Shore D Hardness85 - 90High hardness value consistent with a rigid thermoset.

Conclusion

N¹,N¹-Dimethylcyclohexane-1,4-diamine dihydrochloride is a versatile and promising monomer for the development of advanced polymers. Its unique asymmetric structure, combining a reactive primary amine with a catalytic tertiary amine on a rigid cycloaliphatic core, allows for the synthesis of materials with a desirable combination of thermal stability, mechanical robustness, and enhanced solubility. The protocols provided herein offer a robust starting point for researchers to explore the full potential of this monomer in creating next-generation polyamides, epoxy resins, and other high-performance materials.

References

  • MySkinRecipes. N¹,N¹-Dimethylcyclohexane-1,4-diaminedihydrochloride. Available from: [Link]

  • Chem-Impex. N,N-Dimethyl-cyclohexane-1,4-diamine. Available from: [Link]

  • Hsiao, S.-H., et al. (2005). Synthesis and Properties of Polyamides Based on 1,1-Bis[4-(4-aminophenoxy)phenyl]cyclohexane. ResearchGate. Available from: [Link]

  • PubChem. trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride. Available from: [Link]

  • Lead Sciences. N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride. Available from: [Link]

  • Faghihi, K., et al. (2013). Synthesis and characterization of new soluble polyamides from Acenaphtohydrazinomercaptotriazole diamine. SciELO. Available from: [Link]

  • I. K. Varma, et al. (2015). Polyamide Syntheses. ResearchGate. Available from: [Link]

  • Park, J. H., et al. (2018). Comparison of the properties of polyimides derived from various dianhydride and diamine monomers. ResearchGate. Available from: [Link]

Sources

Application Notes and Protocols for N¹,N¹-Dimethylcyclohexane-1,4-diamine Dihydrochloride as an Epoxy Resin Curing Agent

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking Performance in Epoxy Systems

To the researchers, scientists, and drug development professionals exploring the frontiers of material science, this document serves as a detailed guide to the application of N¹,N¹-Dimethylcyclohexane-1,4-diamine Dihydrochloride as a curing agent for epoxy resins. In the pursuit of advanced polymers with tailored properties, the choice of curing agent is paramount. It dictates not only the processing characteristics of the resin system but also the ultimate thermal, mechanical, and chemical performance of the cured thermoset. This guide is structured to provide not just a set of instructions, but a foundational understanding of the chemical principles at play, empowering you to innovate and optimize. We will delve into the unique attributes that the cycloaliphatic structure and the N,N-dimethyl substitution bring to the curing process, and provide detailed protocols for its successful implementation in your laboratory.

Introduction to Epoxy Curing and the Role of Diamines

Epoxy resins are a versatile class of thermosetting polymers characterized by the presence of two or more epoxide (oxirane) rings.[1] Their uncured liquid state allows for easy processing and formulation. The transformation from a liquid resin to a rigid, three-dimensional cross-linked network is achieved through a chemical reaction with a curing agent, also known as a hardener.[2] Among the various classes of curing agents, aliphatic and cycloaliphatic amines are widely employed due to their reactivity and the desirable properties they impart to the final product.[3][4]

The fundamental curing mechanism involves the nucleophilic attack of the amine's primary or secondary nitrogen on the electrophilic carbon of the epoxide ring, leading to ring-opening and the formation of a hydroxyl group and a new secondary or tertiary amine, respectively.[3] For a diamine to be an effective crosslinker, it must possess at least three reactive amine hydrogens.[3]

N¹,N¹-Dimethylcyclohexane-1,4-diamine Dihydrochloride: A Profile

N¹,N¹-Dimethylcyclohexane-1,4-diamine is a cycloaliphatic diamine that presents a unique combination of structural features beneficial for epoxy curing.[5]

Table 1: Chemical and Physical Properties

PropertyValueSource(s)
Chemical Name N¹,N¹-Dimethylcyclohexane-1,4-diamine Dihydrochloride[3]
CAS Number 1187931-32-3[6]
Molecular Formula C₈H₂₀Cl₂N₂[3]
Molecular Weight 215.16 g/mol [3]
Appearance Solid[3]
Storage Room temperature, sealed, dry[7]
The Significance of the Cycloaliphatic Core

The cyclohexane ring imparts a degree of rigidity and steric hindrance compared to linear aliphatic amines. This structure contributes to:

  • Higher Glass Transition Temperature (Tg): The rigid cycloaliphatic structure restricts the mobility of the polymer chains in the cured network, leading to a higher Tg compared to systems cured with linear aliphatic amines of similar molecular weight.[8]

  • Improved Mechanical Properties: Cycloaliphatic amines are known to enhance the mechanical strength and durability of epoxy resins.[9]

  • Enhanced Chemical Resistance: The dense, cross-linked network formed with cycloaliphatic amines often results in superior resistance to chemical attack.[9]

The Role of the N,N-Dimethyl Group: A Tertiary Amine in Disguise

The presence of a tertiary amine in the form of the N,N-dimethyl group on one of the nitrogen atoms is a key feature. While the primary amine at the 4-position is the main reactant in the cross-linking reaction, the tertiary amine can act as a catalyst for the epoxy homopolymerization and the reaction between epoxy groups and the hydroxyls formed during the primary amine reaction.[10] This can influence the curing kinetics and the final network structure.

The Dihydrochloride Form: A Critical Consideration

It is crucial to note that the commercially available form is often the dihydrochloride salt. In this acidic form, the amine groups are protonated and are not nucleophilic enough to react with the epoxy groups. Therefore, a neutralization step to generate the free diamine is essential before its use as a curing agent. This can be achieved by reacting the dihydrochloride salt with a suitable base in an appropriate solvent, followed by extraction and purification of the free diamine.

Experimental Protocols

Protocol 1: Neutralization of N¹,N¹-Dimethylcyclohexane-1,4-diamine Dihydrochloride

Objective: To prepare the free diamine from its dihydrochloride salt for use as an epoxy curing agent.

Materials:

  • N¹,N¹-Dimethylcyclohexane-1,4-diamine Dihydrochloride

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Deionized water

  • Dichloromethane (DCM) or Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Separatory funnel

  • pH paper or pH meter

Procedure:

  • Dissolution: Dissolve a known quantity of N¹,N¹-Dimethylcyclohexane-1,4-diamine Dihydrochloride in a minimal amount of deionized water.

  • Basification: Slowly add a concentrated aqueous solution of NaOH or KOH to the diamine solution while stirring. Monitor the pH of the solution. Continue adding the base until the pH is strongly alkaline (pH > 12). This ensures complete deprotonation of the amine groups.

  • Extraction: Transfer the aqueous solution to a separatory funnel. Extract the free diamine from the aqueous layer using a suitable organic solvent like dichloromethane or diethyl ether. Perform the extraction three times to ensure complete recovery.

  • Drying: Combine the organic extracts and dry them over anhydrous magnesium sulfate or sodium sulfate to remove any residual water.

  • Solvent Removal: Filter the drying agent and remove the solvent from the filtrate using a rotary evaporator to obtain the pure, free N¹,N¹-Dimethylcyclohexane-1,4-diamine.

  • Characterization (Recommended): Confirm the identity and purity of the free diamine using techniques like NMR or FTIR spectroscopy.

Protocol 2: Curing of a Standard Epoxy Resin (DGEBA)

Objective: To cure a standard bisphenol A diglycidyl ether (DGEBA) epoxy resin with the prepared N¹,N¹-Dimethylcyclohexane-1,4-diamine.

Materials:

  • N¹,N¹-Dimethylcyclohexane-1,4-diamine (free amine from Protocol 1)

  • Bisphenol A diglycidyl ether (DGEBA) based epoxy resin (e.g., Epon 828, DER 331)

  • Disposable mixing cups and stirring rods

  • Vacuum oven or a standard laboratory oven

  • Molds for sample preparation (e.g., silicone or aluminum)

Procedure:

  • Stoichiometric Calculation: The optimal amount of curing agent is determined by the stoichiometry between the amine hydrogen equivalents and the epoxy equivalents.[3] The Amine Hydrogen Equivalent Weight (AHEW) of the curing agent and the Epoxy Equivalent Weight (EEW) of the resin are required for this calculation. For N¹,N¹-Dimethylcyclohexane-1,4-diamine (C₈H₁₈N₂), the molecular weight is 142.24 g/mol . It has one primary amine group with two reactive hydrogens. Therefore, the AHEW is 142.24 / 2 = 71.12 g/equivalent . The EEW of the epoxy resin is typically provided by the manufacturer.

    • Parts by weight of curing agent per 100 parts of resin (phr): phr = (AHEW / EEW) * 100

  • Mixing: Accurately weigh the calculated amounts of the DGEBA resin and the N¹,N¹-Dimethylcyclohexane-1,4-diamine into a disposable mixing cup. Mix the two components thoroughly for 2-3 minutes until a homogeneous mixture is obtained.

  • Degassing: Place the mixture in a vacuum chamber to remove any entrapped air bubbles introduced during mixing. Degas until the bubbling subsides.

  • Casting: Pour the bubble-free mixture into pre-heated molds.

  • Curing: Transfer the molds to an oven and follow a suitable curing schedule. A typical two-stage cure schedule for a cycloaliphatic amine would be:

    • Initial Cure: 2 hours at 80-100 °C.

    • Post-Cure: 2-4 hours at 125-150 °C. The post-cure at a temperature above the initial Tg is crucial for achieving complete cross-linking and maximizing the material's properties.

  • Cooling: Allow the cured samples to cool slowly to room temperature inside the oven to prevent thermal shock and internal stresses.

Characterization of the Cured Epoxy Thermoset

Thermal Analysis: Differential Scanning Calorimetry (DSC)

DSC is a powerful technique to study the curing process and determine the glass transition temperature (Tg) of the cured material.[11][12]

  • Dynamic DSC Scan of Uncured Mixture: A scan of the uncured resin-hardener mixture will show an exothermic peak representing the curing reaction. This can be used to determine the onset and peak curing temperatures and the total heat of reaction.

  • Tg Determination of Cured Sample: A DSC scan of a cured sample will show a step change in the heat flow, which corresponds to the glass transition temperature (Tg).

Thermogravimetric Analysis (TGA)

TGA is used to evaluate the thermal stability of the cured epoxy. It measures the weight loss of a material as a function of temperature in a controlled atmosphere. The onset of decomposition is a key parameter obtained from TGA. Aromatic amine cured systems generally show higher thermal stability than aliphatic ones.[13]

Mechanical Testing

The mechanical properties of the cured epoxy can be evaluated using standard test methods:

  • Tensile Testing (ASTM D638): To determine tensile strength, modulus, and elongation at break.

  • Flexural Testing (ASTM D790): To determine flexural strength and modulus.

  • Impact Testing (ASTM D256): To determine the material's toughness.

Visualization of Key Processes

Curing Reaction Mechanism

G cluster_reactants Reactants cluster_products Products Epoxy Epoxy Group (on Resin) SecondaryAmine Secondary Amine Epoxy->SecondaryAmine Ring Opening Hydroxyl Hydroxyl Group Epoxy->Hydroxyl Amine Primary Amine Group (on Curing Agent) Amine->SecondaryAmine G Start Start: Obtain Curing Agent (Dihydrochloride Salt) Neutralization Protocol 1: Neutralization to Free Amine Start->Neutralization Stoichiometry Calculate Stoichiometry (AHEW & EEW) Neutralization->Stoichiometry Mixing Mix Resin and Curing Agent Stoichiometry->Mixing Degassing Degas Mixture Mixing->Degassing Casting Cast into Molds Degassing->Casting Curing Cure in Oven (Initial & Post-Cure) Casting->Curing Characterization Characterize Cured Polymer (DSC, TGA, Mechanical) Curing->Characterization End End: Analyze Data Characterization->End

Caption: Workflow for epoxy curing and characterization.

Expected Outcomes and Performance Insights

Based on the chemistry of cycloaliphatic diamines, epoxy resins cured with N¹,N¹-Dimethylcyclohexane-1,4-diamine are expected to exhibit:

  • A high glass transition temperature (Tg): Likely in the range of 140-180 °C, depending on the specific epoxy resin and cure cycle.

  • Good mechanical strength and stiffness: Due to the rigid cycloaliphatic structure.

  • Moderate to fast reactivity: The primary aliphatic amine will be quite reactive, while the tertiary amine may provide some catalytic effect. The overall reactivity will likely be lower than linear aliphatic diamines but higher than aromatic amines.

Table 2: Hypothetical Performance Comparison

Curing Agent TypeTypical Tg (°C)Relative ReactivityKey Advantages
Linear Aliphatic Diamine80 - 120HighFast room temperature cure
N¹,N¹-Dimethylcyclohexane-1,4-diamine 140 - 180 (estimated) Moderate High Tg, good mechanicals
Aromatic Diamine150 - 220LowHigh Tg, excellent thermal stability

Troubleshooting and Considerations

  • Incomplete Curing: This can be due to incorrect stoichiometry, insufficient mixing, or an inadequate cure schedule. Ensure accurate calculations and thorough mixing. A post-cure at a temperature above the expected Tg is often necessary for complete reaction.

  • Brittleness: While cycloaliphatic amines provide rigidity, they can sometimes lead to brittle materials. The formulation can be modified with flexibilizers or by blending with other curing agents to improve toughness.

  • Amine Blush: This is a surface defect that can occur in humid conditions. Curing at elevated temperatures in a controlled environment can mitigate this issue.

Conclusion

N¹,N¹-Dimethylcyclohexane-1,4-diamine dihydrochloride, once neutralized to its free amine form, presents itself as a compelling curing agent for epoxy resins. Its unique cycloaliphatic structure with an N,N-dimethyl substituent offers a pathway to high-performance thermosets with an attractive balance of thermal and mechanical properties. The protocols and insights provided in this guide are intended to serve as a robust starting point for your research and development efforts. By understanding the underlying chemistry and systematically exploring the formulation and curing parameters, you can unlock the full potential of this versatile curing agent in your specific applications.

References

  • MDPI. The Effect of the Structure of Aromatic Diamine on High-Performance Epoxy Resins. [Link]

  • Adhesives & Sealants Industry. Amine Curing of Epoxy Resins: Options and Key Formulation Considerations. [Link]

  • Huntsman. Understanding Cycloaliphatic Amine Hardeners: Properties and Applications. [Link]

  • Google Patents. Cycloaliphatic amines for epoxy formulations: a novel curing agent for epoxy systems.
  • Westlake Epoxy. Cycloaliphatic Amines. [Link]

  • MySkinRecipes. N1,N1-Dimethylcyclohexane-1,4-diaminedihydrochloride. [Link]

  • National Center for Biotechnology Information. Characterization of Cure Behavior in Epoxy Using Molecular Dynamics Simulation Compared with Dielectric Analysis and DSC. [Link]

  • Applied Poleramic, Inc. AMINE CURED-EPOXY MATRICES. [Link]

  • Oatext. Curing of Solid Epoxy Resins with Dicyandiamide by DSC calorimetry. [Link]

  • NASA Technical Reports Server. Method of neutralizing the corrosive surface of amine-cured epoxy resins. [Link]

  • Jiangsu Tetra New Materials Technology Co., Ltd. The Curing Reaction Between Cycloaliphatic Epoxy Resins and Amines. [Link]

  • Google Patents. Cycloaliphatic amines for epoxy formulations: a novel curing agent for epoxy systems.
  • Polymer Innovation Blog. Thermoset Cure Chemistry Part 3: Epoxy Curing Agents. [Link]

  • NSPC. Types of Epoxy Curing Agents – Part 1. [Link]

  • ACS Publications. Epoxy-Aromatic Diamine Kinetics. Part 1. Modeling and Influence of the Diamine Structure. [Link]

  • Scribd. Epoxy Formulations Using JEFFAMINE Mines. [Link]

  • ACS Publications. Structural Variation and Chemical Performance—A Study of the Effects of Chemical Structure upon Epoxy Network Chemical Perform. [Link]

  • International Journal of Engineering Research & Technology. The Effect of Various Hardeners on the Mechanical and Thermal Properties of Epoxy Resin. [Link]

  • Weber. MATERIAL SAFETY DATA. [Link]

  • NETZSCH. Epoxy Curing Investigated by Means of the DSC 214 Polyma and MMC 274 Nexus. [Link]

  • ResearchGate. Curing Behavior and Thermal Mechanical Properties of Epoxy Resins Containing Polyaromatic Backbones. [Link]

  • ResearchGate. Investigation of isothermal and dynamic cure kinetics of epoxy resin/nadic methyl anhydride/dicyandiamide by differential scanning calorimetry (DSC). [Link]

  • PubMed Central. Reaction mechanism, cure behavior and properties of a multifunctional epoxy resin, TGDDM, with latent curing agent dicyandiamide. [Link]

  • Evonik. Epoxy Curing Agents. [Link]

  • Gantrade. The Role of Alicyclic Diamines in Advanced Epoxy Formulations. [Link]

  • MDPI. N,N-Dimethylformamide (DMF) Usage in Epoxy/Graphene Nanocomposites: Problems Associated with Reaggregation. [Link]

Sources

Application Notes and Protocols for Investigating the Biological Activity of N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Diamine Compound

N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride is a diamine compound with the molecular formula C8H20Cl2N2 and a molecular weight of 215.16 g/mol .[1] While its primary applications to date have been in polymer chemistry as a curing agent or crosslinking agent in epoxy resin systems, its structural features warrant a thorough investigation into its potential biological activities.[2] The presence of a cyclohexane ring and two amine groups suggests the possibility of interactions with biological targets.[3] Notably, a structurally similar compound, N,N-Diethyl-cyclohexane-1,4-diamine dihydrochloride, has demonstrated antimicrobial properties and preliminary evidence of anticancer activity, providing a logical starting point for our investigation.[3]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on how to systematically investigate the biological activity of this compound. We will outline a tiered approach, beginning with broad-spectrum screening and progressing to more specific mechanistic studies. The protocols provided herein are designed to be self-validating and are grounded in established scientific principles.

Safety and Handling Precautions

Before commencing any experimental work, it is crucial to be aware of the potential hazards associated with this compound. According to available safety data, this compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4) and may cause skin irritation.[1][4] Therefore, appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, must be worn at all times.[5] All handling should be performed in a well-ventilated area or a chemical fume hood.[6]

Tier 1: Initial Biological Screening

The initial phase of investigation aims to cast a wide net to identify any potential biological activity. Based on the data from the related N,N-diethyl analog, we will focus on two primary areas: antimicrobial and anticancer activity.

Antimicrobial Activity Screening

The objective of this initial screen is to determine if this compound possesses any growth-inhibitory effects against a panel of common bacterial and fungal strains.

Experimental Workflow for Antimicrobial Screening

Antimicrobial_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Prepare stock solution of this compound MIC_Assay Perform broth microdilution assay to determine Minimum Inhibitory Concentration (MIC) Compound_Prep->MIC_Assay Microbe_Prep Culture representative bacterial and fungal strains Microbe_Prep->MIC_Assay Data_Analysis Measure microbial growth (e.g., OD600) and determine MIC values MIC_Assay->Data_Analysis

Caption: Workflow for determining the antimicrobial activity.

Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

  • Preparation of Test Compound: Prepare a 10 mg/mL stock solution of this compound in sterile deionized water. Filter-sterilize the solution using a 0.22 µm syringe filter.

  • Microorganism Preparation: Culture representative microbial strains (e.g., Staphylococcus aureus, Escherichia coli, and Candida albicans) to mid-log phase in their respective appropriate broth media. Adjust the turbidity of the cultures to a 0.5 McFarland standard.

  • Assay Setup: In a 96-well microtiter plate, perform a serial two-fold dilution of the test compound in the appropriate broth medium.

  • Inoculation: Inoculate each well with the prepared microbial suspension. Include positive controls (microbes in broth without the compound) and negative controls (broth only).

  • Incubation: Incubate the plates at the optimal temperature for each microorganism (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.

  • Data Analysis: Determine the MIC by visually inspecting for the lowest concentration of the compound that inhibits visible microbial growth. Alternatively, measure the optical density at 600 nm (OD600) using a microplate reader.

Data Presentation: Expected Outcome of MIC Assay

Microbial StrainMIC of this compound (µg/mL)Positive Control (e.g., Ampicillin/Amphotericin B) MIC (µg/mL)
S. aureusTBDTBD
E. coliTBDTBD
C. albicansTBDTBD
In Vitro Cytotoxicity Screening

This assay will evaluate the potential of this compound to inhibit the growth of cancer cell lines. A panel of cell lines from different cancer types is recommended.

Experimental Workflow for Cytotoxicity Screening

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Prepare stock solution of this compound MTT_Assay Perform MTT or similar viability assay to determine cell proliferation Compound_Prep->MTT_Assay Cell_Culture Culture various cancer cell lines Cell_Culture->MTT_Assay Data_Analysis Measure cell viability and calculate IC50 values MTT_Assay->Data_Analysis

Caption: Workflow for assessing in vitro cytotoxicity.

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound for 48-72 hours. Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a positive control (a known cytotoxic drug).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.

Data Presentation: Expected Outcome of Cytotoxicity Assay

Cancer Cell LineIC50 of this compound (µM)Positive Control (e.g., Doxorubicin) IC50 (µM)
HeLa (Cervical Cancer)TBDTBD
MCF-7 (Breast Cancer)TBDTBD
A549 (Lung Cancer)TBDTBD

Tier 2: Mechanistic Investigations

Should the Tier 1 screening yield promising results (e.g., potent antimicrobial or cytotoxic activity), the next logical step is to investigate the underlying mechanism of action.

Elucidating the Anticancer Mechanism

If this compound demonstrates significant cytotoxicity against cancer cells, a series of follow-up experiments can be conducted to pinpoint its mode of action.

Proposed Mechanistic Studies for Anticancer Activity

Anticancer_Mechanism Initial_Hit Potent Cytotoxicity Observed (Low IC50) Apoptosis_Assay Annexin V/PI Staining for Apoptosis Initial_Hit->Apoptosis_Assay Cell_Cycle_Assay Propidium Iodide Staining for Cell Cycle Analysis Initial_Hit->Cell_Cycle_Assay ROS_Assay DCFH-DA Staining for Reactive Oxygen Species Initial_Hit->ROS_Assay Western_Blot Western Blot for Key Signaling Proteins Apoptosis_Assay->Western_Blot e.g., Cleaved Caspase-3, Bcl-2 family Cell_Cycle_Assay->Western_Blot e.g., Cyclins, CDKs ROS_Assay->Western_Blot e.g., Antioxidant enzymes

Caption: Potential follow-up studies for anticancer activity.

Protocol: Annexin V/Propidium Iodide (PI) Staining for Apoptosis

  • Cell Treatment: Treat the cancer cell line that showed the highest sensitivity to the compound with its IC50 concentration for 24, 48, and 72 hours.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide. Incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Interpretation: Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis (Annexin V negative, PI positive).

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial investigation into the biological activities of this compound. By adopting a systematic, tiered approach, researchers can efficiently identify and characterize any potential therapeutic properties of this novel compound. Positive findings from these initial screens will pave the way for more in-depth preclinical studies, including in vivo efficacy and toxicity assessments, ultimately determining its potential for further drug development. While primarily used in material sciences, exploring the biological landscape of such compounds can unlock new avenues for therapeutic innovation.[2][7]

References

  • trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride | C8H19ClN2 - PubChem. (URL: [Link])

  • N1,N1-Dimethylcyclohexane-1,4-diaminedihydrochloride - MySkinRecipes. (URL: [Link])

  • This compound - Lead Sciences. (URL: [Link])

  • (1R,2R)-N,N'-dimethylcyclohexane-1,2-diamine dihydrochloride - ChemBK. (URL: [Link])

Sources

The Strategic Role of N1,N1-Dimethylcyclohexane-1,4-diamine Dihydrochloride in the Synthesis of Advanced Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of modern drug discovery and development, the precise architecture of molecular scaffolds is paramount to achieving desired therapeutic effects. N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride, a seemingly simple yet strategically vital building block, has emerged as a key intermediate in the synthesis of complex pharmaceutical agents. Its rigid cyclohexane core, coupled with the specific placement and nature of its amine functionalities, offers a unique conformational constraint that is increasingly being exploited in the design of targeted therapies, particularly in the realms of oncology and immunology. This guide provides an in-depth exploration of the applications of this versatile diamine, complete with detailed protocols and the scientific rationale behind its use.

Core Chemical Attributes and Strategic Advantages

N1,N1-Dimethylcyclohexane-1,4-diamine, in its dihydrochloride salt form, offers several advantages in pharmaceutical synthesis. The salt form enhances stability and simplifies handling and purification processes. The core cyclohexane ring provides a non-aromatic, conformationally restricted scaffold, which is crucial for precisely orienting functional groups in three-dimensional space to interact with biological targets. The presence of a primary amine and a tertiary amine on the same scaffold allows for selective functionalization, a key feature for building complex molecules in a controlled, stepwise manner.

PropertyValueSource
Chemical Formula C₈H₂₀Cl₂N₂[1][2]
Molecular Weight 215.16 g/mol [1]
CAS Number 1187931-32-3[1]
Appearance Solid[2]
Purity Typically ≥95%[1][2]

Application Focus 1: Allosteric Inhibitors of MALT1 for Autoimmune Diseases and Lymphoma

Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a key enzyme in the NF-κB signaling pathway, making it a prime target for therapeutic intervention in certain types of B-cell lymphoma and autoimmune diseases.[3] Recent research has highlighted the discovery of a novel class of allosteric MALT1 inhibitors built around a (1s,4s)-N,N'-diaryl cyclohexane-1,4-diamine core.[3] While the published research focuses on diaryl derivatives, the underlying synthetic strategy provides a clear blueprint for the application of N1,N1-dimethylcyclohexane-1,4-diamine.

The cyclohexane-1,4-diamine scaffold serves as a rigid spacer that correctly positions the aryl groups to bind to an induced allosteric site on the MALT1 protein. This allosteric inhibition offers a promising alternative to active site inhibition, potentially leading to greater selectivity and reduced off-target effects.

Conceptual Synthetic Workflow for MALT1 Inhibitors

The synthesis of these inhibitors generally involves the coupling of the diamine scaffold with appropriate aromatic or heteroaromatic partners. The differential reactivity of the primary and tertiary amines on N1,N1-dimethylcyclohexane-1,4-diamine allows for a directed synthetic approach.

MALT1_Inhibitor_Synthesis A N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride B Free Base Generation A->B Base Treatment C Selective N-Arylation (Primary Amine) B->C Aryl Halide, Buchwald-Hartwig or S_NAr Conditions D Purification C->D E Final MALT1 Inhibitor Analog D->E

Figure 1. Conceptual workflow for the synthesis of MALT1 inhibitor analogs.

Protocol: Synthesis of a Model N-Aryl Derivative

This protocol outlines a general procedure for the selective N-arylation of the primary amine of N1,N1-dimethylcyclohexane-1,4-diamine.

Materials:

  • This compound

  • Sodium carbonate (or another suitable base)

  • Anhydrous solvent (e.g., Dioxane, Toluene)

  • Aryl halide (e.g., 4-fluoronitrobenzene as a model)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Free Base Generation: In a round-bottom flask, dissolve this compound in water. Add a saturated solution of sodium carbonate until the pH is >10. Extract the free diamine with a suitable organic solvent (e.g., dichloromethane) and dry the organic layer over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield the free diamine.

  • Reaction Setup: To a dry, inerted reaction vessel, add the free N1,N1-dimethylcyclohexane-1,4-diamine, the aryl halide (1 equivalent), the palladium catalyst (e.g., 2 mol%), and the ligand (e.g., 4 mol%).

  • Solvent and Base Addition: Add the anhydrous solvent and a suitable base (e.g., sodium tert-butoxide, 1.2 equivalents).

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: Upon completion, cool the reaction to room temperature, filter off the catalyst, and concentrate the filtrate. The crude product can then be purified by column chromatography on silica gel to yield the desired N-aryl derivative.

Causality: The use of a bulky phosphine ligand like Xantphos in a Buchwald-Hartwig amination reaction often favors the selective arylation of the less sterically hindered primary amine over the tertiary amine. The choice of base and solvent is critical to ensure good solubility of the reactants and to facilitate the catalytic cycle.

Application Focus 2: Spatially Defined Linkers in PROTACs

Proteolysis-targeting chimeras (PROTACs) are revolutionary therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[4] A PROTAC molecule consists of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The nature of the linker is critical for the efficacy of the PROTAC, as it dictates the spatial orientation of the target protein and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation.

N1,N4-dimethylcyclohexane-1,4-diamine has been identified as a valuable PROTAC linker.[2][5] Its rigid cyclohexane core provides a well-defined distance and geometry between the two ends of the linker, which can be crucial for optimizing the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase).

PROTAC Synthesis Workflow

The synthesis of a PROTAC using a diamine linker involves a series of coupling reactions to attach the target protein ligand and the E3 ligase ligand to the linker.

PROTAC_Synthesis cluster_0 Linker Preparation cluster_1 PROTAC Assembly A N1,N1-Dimethylcyclohexane -1,4-diamine dihydrochloride B Mono-protected diamine A->B Selective Protection (e.g., Boc) E Coupling Step 1 B->E C Target Protein Ligand (with reactive handle) C->E D E3 Ligase Ligand (with reactive handle) G Coupling Step 2 D->G F Deprotection E->F F->G H Final PROTAC G->H

Figure 2. General workflow for the synthesis of a PROTAC using a diamine linker.

Protocol: Incorporation of the Diamine Linker into a PROTAC

This protocol describes a general method for incorporating the N1,N1-dimethylcyclohexane-1,4-diamine linker into a PROTAC via amide bond formation.

Materials:

  • This compound (converted to free base and mono-Boc protected)

  • Target protein ligand with a carboxylic acid functionality

  • E3 ligase ligand with a carboxylic acid functionality

  • Peptide coupling reagents (e.g., HATU, HOBt)

  • Base (e.g., DIPEA)

  • Solvent (e.g., DMF)

  • Deprotection agent (e.g., TFA)

Procedure:

  • Mono-protection of the Linker: The free N1,N1-dimethylcyclohexane-1,4-diamine is reacted with one equivalent of di-tert-butyl dicarbonate (Boc₂O) under controlled conditions to selectively protect the primary amine, yielding mono-Boc-protected N1,N1-dimethylcyclohexane-1,4-diamine.

  • First Coupling Reaction: The mono-Boc-protected linker is coupled to the carboxylic acid of the target protein ligand using standard peptide coupling conditions (e.g., HATU, DIPEA in DMF). The product is purified by chromatography.

  • Boc Deprotection: The Boc protecting group is removed by treatment with an acid, such as trifluoroacetic acid (TFA), to expose the primary amine.

  • Second Coupling Reaction: The resulting intermediate is then coupled to the carboxylic acid of the E3 ligase ligand using similar peptide coupling conditions.

  • Final Purification: The final PROTAC molecule is purified to a high degree using preparative HPLC.

Trustworthiness of the Protocol: This step-wise approach, with purification of intermediates, ensures the unambiguous construction of the final PROTAC molecule. The use of well-established peptide coupling and protection/deprotection chemistries provides a reliable and reproducible synthetic route.

Conclusion

This compound is more than just a simple chemical. Its unique structural features make it a powerful tool in the hands of medicinal chemists. The applications in the synthesis of MALT1 inhibitors and PROTACs highlighted here are at the forefront of drug discovery, demonstrating the critical role that carefully chosen intermediates play in the development of next-generation therapeutics. The protocols and workflows provided serve as a guide for researchers and scientists to harness the potential of this versatile building block in their own drug development programs.

References

  • Lead Sciences. This compound. [Link]

  • MySkinRecipes. N1,N1-Dimethylcyclohexane-1,4-diaminedihydrochloride. [Link]

  • NIH National Center for Biotechnology Information. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. [Link]

  • Schiesser, S., et al. (2022). Discovery and optimization of cyclohexane-1,4-diamines as allosteric MALT1 inhibitors. European Journal of Medicinal Chemistry, 227, 113925. [Link]

Sources

Application Notes and Protocols: A Step-by-Step Guide for the Methylation of Cyclohexane-1,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction

Methylated diamines, particularly N,N,N',N'-tetramethylcyclohexane-1,4-diamine, are valuable building blocks in various fields of chemical research and development. Their applications range from serving as ligands in catalysis to being key intermediates in the synthesis of pharmaceuticals and other specialty chemicals.[1][2] The introduction of methyl groups to the nitrogen atoms of cyclohexane-1,4-diamine significantly alters its physical and chemical properties, including basicity, nucleophilicity, and steric hindrance, thereby enabling its use in a diverse array of chemical transformations.

This guide provides a detailed, step-by-step protocol for the methylation of cyclohexane-1,4-diamine, focusing on the highly efficient and widely used Eschweiler-Clarke reaction.[3][4] This method offers a reliable and scalable approach to produce N,N,N',N'-tetramethylcyclohexane-1,4-diamine with high yields. We will delve into the underlying chemical principles, provide a comprehensive experimental procedure, and outline the necessary safety precautions and characterization techniques.

Chemical Principles and Mechanism

The methylation of cyclohexane-1,4-diamine is achieved through a reductive amination process known as the Eschweiler-Clarke reaction.[5][6] This one-pot reaction utilizes formaldehyde as the source of the methyl groups and formic acid as the reducing agent.[3] The reaction proceeds through the formation of an iminium ion intermediate, which is subsequently reduced by a hydride transfer from formic acid.[7]

The key advantages of the Eschweiler-Clarke reaction include:

  • High Selectivity: It selectively produces tertiary amines from primary or secondary amines.[3]

  • Avoidance of Quaternary Ammonium Salts: Unlike other methylation methods that use alkyl halides, this reaction does not lead to the formation of quaternary ammonium salts.[6][7]

  • Mild Reaction Conditions: The reaction is typically carried out at moderate temperatures (80-100 °C).[3]

  • High Yields: The Eschweiler-Clarke reaction is known for its high efficiency, often resulting in yields greater than 80%.[3]

The reaction mechanism for the exhaustive methylation of a primary amine, such as one of the amino groups in cyclohexane-1,4-diamine, can be summarized as follows:

  • Iminium Ion Formation: The primary amine attacks the carbonyl carbon of formaldehyde, forming a hemiaminal intermediate. This intermediate then loses a molecule of water to form an iminium ion.

  • Hydride Transfer: Formic acid acts as a hydride donor, reducing the iminium ion to a secondary amine. Carbon dioxide is released as a byproduct, which helps to drive the reaction forward.[4][8]

  • Repetition of the Process: The newly formed secondary amine can then react with another molecule of formaldehyde to form a new iminium ion, which is subsequently reduced by formic acid to yield the tertiary amine. This process occurs at both amino groups of the cyclohexane-1,4-diamine.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the methylation of cyclohexane-1,4-diamine to yield N,N,N',N'-tetramethylcyclohexane-1,4-diamine.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
Cyclohexane-1,4-diamine (cis/trans mixture)ReagentMajor Chemical SupplierCan be used as a mixture of isomers.[9]
Formaldehyde (37% in H2O)ACS ReagentMajor Chemical SupplierToxic and should be handled in a fume hood.[10]
Formic Acid (88-91%)ACS ReagentMajor Chemical SupplierCorrosive and should be handled with care.
Sodium Hydroxide (NaOH)ReagentMajor Chemical SupplierFor basification during workup.
Diethyl Ether (or other suitable organic solvent)ACS ReagentMajor Chemical SupplierFor extraction.
Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)ReagentMajor Chemical SupplierFor drying the organic phase.
Round-bottom flaskAppropriate size for the reaction scale.
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle or oil bath
Separatory funnel
Rotary evaporator
Reaction Parameters
ParameterValue
Molar Ratio (Diamine:Formaldehyde:Formic Acid)1 : 4.4 : 4.4
Reaction Temperature100 °C (Reflux)
Reaction Time8-12 hours
Step-by-Step Procedure
Part 1: Reaction Setup
  • Prepare the Reaction Vessel: In a round-bottom flask of appropriate size, place a magnetic stir bar.

  • Add Reagents: To the flask, add cyclohexane-1,4-diamine. Subsequently, add the formaldehyde solution.

  • Cool the Mixture: Place the flask in an ice bath to cool the mixture. This is crucial before the addition of formic acid, as the initial reaction can be exothermic.

  • Add Formic Acid: Slowly add the formic acid to the cooled and stirred mixture. The addition should be done dropwise to control the initial exothermic reaction.

  • Set up for Reflux: Attach a reflux condenser to the round-bottom flask and place the setup in a heating mantle or an oil bath.

Part 2: Methylation Reaction
  • Heating: Gently heat the reaction mixture to reflux (approximately 100 °C).

  • Reaction Monitoring: Maintain the reflux with continuous stirring for 8-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) if desired. The evolution of carbon dioxide gas is a visual indicator that the reaction is proceeding.[4]

Part 3: Workup and Purification
  • Cooling: After the reaction is complete, allow the mixture to cool to room temperature.

  • Basification: Carefully add a concentrated solution of sodium hydroxide (e.g., 50% w/v) to the reaction mixture until it is strongly basic (pH > 12). This step neutralizes the excess formic acid and deprotonates the amine product. This should be done in an ice bath as the neutralization is highly exothermic.

  • Extraction: Transfer the basic aqueous mixture to a separatory funnel. Extract the product with a suitable organic solvent, such as diethyl ether or dichloromethane (3 x 50 mL for a 10g scale reaction).

  • Drying: Combine the organic extracts and dry them over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator.

  • Purification: The crude product can be purified by distillation under reduced pressure to obtain the pure N,N,N',N'-tetramethylcyclohexane-1,4-diamine.

Safety Precautions
  • Formaldehyde: Formaldehyde is a known carcinogen and is toxic upon inhalation, ingestion, and skin contact.[10][11] Always handle formaldehyde solutions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[12]

  • Formic Acid: Formic acid is corrosive and can cause severe burns.[13] Handle it with care, wearing appropriate PPE. In case of skin contact, wash the affected area immediately with plenty of water.

  • Sodium Hydroxide: Concentrated sodium hydroxide solutions are highly corrosive. Wear appropriate PPE and handle with care, especially during the exothermic neutralization step.

  • General Precautions: As with any chemical reaction, it is important to be aware of the potential hazards and to take appropriate safety measures. Always wear safety glasses in the laboratory.

Characterization

The identity and purity of the synthesized N,N,N',N'-tetramethylcyclohexane-1,4-diamine can be confirmed using various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum should show characteristic signals for the methyl protons (a singlet) and the cyclohexane ring protons.[14][15] The integration of these signals should be consistent with the structure.

    • ¹³C NMR: The carbon NMR spectrum will show distinct peaks for the methyl carbons and the carbons of the cyclohexane ring.

  • Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the product and to confirm its identity.

  • Infrared (IR) Spectroscopy: The IR spectrum should show the absence of N-H stretching vibrations (typically in the 3300-3500 cm⁻¹ region), indicating the complete methylation of the primary amine groups.

Visualization of the Experimental Workflow

The following diagram illustrates the key stages of the methylation of cyclohexane-1,4-diamine.

experimental_workflow start Starting Materials: Cyclohexane-1,4-diamine Formaldehyde Formic Acid reaction Eschweiler-Clarke Reaction (Reflux, 100°C, 8-12h) start->reaction 1. Mix and Heat workup Workup: 1. Basification (NaOH) 2. Extraction (Organic Solvent) 3. Drying (MgSO4) reaction->workup 2. Cool and Process purification Purification: Distillation under reduced pressure workup->purification 3. Isolate Crude Product product Final Product: N,N,N',N'-tetramethyl- cyclohexane-1,4-diamine purification->product 4. Obtain Pure Product characterization Characterization: NMR, MS, IR product->characterization

Sources

Application Note: A Robust HPLC Framework for Purity Assessment of N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, scientifically grounded framework for the purity assessment of N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride, a critical pharmaceutical intermediate.[1][2] Due to its polar, basic nature and lack of a significant UV chromophore, traditional reversed-phase HPLC with UV detection is challenging. This guide explores two robust analytical strategies: Hydrophilic Interaction Liquid Chromatography (HILIC) and Reversed-Phase HPLC with Ion-Pairing , both coupled with universal detection methods such as Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD). We provide comprehensive protocols, explain the scientific rationale behind methodological choices, and offer a systematic approach to ensure data integrity and trustworthiness, tailored for researchers and drug development professionals.

Introduction: The Analytical Challenge

This compound is a polar, aliphatic diamine used as a building block in the synthesis of Active Pharmaceutical Ingredients (APIs).[3] The purity of such intermediates is a non-negotiable parameter, as any impurities can propagate through the synthetic route, potentially impacting the final API's efficacy, safety, and stability.[1]

The primary analytical hurdles for this compound are:

  • High Polarity: Its hydrophilic nature leads to poor retention on conventional C18 or C8 reversed-phase columns.[4]

  • Lack of Chromophore: The molecule does not possess functional groups that absorb UV-Visible light, rendering standard UV detectors ineffective for direct, sensitive analysis.[5][6]

  • Ionic State: As a dihydrochloride salt, its behavior in solution is pH-dependent, requiring careful mobile phase control.

To overcome these challenges, this guide focuses on advanced HPLC strategies that ensure reliable retention and detection.

Causality of Method Selection: Why HILIC or Ion-Pairing?

The choice of chromatographic mode is the most critical decision in developing a robust purity method for this analyte. Direct analysis by standard reversed-phase HPLC is often the preferred technique in the pharmaceutical industry, but is not viable here.[7]

Strategy 1: Hydrophilic Interaction Liquid Chromatography (HILIC)

Mechanistic Principle: HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic phases) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[8] A water-enriched layer forms on the surface of the stationary phase, and polar analytes like our diamine partition into this layer, resulting in retention. The aqueous component acts as the strong, eluting solvent.[8]

Why it Works for This Analyte:

  • Enhanced Retention: HILIC is specifically designed for the retention of very polar, water-soluble analytes that are poorly retained in reversed-phase chromatography.[4][9]

  • MS-Friendly Mobile Phases: HILIC typically uses volatile buffers (e.g., ammonium formate or acetate) and high organic content, making it highly compatible with mass spectrometry (MS) for impurity identification and providing enhanced sensitivity.

  • Orthogonal Selectivity: It provides a different separation mechanism compared to reversed-phase, which is beneficial for resolving structurally similar impurities.

Strategy 2: Reversed-Phase with Ion-Pair Chromatography (IPC)

Mechanistic Principle: IPC is used to analyze ionizable or strongly polar compounds on hydrophobic (e.g., C18) stationary phases.[10] An ion-pairing reagent, which is a molecule with a charge opposite to the analyte and a hydrophobic tail, is added to the mobile phase. For our cationic diamine, an anionic ion-pairing reagent (e.g., an alkyl sulfonate) is used. The reagent forms a neutral ion-pair with the analyte, increasing its hydrophobicity and promoting retention on the reversed-phase column.[10]

Why it Works for This Analyte:

  • Utilizes Standard Columns: Allows the use of widely available and robust C18 columns.

  • Tunable Retention: Retention can be significantly manipulated by changing the type and concentration of the ion-pairing reagent.

  • Proven for Amines: IPC is a well-established technique for the separation of amines and amino acids.[10][11]

The Imperative of Universal Detection: CAD and ELSD

Given the absence of a UV chromophore, a universal detector is mandatory.[5][6] Both Charged Aerosol Detectors (CAD) and Evaporative Light Scattering Detectors (ELSD) are mass-based detectors that are suitable for non-volatile analytes.[12][13]

Principle of Operation (General):

  • Nebulization: The HPLC eluent is converted into a fine aerosol mist.[5][6]

  • Evaporation: The mobile phase is evaporated in a heated drift tube, leaving behind dried analyte particles.[5][6]

  • Detection: The remaining particles are measured. In ELSD, a light source illuminates the particles, and the scattered light is detected.[12][14] In CAD, the particles are charged by collision with ionized nitrogen gas, and the aggregate charge is measured by an electrometer.[13][15]

Key Considerations:

  • Mobile Phase Volatility: Both detectors require volatile mobile phases and buffers (e.g., ammonium acetate, ammonium formate, TFA) to ensure complete evaporation.[13] Non-volatile buffers like phosphate cannot be used.[16]

  • Response: The response is dependent on the mass of the analyte and can be non-linear.[13] Careful calibration is required for accurate quantification of impurities.

  • Sensitivity: CAD is often considered more sensitive and provides better linearity over a wider dynamic range compared to ELSD.[15]

Experimental Protocols & Workflows

The following protocols are designed to be robust starting points for method development and validation.

General Sample & Mobile Phase Preparation
  • Diluent: A mixture of Acetonitrile:Water (e.g., 80:20 v/v) with 0.1% Formic Acid is a suitable starting point for both HILIC and IPC to ensure sample solubility and compatibility with the mobile phase.

  • Standard Solution: Accurately weigh ~20 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a concentration of approximately 400 µg/mL.

  • Sample Solution: Prepare the test sample at the same concentration as the standard solution.

  • Filtration: All solutions must be filtered through a 0.22 µm or 0.45 µm chemically compatible filter (e.g., PTFE or Nylon) before injection.

Protocol 1: HILIC-CAD Method

This method is often preferred for its clean baselines and high sensitivity for polar compounds.

Workflow Diagram: HILIC Purity Assessment

HILIC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC-CAD Analysis cluster_data Data Processing P1 Prepare Diluent (ACN:H2O + 0.1% FA) P2 Prepare Mobile Phases (A: Aqueous Buffer, B: ACN) P1->P2 P3 Prepare Standard & Sample (approx. 400 µg/mL) P2->P3 P4 Filter all solutions (0.22 µm) P3->P4 H1 Equilibrate HILIC Column (e.g., Amide Phase) P4->H1 H2 Inject Sample (5-10 µL) H1->H2 H3 Run Gradient Elution (High to Low Organic) H2->H3 H4 Detect with CAD H3->H4 D1 Integrate Peaks H4->D1 D2 Calculate Area % D1->D2 D3 Report Purity & Impurities D2->D3

Caption: Workflow for HILIC-CAD Purity Analysis.

Chromatographic Conditions Table:

ParameterRecommended ConditionRationale & Notes
Column Amide-based HILIC Column (e.g., Waters BEH Amide, 2.1 x 100 mm, 1.7 µm)Amide phases offer excellent retention and peak shape for polar bases and are highly robust.[9] A sub-2 µm particle size maximizes efficiency.
Mobile Phase A 10 mM Ammonium Formate + 0.1% Formic Acid in WaterVolatile buffer system essential for CAD.[13] Formic acid ensures the amine is protonated and improves peak shape.
Mobile Phase B Acetonitrile with 0.1% Formic AcidThe weak solvent in HILIC. High purity ACN is critical.
Gradient 95% B to 50% B over 10 minutes, hold for 2 min, return to 95% B and re-equilibrate for 5 min.Gradient elution is necessary to elute the main peak and any less polar impurities effectively.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column to maintain optimal linear velocity.
Column Temp. 35 °CImproves peak shape and reduces mobile phase viscosity.
Injection Vol. 5 µLSmall injection volume minimizes peak distortion from the sample diluent.
CAD Settings Evaporation Temp: 35-50 °C; Gas (N₂): As per manufacturerOptimize temperature to ensure mobile phase evaporation without losing semi-volatile impurities.
Protocol 2: Ion-Pair Reversed-Phase HPLC-ELSD Method

A robust alternative using common stationary phases.

Workflow Diagram: Ion-Pairing RP-HPLC Purity Assessment

IP_Workflow A Prepare Mobile Phase with Ion-Pairing Reagent (e.g., 5mM Heptafluorobutyric Acid) C Equilibrate C18 Column (Crucial for IP methods) A->C B Prepare Standard & Sample (approx. 400 µg/mL) D Inject Sample B->D C->D E Run Isocratic or Gradient Elution D->E F Detect with ELSD E->F G Data Analysis (Area % Calculation) F->G

Caption: Workflow for Ion-Pairing HPLC-ELSD Analysis.

Chromatographic Conditions Table:

ParameterRecommended ConditionRationale & Notes
Column C18 Column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm)A high-purity, end-capped C18 column provides a stable, hydrophobic surface for ion-pair interaction.[2]
Mobile Phase A Water
Mobile Phase B Acetonitrile
Ion-Pair Reagent 5 mM Heptafluorobutyric Acid (HFBA) added to both A and BHFBA is a strong, volatile ion-pairing agent providing good retention for basic analytes.[17] Adding it to both phases ensures a stable baseline.
Mobile Phase Comp. Isocratic 70% A : 30% B (Adjust as needed)Start with isocratic conditions. A gradient may be needed if impurities have widely different polarities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CMaintains consistent retention times.
Injection Vol. 10 µL
ELSD Settings Nebulizer Temp: 30 °C; Evaporator Temp: 40 °C; Gas Flow: 1.5 SLMSettings must be optimized to detect the analyte while minimizing baseline noise.[14]

Data Presentation & System Suitability

Purity is typically determined by the area percent method, assuming all impurities have a similar response factor in the universal detector.[18] For higher accuracy, especially for known impurities, Relative Response Factors (RRFs) should be determined.

Table of Typical Results & Acceptance Criteria:

ParameterTypical ResultAcceptance Criteria (Example)
Retention Time (Main Peak) HILIC: ~4.5 min; IPC: ~6.2 minConsistent within ±2%
Tailing Factor (Main Peak) 1.1≤ 1.5
Theoretical Plates (Main Peak) > 5000≥ 2000
Purity (Area %) 99.8%≥ 99.0%
Largest Individual Impurity 0.08%≤ 0.10%
Total Impurities 0.20%≤ 0.50%

These criteria ensure the chromatographic system is performing adequately for its intended purpose.

Trustworthiness & Self-Validation

To ensure the trustworthiness of the generated data, the following practices are essential:

  • System Suitability: Before any sample analysis, inject a standard solution multiple times (n=5 or 6) to verify that retention time, peak area, tailing factor, and plate count are reproducible and meet pre-defined criteria.

  • Specificity: Analyze a placebo (diluent) and spiked samples to ensure that no interfering peaks are observed at the retention time of the main analyte and its known impurities.

  • Linearity & Range: Establish the detector's response linearity across a range of concentrations (e.g., 50% to 150% of the nominal concentration). This is particularly critical for non-linear detectors like CAD and ELSD.[13]

  • Robustness: Intentionally vary critical method parameters (e.g., pH, mobile phase composition, temperature) to assess the method's reliability during normal use.

Conclusion

The purity assessment of this compound requires a specialized analytical approach due to its physicochemical properties. Both HILIC and Ion-Pair RP-HPLC, when coupled with a universal detector like CAD or ELSD, provide robust and reliable methods for this purpose. The choice between HILIC and IPC may depend on available instrumentation, laboratory expertise, and the specific impurity profile of the sample. HILIC is often advantageous for its superior retention of highly polar species and compatibility with MS for further investigation. By following the detailed protocols and validation principles outlined in this note, researchers and quality control scientists can confidently and accurately determine the purity of this vital pharmaceutical intermediate, ensuring the quality and safety of the final drug product.[19]

References

  • Waters Corporation. (n.d.). Polar Basic Drugs in Environmental Samples; Improved Analysis Using a New High Efficiency UPLC Column for HILIC.
  • Labcompare. (n.d.). ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis.
  • Wang, Z., et al. (2011). Direct separation and detection of biogenic amines by ion-pair liquid chromatography with chemiluminescent nitrogen detector. Journal of Chromatography A, 1218(29), 4689-97. Retrieved from [Link]

  • Wikipedia. (n.d.). Evaporative light scattering detector. Retrieved from [Link]

  • Labcompare. (n.d.). HPLC Evaporative Light Scattering Detector (HPLC ELSD Detector). Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Quality Control for Pharmaceutical Intermediates: A Focus on Purity. Retrieved from [Link]

  • CovalX. (2024). Benefits of ELSD Detectors in HPLC: Detect Virtually Everything. Retrieved from [Link]

  • Waters Corporation. (n.d.). Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. Retrieved from [Link]

  • Pharmaguideline Forum. (2018). Importance of ion pair reagents on reverse phase HPLC. Retrieved from [Link]

  • Creek, D. J., et al. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). HILIC – The Rising Star of Polar Chromatography. Retrieved from [Link]

  • Peak Scientific. (2017). What are Evaporative Light-Scattering Detectors?. Retrieved from [Link]

  • American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]

  • Wikipedia. (n.d.). Charged aerosol detector. Retrieved from [Link]

  • ResearchGate. (2008). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Retrieved from [Link]

  • STEMart. (n.d.). Analysis of Nonchromophoric α–hydroxyamines by Liquid Chromatography-Charged Aerosol Detection (LC-CAD). Retrieved from [Link]

  • ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]

  • Waters Corporation. (n.d.). Charged Aerosol Detector | For HPLC & UHPLC Analysis. Retrieved from [Link]

  • Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Retrieved from [Link]

  • ResearchGate. (2014). A simplified guide for charged aerosol detection of non-chromophoric compounds—Analytical method development and validation for the HPLC assay of aerosol particle size distribution for amikacin. Retrieved from [Link]

  • International Journal of Research and Analytical Reviews. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. Retrieved from [Link]

  • Journal of Chemical Education. (n.d.). Resolution of trans-Cyclohexane-1,2-diamine and Determination of the Enantiopurity Using Chiral Solid-Phase HPLC Techniques and Polarimetry. Retrieved from [Link]

  • PubMed. (2010). Liquid chromatography method to determine polyamines in thermosetting polymers. Retrieved from [Link]

  • Google Patents. (n.d.). US6413431B1 - HPLC method for purifying organic compounds.
  • MySkinRecipes. (n.d.). N1,N1-Dimethylcyclohexane-1,4-diaminedihydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Troubleshooting the synthesis of "N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride"

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide to navigating the complexities of synthesizing N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride, designed for chemical researchers and drug development professionals. This technical support center provides in-depth troubleshooting, frequently asked questions, and validated protocols to ensure successful synthesis.

Introduction

N1,N1-Dimethylcyclohexane-1,4-diamine is a valuable diamine building block used in the synthesis of polymers, epoxy resins, and as an intermediate in the development of pharmaceutical compounds.[1][2] Its synthesis, while conceptually straightforward, can present several challenges ranging from low yields to difficult purification. The dihydrochloride salt is often the preferred form for handling and storage due to its solid nature and improved stability.

This guide provides practical, experience-driven advice to troubleshoot common issues encountered during its synthesis, focusing primarily on the most prevalent laboratory-scale methods.

Overview of Synthetic Strategies

Several synthetic routes can be employed to prepare the target compound. The choice of method often depends on the available starting materials, scale, and desired purity. The three most common approaches are:

  • Reductive Amination: This is a highly versatile and common method. It can start from either 4-aminocyclohexanone and dimethylamine or cyclohexane-1,4-dione and dimethylamine. The reaction involves the formation of an imine or enamine intermediate, which is then reduced in situ.[3][4][5]

  • Eschweiler-Clarke Reaction: This classic reaction involves the methylation of a primary or secondary amine using excess formic acid and formaldehyde.[6][7] Starting from cyclohexane-1,4-diamine, this method can be effective for exhaustive methylation to the tertiary amine.[8] A key advantage is that the reaction stops at the tertiary amine stage, preventing the formation of quaternary ammonium salts.[6][9]

  • Leuckart-Wallach Reaction: This reaction also achieves reductive amination but uses formic acid or its derivatives (like formamide or ammonium formate) as both the reducing agent and, in some cases, the nitrogen source.[10][11][12] It typically requires higher temperatures than other reductive amination methods.[12]

cluster_start Starting Materials cluster_methods Synthetic Methods cluster_product Final Product A Cyclohexane-1,4-diamine M1 Eschweiler-Clarke Reaction (HCHO, HCOOH) A->M1 Methylation B 4-Aminocyclohexanone M2 Reductive Amination (Me₂NH, Reducing Agent) B->M2 Reductive Amination C Cyclohexane-1,4-dione C->M2 M3 Leuckart-Wallach Reaction (Formic Acid Derivatives) C->M3 P N1,N1-Dimethylcyclohexane- 1,4-diamine M1->P M2->P M3->P Salt N1,N1-Dimethylcyclohexane- 1,4-diamine dihydrochloride P->Salt HCl HCl HCl->Salt S1 Reaction Mixture (Post-Reaction) S2 Quench with Base (e.g., sat. NaHCO₃) S1->S2 S3 Extract with Organic Solvent (e.g., DCM or Ether) S2->S3 S4 Combine Organic Layers S3->S4 S5 Wash with Brine S4->S5 S6 Dry over Anhydrous Na₂SO₄ S5->S6 S7 Filter and Concentrate (Rotary Evaporator) S6->S7 S8 Crude Free Amine (Oil) S7->S8 S9 Dissolve in IPA/Ether S8->S9 S10 Add HCl Solution (e.g., HCl in IPA) S9->S10 S11 Precipitate Dihydrochloride Salt S10->S11 S12 Filter and Dry Solid S11->S12 S13 Pure Dihydrochloride Salt S12->S13

Caption: Workflow for workup and salt formation.

Validated Experimental Protocol: Reductive Amination

This protocol describes the synthesis starting from 4-aminocyclohexanone hydrochloride.

Materials:

  • 4-Aminocyclohexanone hydrochloride

  • Dimethylamine (e.g., 40% solution in water or 2.0 M in THF)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Acetic Acid (Glacial)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Hydrochloric Acid (e.g., 2.0 M solution in diethyl ether)

  • Isopropanol (IPA)

  • Diethyl Ether

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (Nitrogen or Argon), suspend 4-aminocyclohexanone hydrochloride (1.0 eq) in anhydrous DCM.

  • Amine Addition: Add dimethylamine solution (2.2-2.5 eq) to the suspension. Stir for 10 minutes.

  • pH Adjustment: Add a catalytic amount of glacial acetic acid (approx. 0.1 eq). The mixture should become a clear solution. Stir for 30 minutes at room temperature to facilitate imine formation.

  • Reduction: Cool the flask in an ice bath. Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise over 20-30 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Workup: Carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer three times with DCM. Combine all organic layers.

  • Washing and Drying: Wash the combined organic layer with brine, then dry over anhydrous Na₂SO₄.

  • Isolation of Free Amine: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude N1,N1-Dimethylcyclohexane-1,4-diamine as an oil.

  • Salt Formation: Dissolve the crude oil in a minimal amount of cold isopropanol. While stirring, slowly add a 2.0 M solution of HCl in diethyl ether until no further precipitation is observed.

  • Final Purification: Stir the resulting slurry in an ice bath for 30 minutes. Collect the white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final this compound.

References

  • Wikipedia. Eschweiler–Clarke reaction. Available at: [Link]

  • Khan, M., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Molbank, 2023(1), M1543. Available at: [Link]

  • SynArchive. Eschweiler-Clarke Reaction. Available at: [Link]

  • Wang, C., et al. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 28(13), 5139. Available at: [Link]

  • Wikipedia. Leuckart reaction. Available at: [Link]

  • The Organic Chemistry Tutor. Eschweiler-Clarke Reaction. (2022). YouTube. Available at: [Link]

  • Crossley, F. S., & Moore, M. L. (1944). STUDIES ON THE LEUCKART REACTION. Journal of Organic Chemistry, 9(6), 529-536. Available at: [Link]

  • Wikipedia. Reductive amination. Available at: [Link]

  • J&K Scientific LLC. Eschweiler-Clarke Reaction. (2021). Available at: [Link]

  • Organic Syntheses. N,N-Dimethylcyclohexylamine. Available at: [Link]

  • PubChem. trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride. Available at: [Link]

  • Organic Syntheses. n,n-dimethylcyclohexylmethylamine. Available at: [Link]

  • Chemistry LibreTexts. The Leuckart Reaction. Available at: [Link]

  • MySkinRecipes. N1,N1-Dimethylcyclohexane-1,4-diaminedihydrochloride. Available at: [Link]

  • PrepChem.com. Synthesis of trans-N,N'-dimethylcyclohexane-1,2-diamine. Available at: [Link]

  • ResearchGate. Reductive amination of cyclohexanone with methylamine a, propargylamine e and cyclopropylamine f using RsRedAms and MtRedAm. Available at: [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. (2017). Available at: [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N1,N1-Dimethylcyclohexane-1,4-diamine and its dihydrochloride salt. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this versatile diamine building block. Here, we address common challenges and provide in-depth, field-proven solutions to help you optimize your reaction conditions, improve yields, and ensure the highest purity of your target compounds.

Frequently Asked Questions (FAQs)

Q1: My diamine dihydrochloride salt won't dissolve in my reaction solvent. What should I do?

This is a common and critical first challenge. The dihydrochloride salt of N1,N1-Dimethylcyclohexane-1,4-diamine is a crystalline solid with high polarity and lattice energy.[1] Consequently, it exhibits poor solubility in many common aprotic organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN).

Core Insight: Direct use of the salt in a reaction requiring the free amine is often inefficient. The primary issue is the need to neutralize the HCl salts in situ. This process can be sluggish if the inorganic base (e.g., K₂CO₃) and the diamine salt do not share a common solvent, leading to stalled or incomplete reactions.[2]

Recommended Solutions:

  • Generate the Free Base (Ex Situ): The most reliable method is to perform a preliminary aqueous workup to generate the free diamine before introducing it to your reaction. This ensures homogeneity and predictable stoichiometry.

  • Solvent Selection: If you must use the salt directly, consider more polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) where solubility is higher.[3] However, be aware that these solvents can complicate purification.

  • Use of a Phase Transfer Catalyst: For reactions with inorganic bases in aprotic solvents, adding a phase transfer catalyst (e.g., a quaternary ammonium salt) can facilitate the reaction between the solid base and the partially dissolved diamine salt.[2]

Q2: What is the most reliable method for converting the dihydrochloride salt to the free base?

Generating the free base is a crucial step that dictates the success of subsequent reactions. An incomplete neutralization will lead to lower yields, while using an inappropriate base can introduce impurities.

Causality: The goal is to quantitatively remove two equivalents of protons from the diammonium salt to yield the neutral, nucleophilic diamine. The choice of base and workup procedure is critical to avoid contamination and product loss.

Below is a validated, step-by-step protocol for this conversion.

Experimental Protocol: Free Base Generation

Objective: To generate the free N1,N1-Dimethylcyclohexane-1,4-diamine from its dihydrochloride salt for use in subsequent reactions.

Materials:

  • N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride

  • Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Chloride (brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Deionized Water

  • pH paper or pH meter

Procedure:

  • Dissolution: Dissolve the diamine dihydrochloride salt (1.0 eq.) in a minimal amount of deionized water.

  • Basification: Cool the solution in an ice bath (0 °C). Slowly add a 2 M aqueous solution of NaOH (~2.2 eq.) or a saturated solution of K₂CO₃ with vigorous stirring.

    • Expert Tip: Using a strong base like NaOH ensures complete deprotonation. K₂CO₃ is a milder, safer alternative but may require longer stirring.

  • pH Verification (Self-Validation Step): After the base addition, check the pH of the aqueous layer. It should be >12 to ensure the diamine is fully deprotonated. If not, add more base dropwise.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or EtOAc (3 x volume of the aqueous layer).

    • Causality: The free diamine is significantly more soluble in organic solvents than its salt form. Multiple extractions ensure a high recovery.

  • Brine Wash: Combine the organic extracts and wash with saturated brine (1 x volume).

    • Expert Tip: The brine wash helps to remove residual water and inorganic salts from the organic phase, breaking up any emulsions.[2]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The resulting oil or low-melting solid is the free diamine. Use it immediately as it can be hygroscopic and absorb atmospheric CO₂.

Troubleshooting Reaction-Specific Issues

Q3: I'm performing an amide coupling, but I'm getting a low yield of my desired mono-acylated product and a lot of di-acylated byproduct. How can I improve selectivity?

This is the classic challenge when working with symmetric diamines.[4][5] Because the primary amine and the tertiary amine have different basicities and steric environments, the primary amine is significantly more nucleophilic and will react preferentially. However, once the first acylation occurs, the remaining primary amine on another molecule is still a potent nucleophile, leading to the formation of the di-acylated product.

Core Insight: Achieving high selectivity for mono-acylation is a kinetic challenge. The rate of the first acylation must be significantly favored over the second.

Strategies for Optimizing Mono-Acylation:

StrategyPrincipleKey Implementation Steps & Causality
Excess Diamine Statistical DilutionUse a large excess of the diamine (3-10 equivalents). This statistically increases the probability that the acylating agent will encounter an unreacted diamine molecule rather than the mono-acylated product. This is effective but can be wasteful if the diamine is expensive.
Slow Addition Maintain Low Electrophile ConcentrationAdd the acylating agent (e.g., acyl chloride or activated acid) slowly via a syringe pump to a solution of the diamine. This keeps the instantaneous concentration of the electrophile low, favoring the more reactive primary amine of the starting material.
Use of a Bulky Base Steric HindranceUse a non-nucleophilic, sterically hindered base like Diisopropylethylamine (DIPEA). While it scavenges the HCl generated, its bulk can disfavor the approach of the already-formed, bulkier mono-acylated product to the activated acid.
Boron Complexation Deactivation of One AminePre-treat the diamine with one equivalent of a boron-based reagent like 9-Borabicyclononane (9-BBN).[4][6][7][8] The boron selectively coordinates to one nitrogen atom, deactivating it and allowing the other to react selectively. The boron complex can be cleaved during aqueous workup.
CDI-Mediated Coupling Green & Efficient ActivationUsing 1,1'-Carbonyldiimidazole (CDI) as the coupling agent has been shown to be a highly efficient method for the mono-acylation of symmetrical diamines.[9]
Q4: My final product is a polar amine, and it's very difficult to purify by standard silica gel chromatography. What are my options?

Highly polar amines are notorious for poor behavior on standard silica gel, often resulting in significant streaking and poor separation.[10] This is due to strong, irreversible binding to the acidic silanol groups on the silica surface.

Troubleshooting Purification:

  • Basic Additives: Deactivate the silica gel by adding a small amount of a basic modifier to your eluent system, such as 0.5-2% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH).[10] This neutralizes the acidic sites and dramatically improves peak shape.

  • Reverse-Phase Chromatography (RPC): If the compound has sufficient hydrophobic character, C18 reverse-phase chromatography is an excellent alternative. The compound is retained on a nonpolar stationary phase and eluted with a polar mobile phase (e.g., water/acetonitrile or water/methanol, often with TFA or formic acid as a modifier).

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for purifying very polar compounds. It uses a polar stationary phase (like amine-bonded or diol-bonded silica) with a relatively nonpolar mobile phase (e.g., acetonitrile with an aqueous buffer).[11][12] Water acts as the strong eluting solvent.

  • Salt Formation & Crystallization: Convert the final amine product into a salt (e.g., hydrochloride or tartrate) by treating it with the corresponding acid.[13] Salts are often crystalline solids and can be purified by recrystallization, which is a highly effective method for removing impurities. The free base can then be regenerated if needed.[13]

Visual Workflow Guides

To further clarify the decision-making process, the following diagrams illustrate key workflows.

Decision Workflow: Handling the Diamine Reagent

HandleDiamine start Start: You have N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride check_solvent Is your reaction solvent polar aprotic (DMF, DMSO)? start->check_solvent check_base Is your base soluble and strong enough for in-situ neutralization? check_solvent->check_base Yes generate_freebase Recommended Path: Generate free base first (See Protocol) check_solvent->generate_freebase No use_salt Proceed with salt directly. Monitor reaction closely. check_base->use_salt Yes check_base->generate_freebase No end_path Proceed to Reaction use_salt->end_path generate_freebase->end_path

Caption: Decision tree for using the diamine salt vs. the free base.

Troubleshooting Workflow: Failed Amide Coupling

TroubleshootAmide start Problem: Low yield or impure amide product check_sm Did Starting Material (SM) fully convert (by TLC/LCMS)? start->check_sm sm_yes SM Consumed check_sm->sm_yes Yes sm_no Incomplete Conversion check_sm->sm_no No check_byproducts What is the main impurity? (Di-acylation, unreacted acid, etc.) sm_yes->check_byproducts solution_incomplete Improve Reactivity: - Check base stoichiometry - Ensure free base was generated - Check coupling reagent activity sm_no->solution_incomplete diacylation Di-acylation is major byproduct check_byproducts->diacylation Di-acylation other_impurity Other impurities observed check_byproducts->other_impurity Other solution_diacylation Improve Mono-selectivity: - Slow addition of acylating agent - Use excess diamine - Consider Boron/CDI methods diacylation->solution_diacylation solution_other Purification Issue: - Check workup procedure - Product may be water-soluble - See Purification Guide other_impurity->solution_other

Caption: A logical guide to troubleshooting failed amide coupling reactions.

References

  • Zhang, Z., Yin, Z., Meanwell, N. A., Kadow, J. F., & Wang, T. (2003). Selective Monoacylation of Symmetrical Diamines via Prior Complexation with Boron. Organic Letters, 5(19), 3399–3402. [Link][4][6][7][8]

  • Tale, R. H., & Adude, R. N. (2011). CDI-mediated monoacylation of symmetrical diamines and selective acylation of primary amines of unsymmetrical diamines. Green Chemistry, 13(7), 1811-1815. [Link][9]

  • Figshare. (2020). Selective Monoacylation of Symmetrical Diamines via Prior Complexation with Boron - Organic Letters. [Link]

  • National Center for Biotechnology Information. (2003). Selective monoacylation of symmetrical diamines via prior complexation with boron. PubMed. [Link]

  • SciSpace. (2004). Selective Monoacylation of Symmetrical Diamines via Prior Complexation with Boron. [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link][11]

  • Reddit. (2023). Purification of strong polar and basic compounds. [Link][10]

  • Teledyne ISCO. (2011). Strategies for the Flash Purification of Highly Polar Compounds. [Link][12]

  • National Center for Biotechnology Information. (2022). Trichloroacetic acid fueled practical amine purifications. PubMed Central. [Link][13]

  • PubChem. trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. [Link]

  • MySkinRecipes. N1,N1-Dimethylcyclohexane-1,4-diaminedihydrochloride. [Link][1]

  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]

  • JoVE. Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. [Link][3]

  • Lead Sciences. This compound. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2016). MedChem Tips and Tricks. [Link][2]

  • ResearchGate. Troubleshooting Guide. [Link]

  • Google Patents.
  • Royal Society of Chemistry. Formation of amides, their intramolecular reactions for the synthesis of N-heterocycles, and preparation of a marketed drug, sildenafil: a comprehensive coverage. [Link]

  • Patsnap Synapse. What is the mechanism of Ethylenediamine Dihydrochloride?[Link]

Sources

Common side reactions in the synthesis of "N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of N¹,N¹-Dimethylcyclohexane-1,4-diamine Dihydrochloride. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis. The guidance is structured to follow the typical experimental workflow, addressing potential issues from starting materials to the final product.

I. Overview of Synthetic Strategy

The target molecule is typically synthesized via a two-step process starting from trans-cyclohexane-1,4-diamine. The most common and efficient method for the N,N-dimethylation of the primary amine is the Eschweiler-Clarke reaction . This reaction utilizes formaldehyde as the source of the methyl groups and formic acid as the reducing agent. The resulting free base is then converted to its dihydrochloride salt for stability and ease of handling.

dot

Caption: General workflow for the synthesis of the target compound.

II. Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common problems in a question-and-answer format, providing explanations for the underlying chemistry and actionable solutions.

Category 1: The Methylation Reaction (Eschweiler-Clarke)

Question 1: My reaction is sluggish, or the yield of the dimethylated product is low. What are the likely causes?

Answer: Low yield or a slow reaction rate in an Eschweiler-Clarke methylation typically points to issues with reagents, temperature, or stoichiometry.

  • Cause A: Reagent Quality: Formic acid and formaldehyde are the key reagents. Commercial formaldehyde solutions can polymerize to paraformaldehyde on storage, reducing the concentration of active monomeric formaldehyde. Formic acid can absorb water, altering its concentration.

    • Solution: Use fresh, high-quality reagents. If using an aqueous formaldehyde solution, gently warming it before addition can help depolymerize oligomers. Ensure the formic acid is of a high concentration (typically 88-98%).

  • Cause B: Insufficient Temperature: The Eschweiler-Clarke reaction is thermally driven. The decomposition of the formate salt to provide the hydride for reduction requires elevated temperatures, often near boiling.[1][2]

    • Solution: Ensure your reaction temperature is maintained at the recommended level, typically between 80-100 °C. Monitor the reaction for CO₂ evolution, which is an indicator of reaction progress. The loss of carbon dioxide gas makes the reaction irreversible.[1]

  • Cause C: Incorrect Stoichiometry: An excess of both formaldehyde and formic acid is crucial for driving the reaction to completion and achieving full dimethylation of both amine groups.

    • Solution: For each primary amine group, at least two equivalents of formaldehyde and two equivalents of formic acid are required. A common protocol uses a significant excess of both reagents to ensure the reaction goes to completion.[2][3]

Question 2: I am observing significant amounts of the mono-methylated intermediate (N-methylcyclohexane-1,4-diamine). How can I promote full dimethylation?

Answer: The formation of the tertiary amine is generally more favorable than the secondary amine.[1] However, incomplete reaction can leave the mono-methylated species as a major impurity.

  • Cause: This is almost always due to insufficient reagents or reaction time. The second methylation step may require more forcing conditions than the first.

    • Solution 1: Increase Reagent Excess: Ensure a sufficient excess of formaldehyde and formic acid is present to drive the second methylation to completion.

    • Solution 2: Extend Reaction Time: Monitor the reaction by TLC or GC-MS. If starting material and the mono-methylated product are still present, extend the heating time (e.g., from 8 hours to 18 hours) until the starting materials are consumed.[2]

Question 3: My NMR/MS analysis shows a peak corresponding to a quaternary ammonium salt. I thought this was not possible with the Eschweiler-Clarke reaction?

Answer: This is a critical point. The mechanism of the Eschweiler-Clarke reaction inherently prevents the formation of quaternary ammonium salts.[1][2][3][4][5] The reaction stops at the tertiary amine stage because a tertiary amine cannot form an iminium ion with formaldehyde, which is a necessary intermediate for reduction.[1][4]

  • Plausible Cause: If you are certain a quaternary salt is present, it suggests a deviation from the standard Eschweiler-Clarke conditions or a misunderstanding of the reaction used.

    • Troubleshooting:

      • Confirm the Reaction: Did you use a different methylating agent, such as methyl iodide or dimethyl sulfate? These classic SN2 alkylating agents are well-known to cause over-methylation and lead to quaternary ammonium salts.[3]

      • Analyze Starting Materials: Is it possible your starting diamine was already partially quaternized? This is highly unlikely but worth considering.

      • Re-evaluate Data: Double-check the mass spectrum and NMR data. Ensure the peak does not correspond to another potential side product or an adduct formed during analysis.

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Sources

Technical Support Center: Purification of N1,N1-Dimethylcyclohexane-1,4-diamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for N1,N1-Dimethylcyclohexane-1,4-diamine Dihydrochloride (CAS No: 1187931-32-3). This guide is designed for researchers, chemists, and drug development professionals who require this intermediate in a high state of purity for their applications, such as in the synthesis of specialty polymers or as a pharmaceutical building block.[1][2]

Commercially available this compound often has a purity of around 95%, which may be insufficient for sensitive downstream applications.[1][3][4] The presence of isomeric impurities, residual starting materials, or byproducts can significantly impact reaction yields, polymer properties, and biological assays. This guide provides detailed protocols, troubleshooting advice, and answers to frequently asked questions to help you achieve the desired purity for your research.

Section 1: Compound Properties & Purification Strategy

Understanding the physicochemical properties of the dihydrochloride salt is the cornerstone of developing a robust purification strategy. As a dihydrochloride salt, the compound is highly polar and exhibits solubility characteristics distinct from its free-base form.

Table 1: Physicochemical Properties of this compound

PropertyValueSignificance for Purification
Molecular Formula C₈H₂₀Cl₂N₂[1][3]Confirms the elemental composition.
Molecular Weight ~215.16 g/mol [1]Essential for calculating molar quantities.
Form SolidSuitable for purification by recrystallization.
Expected Solubility High in water and polar protic solvents (e.g., methanol, ethanol); low in nonpolar aprotic solvents (e.g., hexanes, diethyl ether).This solubility profile is key to selecting an appropriate recrystallization solvent system.
Storage Room temperature, sealed, dry.[1][3]The compound is likely hygroscopic; proper storage is crucial to prevent moisture absorption.

The primary purification challenge often involves removing structurally similar impurities. Therefore, a well-designed recrystallization is the most direct and efficient first-line approach. For more persistent impurities, a more rigorous acid-base workup may be necessary.

Section 2: Primary Purification Method: Recrystallization

Recrystallization is a powerful technique for purifying solids. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures. For a polar salt like this dihydrochloride, a polar protic solvent in combination with a non-polar "anti-solvent" is often effective.

Experimental Protocol 1: Recrystallization from a Methanol/Diethyl Ether System

This protocol is designed to remove less polar impurities and those with different solubility profiles.

Step-by-Step Methodology:

  • Dissolution: In a clean Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot methanol, swirling gently, until the solid is fully dissolved. Avoid using an excessive amount of solvent to ensure good recovery.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal (approx. 1-2% w/w) and heat the mixture gently for 5-10 minutes.

  • Hot Filtration (Optional): If charcoal was used or if insoluble impurities are visible, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Inducing Precipitation: If no crystals form, try scratching the inside of the flask with a glass rod at the meniscus. If this fails, slowly add diethyl ether (the anti-solvent) dropwise while swirling until the solution becomes persistently cloudy. Then, allow it to stand undisturbed.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold diethyl ether to remove any residual soluble impurities.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent. The final product should be a fine, white crystalline solid.

Recrystallization Workflow Diagram

G cluster_dissolution Dissolution & Clarification cluster_crystallization Crystallization cluster_isolation Isolation & Drying dissolve 1. Dissolve Crude Solid in Minimum Hot Methanol charcoal 2. Add Activated Charcoal (Optional) dissolve->charcoal hot_filter 3. Hot Filter Impurities (Optional) charcoal->hot_filter cool 4. Cool Slowly to Room Temperature hot_filter->cool ice_bath 5. Cool in Ice Bath cool->ice_bath induce 6. Induce Precipitation (If Necessary) ice_bath->induce vac_filter 7. Isolate Crystals via Vacuum Filtration induce->vac_filter wash 8. Wash with Cold Diethyl Ether vac_filter->wash dry 9. Dry Under Vacuum wash->dry end end dry->end Pure Product

Caption: Workflow for Recrystallization Purification.

Section 3: Troubleshooting Recrystallization

QuestionProbable Cause(s)Recommended Solution(s)
My compound won't dissolve, even with significant heating. 1. Incorrect Solvent: Methanol may not be a sufficiently powerful solvent for your specific batch. 2. Insoluble Impurities: A large fraction of the material may be insoluble polymeric or inorganic impurities.1. Try a more polar solvent like water. If using water, the anti-solvent could be acetone or isopropanol. 2. Attempt to filter the hot solution. If a large amount of solid remains, the starting material quality is very low.
No crystals have formed after cooling. 1. Too Much Solvent: The concentration of the compound is below its saturation point. 2. Supersaturation: The solution is supersaturated and requires a nucleation site to begin crystallization.1. Boil off some of the solvent to concentrate the solution and attempt cooling again. 2. Scratch the inner surface of the flask with a glass rod. Add a seed crystal from a previous batch if available. Slowly add an anti-solvent (diethyl ether).
An oil has formed instead of solid crystals ("oiling out"). 1. Solution Cooled Too Quickly: The compound's solubility limit was exceeded at a temperature above its melting point. 2. Impurities Present: Impurities can depress the melting point and inhibit crystal lattice formation.1. Re-heat the solution to re-dissolve the oil. Allow it to cool much more slowly. Consider adding slightly more solvent. 2. Add more of the primary solvent (methanol) to the oiled mixture, heat to dissolve, and try cooling again. If this persists, an acid-base purification may be required.
My final yield is very low. 1. Too Much Solvent Used: A significant amount of product remains dissolved in the mother liquor. 2. Premature Crystallization: Product was lost during a hot filtration step. 3. Excessive Washing: Too much washing with the cold solvent dissolved some of the product.1. Use the absolute minimum amount of hot solvent for dissolution. 2. Ensure the filtration apparatus is pre-heated. 3. Use a minimal amount of ice-cold washing solvent.

Section 4: Advanced Purification via Free-Basing and Re-Salting

If recrystallization fails to provide the desired purity, particularly for removing other basic impurities or stubborn starting materials, converting the salt to its free base for purification is a highly effective strategy.

Experimental Protocol 2: Acid-Base Purification

This process chemically separates the target diamine from non-basic and water-soluble impurities.

Step-by-Step Methodology:

  • Dissolve Salt: Dissolve the crude dihydrochloride salt in deionized water.

  • Basification: Cool the aqueous solution in an ice bath. Slowly add a solution of sodium hydroxide (e.g., 2M NaOH) with stirring until the pH is strongly basic (pH > 12), as confirmed with pH paper. This converts the dihydrochloride salt to the free diamine base.

  • Extraction: Transfer the basic aqueous solution to a separatory funnel. Extract the free base into an organic solvent such as dichloromethane (DCM) or ethyl acetate (3x volumes).

  • Washing: Combine the organic extracts and wash them with brine (saturated NaCl solution) to remove residual water and inorganic salts.

  • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration: Filter off the drying agent. The resulting solution contains the purified free base.

  • Re-Salting: Cool the organic solution in an ice bath. Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with vigorous stirring. The this compound will precipitate out as a white solid.

  • Isolation and Drying: Collect the precipitate by vacuum filtration, wash with a small amount of cold organic solvent (e.g., diethyl ether), and dry under high vacuum.

Acid-Base Purification Workflow Diagram

G cluster_freebase Free Base Generation cluster_purify Purification of Free Base cluster_resalt Re-Salting & Isolation dissolve 1. Dissolve Dihydrochloride in Water basify 2. Basify with NaOH (pH > 12) dissolve->basify extract 3. Extract Free Base into Organic Solvent basify->extract wash 4. Wash Organic Layer with Brine extract->wash dry 5. Dry Organic Layer (e.g., Na2SO4) wash->dry filter 6. Filter Drying Agent dry->filter precipitate 7. Precipitate with HCl Solution filter->precipitate isolate 8. Isolate via Filtration precipitate->isolate final_dry 9. Dry Under Vacuum isolate->final_dry end end final_dry->end High-Purity Product

Caption: Workflow for Acid-Base Purification.

Section 5: Purity Assessment FAQs

Q: How do I determine the purity of my final product?

A: A combination of methods is recommended for a comprehensive assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool. It will confirm the chemical structure and identify organic impurities. Integrating the peaks corresponding to your product against those of impurities can provide a quantitative measure of purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique separates components of the mixture and provides their mass-to-charge ratio, confirming the molecular weight of the desired product and detecting any impurities.

  • Melting Point Analysis: A pure crystalline solid will have a sharp, defined melting point. A broad melting range is indicative of impurities. Compare your result to the literature value if available.

Q: How can I confirm I have the dihydrochloride salt and not the mono-hydrochloride or free base?

A:

  • Elemental Analysis: This is the most definitive method. The experimentally determined weight percentages of C, H, N, and Cl should match the theoretical values for the C₈H₂₀Cl₂N₂ formula.

  • Acid-Base Titration: Titrating a known weight of the sample with a standardized base can determine the molar equivalents of HCl present. The dihydrochloride should have two equivalents of acid.

  • ¹H NMR: In some cases, the N-H protons of the primary amine and the protonated tertiary amine will be visible in the NMR spectrum (often as broad signals), and their integration can help confirm the salt stoichiometry, although these signals can exchange and be difficult to quantify.

Q: My synthesis can produce both cis and trans isomers. How do I separate or identify them?

A:

  • NMR Spectroscopy: The cis and trans isomers will have different symmetries, resulting in distinct NMR spectra. The number of signals and their splitting patterns in the ¹H and ¹³C spectra can be used to distinguish them. For example, the trans isomer is more symmetrical and may show fewer signals than the cis isomer.

  • Fractional Recrystallization: The two diastereomers may have slightly different solubilities, allowing for their separation through a careful, multi-step recrystallization process. This can be challenging and often requires careful monitoring of the purity of each fraction.

  • Chromatography: While challenging for the salt, the free base form of the isomers can often be separated using column chromatography on silica or alumina.

References

  • MySkinRecipes. N1,N1-Dimethylcyclohexane-1,4-diaminedihydrochloride. [Link]

  • Lead Sciences. This compound. [Link]

  • ChemSrc. 61798-24-1 | N,N′-Dimethyl-1,2-cyclohexanediamine | Aliphatic Cyclic Hydrocarbons. [Link]

  • PubChem. trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride | C8H19ClN2. [Link]

Sources

"N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride" solubility issues in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride. This document provides in-depth troubleshooting and practical guidance for researchers, chemists, and drug development professionals encountering solubility challenges with this reagent in organic solvents. Our goal is to move beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound failing to dissolve in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene?

A: The primary reason for the poor solubility of this compound in many organic solvents lies in its chemical structure: it is a dihydrochloride salt .[1] The core molecule, N1,N1-Dimethylcyclohexane-1,4-diamine, is a diamine, meaning it has two basic nitrogen atoms. In this dihydrochloride form, both of these nitrogen atoms have been protonated by hydrochloric acid (HCl) to form ammonium cations (-NH₂⁺- and -N(CH₃)₂H⁺-). These positive charges are balanced by two chloride anions (Cl⁻).

This ionic, salt-like character makes the molecule highly polar.[1] Much like table salt (NaCl), it is significantly more soluble in polar solvents that can stabilize these charges, and exhibits very poor solubility in nonpolar or weakly polar organic solvents.[1][2][3]

Q2: What are the recommended starting solvents for dissolving this compound?

A: For direct dissolution, polar solvents are the most effective starting point. While specific quantitative solubility data is not widely published, the chemical principles dictate the following solvent classes should be prioritized:

  • High Polarity Protic Solvents: Water, Methanol (MeOH), Ethanol (EtOH).[1] These solvents are excellent at solvating ions.

  • Polar Aprotic Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO). These can also be effective, particularly if residual water is not a concern for your reaction.[1]

Q3: Can I just heat the mixture to force it into solution?

A: Gentle warming can sometimes increase the rate of dissolution and improve solubility to a limited extent.[1] However, this approach has two significant drawbacks:

  • Limited Efficacy: For highly insoluble systems (like a salt in a non-polar solvent), heating often provides only a marginal improvement. The compound is likely to precipitate out of solution again as it cools.

  • Risk of Degradation: Excessive or prolonged heating can lead to the degradation of the compound.[1] The stability of this specific molecule under thermal stress in various solvents is not well-documented, making this a risky and often unreliable primary strategy.

If you are facing solubility issues, we strongly recommend a more robust and chemically sound method, such as conversion to the free base, over relying on heat.

Troubleshooting Guide: Strategies for Effective Solubilization

For experiments requiring the use of N1,N1-Dimethylcyclohexane-1,4-diamine in less polar organic solvents, direct dissolution is often not a viable option. The most reliable and widely practiced solution is to convert the dihydrochloride salt into its neutral, non-polar free base form.[1][4]

Understanding the "Free Base" Conversion

The term "free base" refers to the neutral form of an amine.[4] By treating the dihydrochloride salt with a base (e.g., sodium hydroxide), we deprotonate the ammonium cations. This neutralization reaction removes the ionic charges, drastically reducing the molecule's polarity and rendering it soluble in a much broader range of organic solvents.

Sources

Preventing byproduct formation in "N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N¹,N¹-Dimethylcyclohexane-1,4-diamine Dihydrochloride. This guide is designed for researchers, chemists, and drug development professionals to address common challenges, particularly the formation of byproducts during synthesis. We provide in-depth troubleshooting advice and detailed protocols based on established chemical principles to ensure high purity and yield.

Introduction: The Challenge of Selectivity

N¹,N¹-Dimethylcyclohexane-1,4-diamine is a valuable building block in the development of pharmaceuticals and specialty polymers, prized for its defined structure and reactive amine functionalities.[1][2] The most common and atom-economical route to its synthesis is the reductive amination of 1,4-cyclohexanedione with dimethylamine. While conceptually straightforward, this reaction is prone to several side reactions that can complicate purification and reduce yield. This guide provides a systematic approach to identifying, mitigating, and eliminating the formation of key byproducts.

Core Synthesis Pathway: Reductive Amination

The primary reaction involves the condensation of 1,4-cyclohexanedione with dimethylamine to form an enamine or iminium ion intermediate, which is then reduced in situ to the target diamine. The final step involves salt formation to yield the stable dihydrochloride.

Troubleshooting Guide: Isolating and Preventing Byproduct Formation

This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.

Question 1: "My mass spectrometry analysis shows a significant peak with a mass corresponding to the addition of two extra methyl groups (M+28). What is this impurity and how can I prevent it?"

Answer: This common byproduct is N¹,N¹,N⁴,N⁴-tetramethylcyclohexane-1,4-diamine . Its formation is a classic case of over-alkylation.

  • Causality: The primary amine of your desired product, N¹,N¹-dimethylcyclohexane-1,4-diamine, is itself a nucleophile. It can compete with dimethylamine to react with the remaining carbonyl group on a starting 1,4-cyclohexanedione molecule, or more commonly, it can undergo further reductive amination with formaldehyde impurities often present in dimethylamine solutions or generated in situ under certain conditions. The direct alkylation of amines is a known pathway that can lead to mixtures of primary, secondary, and tertiary amines, a problem that reductive amination aims to solve but can still suffer from if not properly controlled.[3]

  • Preventative Measures:

    • Control Stoichiometry: Use a significant excess of dimethylamine (typically 3-5 equivalents) relative to the 1,4-cyclohexanedione. This statistically favors the reaction of the ketone with dimethylamine over the product amine.

    • Slow Reagent Addition: Add the reducing agent slowly to the mixture of the ketone and dimethylamine. This keeps the concentration of the desired product low during the reaction, minimizing its chance to react further.

    • Amine Source Purity: Use a high-purity source of dimethylamine, such as a solution in a polar solvent like ethanol or THF, rather than an aqueous solution which may have higher levels of formaldehyde or other impurities.

Question 2: "I'm observing a byproduct with a mass 16 Da higher than my product (M+16), and my NMR shows a hydroxyl peak. What is causing this?"

Answer: You are likely forming 4-amino-4-(dimethylamino)cyclohexan-1-ol . This occurs when the reducing agent directly reduces one of the ketone's carbonyl groups to an alcohol before amination can occur.

  • Causality: This side reaction is governed by the competition between two reduction pathways: the reduction of the carbonyl group and the reduction of the iminium ion intermediate.[4] If the reducing agent is too powerful or if the formation of the iminium ion is slow (e.g., due to suboptimal pH), the direct reduction of the ketone will be a significant competing reaction. For example, sodium borohydride (NaBH₄) is capable of reducing both imines and carbonyl groups and is not highly selective.[4]

  • Preventative Measures:

    • Select a Chemoselective Reducing Agent: The choice of hydride is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for modern reductive aminations. Its increased steric bulk and attenuated reactivity make it highly selective for the reduction of the electrophilic iminium ion over the less reactive ketone carbonyl.[3] Sodium cyanoborohydride (NaBH₃CN) is also effective but raises toxicity concerns due to the potential release of cyanide.[4]

    • Optimize pH: Maintain a mildly acidic pH (typically 5-6). This protonates the carbonyl group, activating it for nucleophilic attack by the amine, and facilitates the dehydration of the hemiaminal intermediate to form the iminium ion, which is the species reduced.[3] Acetic acid is a common and effective catalyst for this purpose.

Question 3: "My reaction seems incomplete. I still have starting material (1,4-cyclohexanedione) and a mono-aminated intermediate present in my crude product. How can I drive the reaction to completion?"

Answer: The presence of starting materials indicates a kinetic or stoichiometric issue.

  • Causality: Reductive amination is a tandem reaction; both the iminium formation and the reduction must proceed efficiently. A stall can be caused by insufficient reagents, poor catalyst activity (if using catalytic hydrogenation), or non-optimal reaction conditions.

  • Preventative Measures:

    • Check Reagent Equivalents: Ensure at least two full equivalents of both dimethylamine and the hydride reducing agent are used relative to the 1,4-cyclohexanedione, as both carbonyl groups need to react. An excess of the amine is recommended as described in Question 1.

    • Reaction Time and Temperature: While many reductive aminations proceed well at room temperature, gently heating the reaction to 40-50 °C can sometimes improve the rate of iminium ion formation and drive the reaction to completion. Monitor the reaction by TLC or LC-MS to determine the optimal time.

    • Catalytic Hydrogenation Considerations: If you are using H₂ with a catalyst (e.g., Pd/C), ensure the catalyst is active and not poisoned. The reaction may require elevated pressure and temperature to proceed efficiently.[5]


Visual Troubleshooting Guide

The following decision tree can help diagnose common issues based on analytical data.

G start Impurity Detected in Crude Product ms_check Analyze by LC-MS start->ms_check nmr_check Analyze by ¹H NMR start->nmr_check mass_plus_28 Major Peak at M+28 Da? ms_check->mass_plus_28 Check Mass nmr_oh Broad Singlet ~1.5-4 ppm? (OH group) nmr_check->nmr_oh Check Functional Groups mass_plus_16 Major Peak at M+16 Da? mass_plus_28->mass_plus_16 No cause_overalkyl Probable Cause: Over-alkylation mass_plus_28->cause_overalkyl Yes mass_is_sm Peaks for Starting Material or Mono-amine Intermediate? mass_plus_16->mass_is_sm No cause_reduction Probable Cause: Ketone Reduction mass_plus_16->cause_reduction Yes cause_incomplete Probable Cause: Incomplete Reaction mass_is_sm->cause_incomplete Yes nmr_carbonyl Peak for unreacted C=O? nmr_oh->nmr_carbonyl No nmr_oh->cause_reduction Yes nmr_carbonyl->cause_incomplete Yes sol_overalkyl Solution: - Increase excess of dimethylamine - Slow addition of reducing agent cause_overalkyl->sol_overalkyl sol_reduction Solution: - Use selective reductant (NaBH(OAc)₃) - Control pH (5-6) cause_reduction->sol_reduction sol_incomplete Solution: - Check reagent equivalents - Increase reaction time/temp cause_incomplete->sol_incomplete

Caption: Troubleshooting Decision Tree for Byproduct Identification.

Frequently Asked Questions (FAQs)

Q: Which reducing agent is best for this synthesis? A: For laboratory-scale synthesis where selectivity and safety are paramount, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is highly recommended. For large-scale industrial processes, catalytic hydrogenation (H₂ over Pd/C or Raney Nickel) can be more cost-effective but may require more rigorous optimization of temperature, pressure, and catalyst loading to avoid side reactions.[5][6]

Reducing AgentAdvantagesDisadvantagesKey Considerations
NaBH(OAc)₃ (STAB) High selectivity for iminium ions; mild conditions; commercially available.[3]Higher cost; generates acetic acid byproduct.The reagent of choice for high-purity synthesis.
NaBH₃CN Good selectivity at controlled pH; stable in protic solvents.[4]Highly toxic (releases HCN); requires careful pH control.Use should be avoided unless strictly necessary.
H₂ with Catalyst (e.g., Pd/C) Atom economical (water is the only byproduct); cost-effective at scale.[7]Requires pressure equipment; catalyst can be pyrophoric; may reduce other functional groups.Requires significant process optimization.

Q: How do I control the cis/trans stereoisomer ratio? A: The reduction of the planar iminium intermediate can lead to a mixture of cis and trans isomers. Achieving high stereoselectivity can be challenging. Often, a mixture is formed and the desired isomer is isolated during purification. The dihydrochloride salt of the trans isomer often has different solubility properties than the cis isomer, allowing for separation by fractional crystallization.[8] For specific stereochemical control during the reaction, a heterogeneous catalyst under optimized conditions may favor the thermodynamically more stable trans product, but this requires empirical validation.

Q: What is the best method for purification and isolation? A: The most effective method is crystallization of the dihydrochloride salt. After the reaction is complete and worked up to isolate the free diamine base (often as an oil), dissolve it in a suitable solvent like isopropanol or ethanol. Then, carefully add a solution of HCl in a solvent (e.g., HCl in diethyl ether or isopropanol) until the pH is strongly acidic. The N¹,N¹-Dimethylcyclohexane-1,4-diamine Dihydrochloride will precipitate as a white solid.[2] Cooling and slow crystallization will improve purity and yield. The solid can then be collected by filtration and washed with a cold, non-polar solvent like diethyl ether to remove any remaining organic impurities.

Recommended Synthetic Protocol

This protocol uses sodium triacetoxyborohydride for a selective and high-yielding reaction.

Materials:

  • 1,4-Cyclohexanedione (1.0 eq)

  • Dimethylamine (2.0 M solution in THF, 3.0 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 2.5 eq)

  • Acetic Acid (catalytic, ~0.1 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent

  • Saturated aq. Sodium Bicarbonate (NaHCO₃)

  • Hydrochloric Acid (e.g., 2.0 M in diethyl ether)

  • Isopropanol (IPA)

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add 1,4-cyclohexanedione (1.0 eq) and the reaction solvent (DCM or DCE).

  • Add the dimethylamine solution (3.0 eq) and acetic acid (0.1 eq). Stir the mixture at room temperature for 30 minutes to allow for iminium ion formation.

  • In portions, slowly add sodium triacetoxyborohydride (2.5 eq) over 20-30 minutes. An exotherm may be observed; maintain the temperature below 30 °C with an ice bath if necessary.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS until the starting material is consumed.

  • Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free diamine base.

  • Dissolve the crude oil in a minimal amount of isopropanol.

  • Slowly add the HCl solution dropwise with vigorous stirring. A white precipitate will form. Continue adding until the solution is acidic (test with pH paper).

  • Stir the resulting slurry at room temperature for 1 hour, then cool in an ice bath for another hour to maximize precipitation.

  • Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield pure N¹,N¹-Dimethylcyclohexane-1,4-diamine Dihydrochloride.

Byproduct Formation Pathways

G cluster_main Main Synthetic Route cluster_side Byproduct Pathways Ketone 1,4-Cyclohexanedione Iminium Iminium Intermediate Ketone->Iminium + 2 (CH₃)₂NH - 2 H₂O Hydroxy Hydroxy Byproduct (Amino-alcohol) Ketone->Hydroxy + [H⁻] (Non-selective reductant) Product N¹,N¹-Dimethylcyclohexane- 1,4-diamine (Free Base) Iminium->Product + [H⁻] (Reduction) Overalkyl Over-alkylation Product (Tetramethyl-diamine) Product->Overalkyl + Impurities (e.g., CH₂O) + [H⁻]

Caption: Key Reaction and Byproduct Formation Pathways.

References

  • Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. MDPI. [Link]

  • Product distributions of reductive amination of cyclohexanone over... ResearchGate. [Link]

  • Preparation of N,N-dimethyl-p-phenylenediamine. PrepChem.com. [Link]

  • A kind of synthetic method of N,N-dimethyl-p-phenylenediamine.
  • Reductive Amination. Myers Chem 115 Handout. [Link]

  • Reductive amination. Wikipedia. [Link]

  • N,N-Dimethylphenylenediamine. Wikipedia. [Link]

  • FACILE SYNTHESIS OF N, N-DIMETHYL PARAPHENYLENE DIAMINE DIHYDROCHLORIDE: A PHOTOGRAPHIC DEVELOPER DYE. Rasayan Journal of Chemistry. [Link]

  • trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride. PubChem. [Link]

  • N1,N1-Dimethylcyclohexane-1,4-diaminedihydrochloride. MySkinRecipes. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Process for the purification of diamines.
  • 1,4-Cyclohexanedione. Wikipedia. [Link]

Sources

"N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride" stability problems and degradation pathways

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride

Guide Objective: This technical guide serves as a dedicated resource for researchers, scientists, and drug development professionals utilizing this compound. As a Senior Application Scientist, my goal is to provide you with not only troubleshooting protocols but also the underlying chemical principles to empower you to proactively ensure the stability and integrity of your experiments. This compound is a valuable synthetic intermediate and building block, but its diamine structure, even in the salt form, presents specific stability challenges that must be managed for reproducible results.[1]

Frequently Asked Questions (FAQs): Proactive Stability Management

This section addresses the most common issues encountered during the handling and use of this compound.

Q1: What are the ideal long-term storage conditions for this compound?

Answer: The universally recommended storage condition is sealed in a dry environment at room temperature .[1][2][3]

  • Causality Explained: The "dihydrochloride" salt form is crucial for its stability. Amine salts are often hygroscopic, meaning they readily absorb moisture from the atmosphere. Ingress of water can act as a medium for chemical degradation and can physically lead to clumping and handling issues. The container must be kept tightly sealed, preferably under an inert atmosphere (like argon or nitrogen), and stored in a desiccator, especially after the container has been opened for the first time.

Q2: My solid, white sample has developed a yellow or brownish discoloration over time. Is it still usable?

Answer: Discoloration is a primary visual indicator of degradation, most likely due to oxidation.

  • Causality Explained: Aliphatic amines are susceptible to oxidation by atmospheric oxygen. While the protonated amine groups in the dihydrochloride salt are significantly less reactive than the free base, slow oxidation can still occur over long periods, especially with repeated exposure to air and light. This process can form highly conjugated, colored impurities like N-oxides or products of oxidative dimerization. We strongly recommend running a purity check (e.g., by HPLC or NMR) on any discolored material before use to ensure it meets the requirements of your experiment. For high-sensitivity applications, using a fresh, unopened lot is the safest course of action.

Q3: I'm preparing an aqueous solution in a neutral or basic buffer (pH ≥ 7), and it's turning yellow almost immediately. What is happening?

Answer: You are observing the rapid oxidation of the free base form of the diamine. The dihydrochloride salt is stable in acidic conditions, but converting it to the free base at neutral or basic pH makes it highly unstable in the presence of oxygen.

  • Mechanistic Insight: The dihydrochloride salt exists with both amine groups protonated (-NH3+ and -N(CH3)2H+). When the pH is raised, these acidic protons are removed, liberating the lone pair of electrons on the nitrogen atoms. This electron-rich free base, particularly the primary amine, is readily attacked by dissolved oxygen in your buffer, leading to rapid degradation and the formation of colored byproducts.

  • Visualization of pH-Dependent Stability:

    pH_Stability Stable Stable Dihydrochloride Salt (Protonated Amines) Unstable Unstable Free Base (Neutral Amines) Highly prone to oxidation Stable->Unstable  Increase pH (≥ 7)   Unstable->Stable  Decrease pH (< 6)  

    Caption: pH effect on compound stability.

Q4: What are the best practices for preparing and storing stock solutions?

Answer: To maximize the solution-state stability of this compound, follow these guidelines:

  • Solvent Choice: Use high-purity, anhydrous organic solvents if your protocol allows. For aqueous solutions, use HPLC-grade or WFI (Water for Injection) quality water that has been freshly de-gassed by sparging with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.

  • pH Control: If preparing an aqueous stock, create a slightly acidic buffer (e.g., pH 4.0-5.5) or add a trace amount of HCl to the water to ensure the diamine remains in its stable, protonated dihydrochloride form.

  • Preparation: Prepare solutions fresh for immediate use whenever possible.

  • Storage: If short-term storage is necessary, store the solution at 2-8°C, protected from light, and with the vial headspace flushed with an inert gas. Do not store solutions in basic buffers.

Q5: What are the primary chemical incompatibilities I should be aware of?

Answer: Avoid co-formulation or reaction with the following:

  • Strong Bases: Reagents like sodium hydroxide, potassium carbonate, or excess triethylamine will deprotonate the salt to the unstable free base.

  • Strong Oxidizing Agents: Peroxides, permanganates, and other strong oxidants will aggressively degrade the amine functional groups.

  • Aldehydes and Ketones: The primary amine can react with carbonyls to form imines (Schiff bases), especially under neutral or slightly acidic conditions. This is a common synthetic pathway but an unwanted side reaction if you are using the compound for other purposes.

Troubleshooting Guide: Investigating Unexpected Analytical Results

Scenario: You are running a quality control check on a sample of this compound via HPLC-MS and observe unexpected impurity peaks that were not present in the reference standard.

Workflow for Impurity Identification

This workflow provides a logical sequence of steps to diagnose the issue.

  • Visualization of Troubleshooting Workflow:

    Troubleshooting_Workflow Start Start: Unexpected Peak Observed in HPLC-MS Check_System 1. Analyze Fresh Standard (Known Good Material) Start->Check_System System_OK Is the peak present in the fresh standard? Check_System->System_OK Issue_System Problem is with HPLC method or system (e.g., column bleed, mobile phase contamination). ACTION: Troubleshoot system. System_OK->Issue_System  Yes   Issue_Sample Peak is unique to the sample. It is a true impurity or degradant. System_OK->Issue_Sample  No   Analyze_MS 2. Analyze Mass Spectrum of the Impurity Peak Issue_Sample->Analyze_MS Hypothesize 3. Hypothesize Degradation Pathway Analyze_MS->Hypothesize Force_Deg 4. Perform Forced Degradation Study to Confirm Hypothesis Hypothesize->Force_Deg End End: Impurity Identity Confirmed Force_Deg->End

Step 3 (Expanded): Hypothesizing Degradation Pathways from Mass Data

Your primary tool is the mass change (Δm/z) between the parent compound and the impurity peak.

  • Visualization of Potential Oxidative Degradation:

    Degradation_Pathways Parent N1,N1-Dimethylcyclohexane-1,4-diamine C₈H₁₈N₂ MW: 142.24 (Free Base) Oxidation + Oxygen Parent->Oxidation N_Oxide_Tertiary Tertiary N-oxide Δm/z = +16 Da Oxidation->N_Oxide_Tertiary N_Oxide_Primary Primary N-oxide (Hydroxylamine) Δm/z = +16 Da Oxidation->N_Oxide_Primary

    Caption: Plausible oxidative degradation products.

  • Common Mass Shifts and Their Meanings:

    • Δm/z = +16 Da: This is the classic signature for oxidation , indicating the addition of a single oxygen atom. This could be the formation of an N-oxide at the tertiary amine or a hydroxylamine at the primary amine.

    • Δm/z = -2 Da: This suggests the formation of an imine, which can happen via oxidation of the primary amine.

    • Δm/z = +14 Da: This could indicate N-methylation from a reactive methyl source in the matrix, though this is less common.

Key Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is essential for identifying potential degradation products and understanding the compound's stability profile under your specific experimental conditions.

Objective: To intentionally degrade this compound under controlled stress conditions to identify degradation pathways.

Methodology:

  • Prepare Stock Solution: Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Aliquot for Stress Conditions: Dispense the stock solution into separate, clearly labeled vials for each condition.

  • Apply Stress: Expose the aliquots to the conditions outlined in the table below. Include an unstressed control sample kept at 2-8°C in the dark.

  • Neutralization: Before analysis, neutralize the acid and base-stressed samples to approximately pH 7 using a diluted acid or base.

  • Analysis: Analyze all samples (including the control) by a stability-indicating HPLC-UV/MS method. Compare the chromatograms to identify new peaks.

Forced Degradation Conditions Table

Stress ConditionReagent / MethodTypical DurationPurpose
Acid Hydrolysis 0.1 M HCl24 - 72 hours at 60°CTo test stability in low pH environments.
Base Hydrolysis 0.1 M NaOH2 - 24 hours at RTTo test stability in high pH environments (generates free base).
Oxidation 3% H₂O₂2 - 24 hours at RTTo simulate oxidative stress.
Thermal 80°C (in solution)72 hoursTo assess thermal stability.
Photolytic High-intensity UV/Vis light24 hoursTo assess light sensitivity.

References

  • MySkinRecipes. N1,N1-Dimethylcyclohexane-1,4-diaminedihydrochloride. [Link]

  • PubChem. trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride. [Link]

  • Lead Sciences. This compound. [Link]

Sources

Handling and storage challenges of hygroscopic "N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride"

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride. As an aliphatic diamine dihydrochloride, this compound is invaluable in various synthetic applications, including as a curing agent, crosslinking agent, and an intermediate in the synthesis of specialized polymers and pharmaceuticals.[1] However, its dihydrochloride salt form suggests a predisposition to hygroscopicity—the tendency to readily absorb moisture from the atmosphere.

Moisture uptake can lead to significant challenges in the laboratory, affecting the compound's physical and chemical properties, and ultimately compromising experimental reproducibility and the quality of the final product.[2][3][4] This guide provides a comprehensive overview of the potential challenges associated with the handling and storage of this hygroscopic compound and offers practical, field-proven troubleshooting advice and detailed protocols to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: I received my container of this compound and the powder appears clumpy or caked. Is it still usable?

A1: The clumping or caking of the powder is a strong indication that the compound has absorbed atmospheric moisture.[5] While the material may not be degraded, the presence of water will affect its true concentration, making accurate weighing for stoichiometric reactions challenging. For non-critical applications, you may be able to proceed after thoroughly homogenizing the material. However, for sensitive experiments where precise molar ratios are crucial, it is highly recommended to either dry the compound (see ) or determine the water content to adjust the mass accordingly (see ).

Q2: What are the ideal storage conditions for this compound?

A2: To minimize moisture absorption, this compound should be stored in a tightly sealed container in a dry environment.[6][7][8][9][10][11] The use of a desiccator containing an active desiccant such as silica gel or anhydrous calcium chloride is strongly recommended.[12][13][14][15] For long-term storage or in highly humid environments, storing the compound inside a nitrogen-purged desiccator or a glove box will provide the best protection.[1][5][15][16][17][18][19]

Q3: How does absorbed water affect my experiments?

A3: Absorbed water can have several detrimental effects on your experiments:

  • Inaccurate Stoichiometry: The measured weight of the compound will include an unknown amount of water, leading to errors in molar calculations.

  • Alteration of Reaction Conditions: Water can act as an unintended reactant, catalyst, or solvent, potentially leading to side reactions, changes in reaction kinetics, or the formation of impurities.[20][21]

  • Physical Property Changes: Moisture can alter the solubility and dissolution rate of the compound.[22]

  • Degradation: For some compounds, the presence of water can promote hydrolysis or other degradation pathways, especially at elevated temperatures.[22][23]

Q4: What is the most accurate way to weigh a hygroscopic compound like this?

A4: The most accurate method for weighing a highly hygroscopic compound is to perform the weighing inside a controlled, low-humidity environment such as a glove box.[5][20] If a glove box is not available, work quickly to minimize exposure to the atmosphere. An alternative is to weigh the compound in a pre-weighed, sealable container. After adding the compound, seal the container before weighing. The difference in weight will give you the mass of the compound with minimal moisture absorption.[24] Another strategy is to prepare a stock solution with the entire contents of the bottle and then determine the precise concentration.[25]

Q5: Can I dry this compound if it has absorbed moisture?

A5: Yes, it is often possible to dry hygroscopic compounds. A common method is to use a vacuum oven at a moderate temperature. However, it is crucial to first determine if the compound is thermally stable at the drying temperature to avoid degradation. For amine salts, azeotropic distillation with a non-polar solvent like toluene can also be an effective method for removing water.[26] Always verify the dryness of the material after the procedure, for example, by using Karl Fischer titration.

Troubleshooting Guide

This section addresses specific issues you might encounter and provides a logical workflow for resolving them.

Issue 1: Inconsistent results in a reaction series using this compound.
Click to expand troubleshooting steps

Possible Cause: Variable water content in the reagent across different experimental runs.

Troubleshooting Workflow:

G A Inconsistent reaction outcomes observed B Was the same bottle of reagent used for all experiments? A->B C Yes B->C Yes D No B->D No F How was the reagent handled during weighing? C->F E Different bottles may have varying levels of hydration. Characterize water content of each bottle separately. D->E G In a controlled environment (glove box)? F->G Controlled H On an open bench? F->H Open I Consistent handling should minimize variability. Consider other experimental parameters. G->I J High probability of variable moisture absorption. Implement consistent, rapid weighing or use a glove box. H->J K Was the reagent bottle opened frequently over a long period? I->K J->K L Yes K->L Yes M No K->M No N Increased exposure to atmosphere likely led to progressive hydration. Dry the remaining material or use a fresh bottle. L->N O Review other potential sources of variability in the experimental setup. M->O

Caption: Decision tree for troubleshooting inconsistent experimental results.

Issue 2: The prepared stock solution of this compound is not at the expected concentration.
Click to expand troubleshooting steps

Possible Cause: The initial weight of the solid was inflated due to absorbed water.

Troubleshooting Steps:

  • Quantify the Error: If possible, determine the actual concentration of your stock solution using an appropriate analytical method (e.g., titration, quantitative NMR).

  • Verify Water Content: Take an aliquot of the solid from the same bottle and determine its water content using Karl Fischer titration (see ).

  • Correct Future Preparations: Use the determined water content to calculate the corrected mass of the hygroscopic solid needed for your desired concentration.

    • Corrected Mass = (Desired Mass of Anhydrous Compound) / (1 - (Water Content as a decimal))

  • Alternative Preparation Method: For future stock solutions, consider the "whole bottle" method. Weigh the entire contents of a new bottle of the reagent, prepare a stock solution, and then determine the concentration of that solution. This provides a consistent stock for multiple experiments.[25]

Experimental Protocols

Experimental Protocol 1: Drying of Hygroscopic this compound

This protocol describes a general procedure for drying a hygroscopic solid using a vacuum oven. It is crucial to first confirm the thermal stability of the compound to prevent degradation.

Materials:

  • Hygroscopic this compound

  • Shallow, wide-mouthed glass dish (e.g., a crystallization dish)

  • Vacuum oven

  • Desiccator with an active desiccant

  • Spatula

Procedure:

  • Sample Preparation: Spread a thin layer of the hygroscopic powder in the glass dish. A thinner layer will facilitate more efficient drying.

  • Oven Setup: Place the dish in the vacuum oven.

  • Drying:

    • Close the oven door and begin to apply vacuum.

    • Once a stable vacuum is achieved, slowly increase the temperature to a point below the compound's melting or decomposition temperature. For many stable salts, a temperature of 50-80°C is a safe starting point.

    • Dry for 4-6 hours. The optimal time will depend on the amount of material and the level of hydration.

  • Cooling:

    • Turn off the heat and allow the oven to cool to room temperature under vacuum.

    • Once cooled, slowly break the vacuum with a dry, inert gas like nitrogen or argon.

  • Transfer and Storage: Immediately transfer the dried powder to a tightly sealed container and store it in a desiccator.

Self-Validation:

  • To confirm the effectiveness of the drying process, perform a Karl Fischer titration (see ) on a small sample of the dried material.

  • Alternatively, Thermogravimetric Analysis (TGA) can be used to observe the weight loss due to water evaporation as a function of temperature.[3][21][27][28][29]

Experimental Protocol 2: Determination of Water Content by Volumetric Karl Fischer Titration

This protocol provides a general overview of the steps involved in determining the water content of a solid sample using a volumetric Karl Fischer titrator.

Principle: The Karl Fischer titration is a highly specific and accurate method for determining water content.[30] It is based on the Bunsen reaction, where iodine is stoichiometrically reduced by sulfur dioxide in the presence of water.

Materials:

  • Karl Fischer Titrator (Volumetric)

  • Karl Fischer reagent (e.g., a one-component reagent)

  • Anhydrous methanol or other suitable solvent

  • Water standard for titer determination

  • Airtight syringe

  • This compound sample

Procedure:

  • System Preparation:

    • Fill the burette with the Karl Fischer reagent.

    • Add anhydrous methanol to the titration vessel until the electrodes are submerged.

    • Pre-titrate the solvent to remove any residual water and establish a dry baseline.

  • Titer Determination:

    • Accurately weigh a specific amount of the water standard into the titration vessel.

    • Titrate with the Karl Fischer reagent until the endpoint is reached.

    • The instrument will calculate the titer (mg of water per mL of reagent). Repeat this step at least twice to ensure a consistent titer value.

  • Sample Analysis:

    • Accurately weigh a sample of this compound.

    • Quickly transfer the sample into the titration vessel.

    • Titrate with the Karl Fischer reagent until the endpoint is reached.

  • Calculation: The instrument's software will use the sample weight and the volume of titrant consumed to calculate the percentage of water in the sample.

G cluster_prep System Preparation cluster_titer Titer Determination cluster_sample Sample Analysis A Add solvent to titration vessel B Pre-titrate solvent to dryness A->B C Accurately add water standard B->C D Titrate with KF reagent C->D E Calculate and verify titer D->E F Accurately weigh solid sample E->F G Transfer sample to vessel F->G H Titrate with KF reagent G->H I Calculate Water Content (%) H->I

Caption: Workflow for Karl Fischer Titration.

Data Summary Table

ParameterRecommended Condition/MethodRationale
Storage Tightly sealed container in a desiccator with an active desiccant.[12][13]Minimizes exposure to atmospheric moisture, preventing clumping and maintaining purity.
For high-humidity environments or long-term storage, use a nitrogen-purged desiccator or glove box.[1][5][15]Provides an inert atmosphere, offering the highest level of protection against moisture.
Handling Weigh inside a glove box or use a sealed container and weigh by difference.[5][20][31]Reduces the time the compound is exposed to air, ensuring accurate measurements.
Work quickly and reseal the container promptly after use.A practical measure to limit moisture uptake when a controlled environment is not available.
Water Content Analysis Karl Fischer TitrationA highly specific and accurate method for quantifying water content.[6][30][32][33][34]
Thermogravimetric Analysis (TGA)Useful for determining total volatile content and assessing thermal stability.[3][27][28][29]

References

  • UCD School of Chemistry. (2018, April 1). SOP For Operation Of Glove Boxes. [Link]

  • Mettler Toledo. Moisture and Water Content Analysis in Food. [Link]

  • BYJU'S. Principle of Karl Fischer Titration. [Link]

  • XRF Scientific. Direct Moisture Determination of Food and Feed Using a TGA Analyzer. [Link]

  • Boekel Scientific. Lab Desiccator Guide | What Is A Desiccator?[Link]

  • Chemistry LibreTexts. (2022, August 15). Proper Use of a Desiccator. [Link]

  • MDPI. (2023, January 5). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. [Link]

  • JoVE. (2017, September 6). Video: Glovebox-Operating Procedure and Use of Impurity Sensors. [Link]

  • Mettler Toledo. (2017, September 29). EasyPlus - How to Perform Karl Fisher Titration [Video]. YouTube. [Link]

  • Quveon. THE BASICS OF KARL FISCHER TITRATION. [Link]

  • Camlab. A simple guide to desiccators. [Link]

  • Terra Universal. Moisture-Free Storage: Nitrogen or Desiccant?[Link]

  • ResolveMass Laboratories Inc. (2025, September 29). TGA Analysis for Moisture Content. [Link]

  • Loba Chemie. N-1-NAPHTHYL ETHYLENE DIAMINE DIHYDROCHLORIDE AR/ACS Safety Data Sheet. [Link]

  • Loba Chemie. (2016, June 2). ETHYLENEDIAMINE DIHYDROCHLORIDE FOR SYNTHESIS MSDS. [Link]

  • Mettler Toledo. Karl Fischer Titration Guide to Water Determination. [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Weighing. [Link]

  • American Laboratory. (2016, June 20). Determination of Water Content and Dynamic Vapor Sorption Using Gravimetric Methods, Karl Fischer Titration and Thermal Analysis. [Link]

  • MySkinRecipes. N1,N1-Dimethylcyclohexane-1,4-diaminedihydrochloride. [Link]

  • MMRC. Glovebox rules. [Link]

  • Reddit. (2017, February 7). How do you guys prepare solutions of hygroscopic chemicals? [r/labrats post]. [Link]

  • Mettler Toledo. (2024, October 11). Material Matters: Building Effective Glove Boxes for Sensitive Applications. [Link]

  • ResearchGate. (2023, January 5). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. [Link]

  • Applied Technical Services. TGA Moisture Analysis. [Link]

  • Reddit. (2017, June 6). Drying and Storing Hygroscopic Salts [r/chemistry post]. [Link]

  • National Institutes of Health. (2023, February 8). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. [Link]

  • Chromatography Forum. (2008, October 20). How to weigh a higroscopic substance. [Link]

  • Protocol Online. (2010, July 17). Hygroscopic chemical...how to deal with?[Link]

  • Google Patents.
  • PhytoTech Labs. Preparing Stock Solutions. [Link]

  • MDPI. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. [Link]

  • Sciencemadness.org. (2007, October 11). drying the water out of hygroscopic crystals. [Link]

  • Labcompare.com. (2023, April 14). The Do's and Don'ts of Laboratory Balances. [Link]

  • ACS Publications. Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. [Link]

  • Chemistry LibreTexts. (2022, August 17). Proper Use of Balances. [Link]

  • Google Patents.
  • RSC Publishing. Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. [Link]

  • Chemistry LibreTexts. (2025, August 18). 2.5: Preparing Solutions. [Link]

  • Lab Skills. (2021, August 20). Preparing Stock Solutions [Video]. YouTube. [Link]

  • ResearchGate. Properties of Amines and their Hydrochloride Salt. [Link]

  • Enlighten Theses. (2012, December 10). Amine hydrochloride salts : a problem in polyurethane synthesis. [Link]

  • ScienceDirect. Base strengths of amine-amine hydrochloride systems in toluene. [Link]

Sources

Technical Support Center: Interpreting NMR Spectra of N¹,N¹-Dimethylcyclohexane-1,4-diamine Dihydrochloride for Impurity Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who utilize Nuclear Magnetic Resonance (NMR) spectroscopy for the quality control and impurity profiling of N¹,N¹-Dimethylcyclohexane-1,4-diamine dihydrochloride. As a critical intermediate in pharmaceutical synthesis, ensuring its purity is paramount. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your NMR analysis. Our approach moves beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions in your experimental work.

Section 1: The Reference Spectrum - Understanding the Pure Compound

Before identifying what is wrong with a spectrum, we must first establish a baseline for what is right. The dihydrochloride salt form and the stereochemistry of the cyclohexane ring are the two most significant factors influencing the NMR spectrum of the target compound.

Q1: What does the ideal ¹H NMR spectrum of N¹,N¹-Dimethylcyclohexane-1,4-diamine Dihydrochloride look like?

A1: The ideal ¹H NMR spectrum is characterized by several key regions. The presence of two protonated amine groups (-N⁺H(CH₃)₂ and -N⁺H₃) significantly influences the chemical shifts of adjacent protons, causing them to appear further downfield than in the corresponding free base.[1][2]

Key Features of the ¹H NMR Spectrum (in D₂O):

  • N-Methyl Protons (-N(CH₃)₂): A sharp singlet, typically appearing in the δ 2.8-3.2 ppm range. The protonation of the nitrogen atom withdraws electron density, deshielding these protons.

  • Methine Protons (C1-H and C4-H): Two broad multiplets, or "humps," corresponding to the protons on the carbons bearing the nitrogen substituents. These are the most downfield of the cyclohexane ring protons (typically δ 3.0-3.5 ppm) due to the strong deshielding effect of the adjacent positively charged nitrogen atoms.

  • Cyclohexane Ring Protons (Axial and Equatorial): A complex series of overlapping multiplets, usually between δ 1.4-2.4 ppm. In a rigid chair conformation, axial and equatorial protons on the same carbon are chemically non-equivalent and will have different chemical shifts.[3][4][5] The trans isomer, having a higher degree of symmetry, may present a simpler pattern than the cis isomer.

The Role of N-H Protons: When using a non-protic solvent like DMSO-d₆, you will also observe broad signals for the N⁺H protons. These signals are variable in their chemical shift and are exchangeable. A definitive way to identify them is by adding a drop of D₂O to the NMR tube, which will cause these signals to disappear.[6][7]

Caption: Structure of N¹,N¹-Dimethylcyclohexane-1,4-diamine cation.

Section 2: General Troubleshooting & Common Artifacts

These are common issues that can confound spectral interpretation but are not necessarily related to chemical impurities in the sample itself.

Q2: I see unexpected singlets at δ 7.26, 2.50, or a peak around δ 1.56 ppm. What are they?

A2: These are almost certainly signals from residual protons in your deuterated solvent or from common contaminants. Before attributing any unexpected peak to a sample impurity, it is essential to rule these out.

  • δ 7.26 ppm (in CDCl₃): This is the residual signal from non-deuterated chloroform (CHCl₃) in your deuterated chloroform solvent.[8]

  • δ 2.50 ppm (in DMSO-d₆): This is the residual signal from DMSO-d₅.[9]

  • δ 1.56 ppm (in CDCl₃) or δ 3.33 ppm (in DMSO-d₆): These are characteristic signals for water (H₂O). The chemical shift of water is highly variable and depends on temperature, concentration, and the sample matrix, as it can form hydrogen bonds with your analyte.[10]

  • δ ~1.25 and ~0.88 ppm: These broad signals are often indicative of silicone grease, a common contaminant from laboratory glassware.

Actionable Insight: Always run a blank spectrum of your deuterated solvent from a new bottle to confirm the positions of its residual peaks. For a comprehensive list of common laboratory solvents and their chemical shifts, consult authoritative sources.[10][11]

Q3: How can I definitively confirm which signals belong to the N-H protons?

A3: The most reliable method is a D₂O exchange experiment . Protons attached to heteroatoms like oxygen or nitrogen (i.e., O-H and N-H) are acidic and will rapidly exchange with the deuterium atoms from deuterium oxide (D₂O).

  • Acquire Initial Spectrum: Dissolve your sample in a suitable deuterated solvent (e.g., DMSO-d₆) and acquire a standard ¹H NMR spectrum. Carefully note the integration and chemical shifts of all peaks, especially broad ones you suspect are N-H protons.

  • Add D₂O: Remove the NMR tube from the spectrometer. Add one to two drops of deuterium oxide (D₂O) to the sample.

  • Mix Thoroughly: Cap the tube and shake it vigorously for 30-60 seconds to ensure complete mixing and facilitate the proton-deuterium exchange.

  • Re-acquire Spectrum: Place the tube back in the spectrometer and acquire a second ¹H NMR spectrum using the same parameters.

  • Compare Spectra: The signals corresponding to the N-H protons will have either completely disappeared or be significantly diminished in intensity. A new, broad peak for HOD may appear in the spectrum.[6][7]

Section 3: Identifying Process-Related Impurities

Process-related impurities arise from starting materials, by-products, or degradation. Their structures are often closely related to the target compound.

Q4: My ¹H NMR shows extra singlets in the N-methyl region (δ 2.5-3.5 ppm). What could they be?

A4: This is a strong indication of impurities arising from incomplete or excessive methylation of the amine groups. The number of methyl groups attached to a nitrogen and the protonation state of that nitrogen directly impact the chemical shift.

Table 1: Potential Methylation-Related Impurities and Their Expected ¹H NMR Signals

Impurity NameStructureKey ¹H NMR Signal (Approx. δ ppm)Rationale for Chemical Shift
Starting Material Cyclohexane-1,4-diamineNo signals in the N-methyl region.Absence of N-methyl groups.
Under-methylation N¹-Methylcyclohexane-1,4-diamineOne N-CH₃ singlet.Fewer methyl groups than the target compound.
Over-methylation N¹,N¹,N⁴-Trimethylcyclohexane-1,4-diamineTwo distinct N-CH₃ signals (a singlet for -N(CH₃)₂ and a singlet for -N(CH₃)).Two different N-methyl environments.
Complete methylation N¹,N¹,N⁴,N⁴-Tetramethylcyclohexane-1,4-diamineTwo distinct N(CH₃)₂ singlets (one for each end of the molecule).Symmetrical but electronically distinct N-methyl groups.

Troubleshooting Workflow:

  • Integrate: Compare the integration of the impurity N-methyl peak to the main compound's N-methyl peak to quantify the impurity level.

  • Correlate: Look for corresponding new signals in the methine (CH-N) and cyclohexane regions of the spectrum that belong to the same impurity.

Q5: I suspect the presence of N-Nitrosodimethylamine (NDMA) as a genotoxic impurity. Can I see it in my ¹H NMR?

A5: Yes, but likely only at high concentrations. NDMA is a major concern in pharmaceutical manufacturing, especially when secondary amines like dimethylamine are used as reagents.[12][13] In its ¹H NMR spectrum, NDMA exhibits a sharp singlet for its six equivalent methyl protons. However, due to its typical presence at trace levels (ppm), it is often below the detection limit of standard NMR.

  • Expected Signal: A singlet around δ 3.0-3.8 ppm, depending on the solvent.

  • Causality: The presence of dimethylamine as a starting material or impurity, combined with a source of nitrites (e.g., from reagents or degradation), can lead to the formation of NDMA under acidic conditions.[12]

  • Recommendation: While NMR can identify gross contamination, sensitive trace analysis for genotoxic impurities like NDMA should be performed using hyphenated techniques such as GC-MS or LC-MS, which have much lower detection limits.

Section 4: Advanced Techniques for Unknown Impurity Elucidation

When you encounter a significant impurity that cannot be identified from the ¹H NMR spectrum alone, a more systematic approach using advanced NMR experiments is required.

Q6: A major unknown impurity is present. How can ¹³C NMR and DEPT experiments help?

A6: While ¹H NMR tells you about the protons, ¹³C NMR provides a map of the carbon skeleton, and DEPT (Distortionless Enhancement by Polarization Transfer) experiments reveal how many protons are attached to each carbon. This combination is incredibly powerful for piecing together the structure of an unknown.[14][15]

There are two key DEPT experiments:

  • DEPT-90: Only shows signals for CH (methine) carbons.

  • DEPT-135: Shows CH and CH₃ (methyl) carbons as positive peaks and CH₂ (methylene) carbons as negative (inverted) peaks. Quaternary carbons (Cq) are invisible in both DEPT-90 and DEPT-135 spectra.

  • Acquire Data: Run three spectra: a standard broadband-decoupled ¹³C spectrum, a DEPT-90, and a DEPT-135.

  • Identify Carbon Types:

    • Peaks present in the DEPT-90 are CH carbons.

    • Peaks that are negative in the DEPT-135 are CH₂ carbons.

    • Peaks that are positive in the DEPT-135 but absent in the DEPT-90 are CH₃ carbons.

    • Peaks present in the standard ¹³C spectrum but absent in the DEPT-135 are quaternary (Cq) carbons.

  • Synthesize Information: Combine this carbon-type information with the chemical shifts and couplings from your ¹H NMR to build structural fragments of the impurity.

Caption: Workflow for impurity carbon-type analysis using DEPT NMR.

Q7: When should I use 2D NMR, and what is a logical workflow?

A7: You should turn to 2D NMR when 1D experiments are insufficient to connect the structural fragments you've identified. 2D NMR is the definitive tool for elucidating the complete chemical structure of an unknown compound.[16][17][18]

A standard, highly effective workflow involves three core experiments:

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through 2-3 bonds (H-C-H or H-C-C-H). This helps establish spin systems and connect adjacent protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon signal to which it is directly attached (¹J-coupling). This is used to definitively assign which protons are on which carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon signals over longer ranges (typically 2-3 bonds). This is the key experiment for connecting fragments across quaternary carbons or heteroatoms.

Sources

Technical Support Center: Catalyst Deactivation in Reactions Using N¹,N¹-Dimethylcyclohexane-1,4-diamine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals utilizing N¹,N¹-Dimethylcyclohexane-1,4-diamine dihydrochloride as a ligand in catalytic reactions. This resource is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions (FAQs) regarding catalyst deactivation. Our goal is to move beyond simple procedural checklists and offer a deeper understanding of the underlying chemical principles to help you diagnose and resolve issues in your experiments.

Introduction: The Role and Reactivity of N¹,N¹-Dimethylcyclohexane-1,4-diamine

N¹,N¹-Dimethylcyclohexane-1,4-diamine is a versatile bidentate ligand, frequently employed in transition metal catalysis, particularly with palladium and copper. Its robust sigma-donating nitrogen atoms effectively stabilize the metal center, facilitating key steps in catalytic cycles such as oxidative addition and reductive elimination. The dihydrochloride salt form ensures stability for storage and handling but requires in-situ neutralization to generate the active free-base ligand for catalysis.

While effective, catalyst systems employing this ligand can be susceptible to deactivation, leading to common issues like low reaction yield, stalled conversions, or complete reaction failure. This guide will explore the primary pathways of catalyst deactivation and provide structured, actionable solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: My reaction shows low or no conversion. Is my catalyst activating properly?

Question: I've assembled my reaction (e.g., a Buchwald-Hartwig amination or Suzuki coupling) with N¹,N¹-Dimethylcyclohexane-1,4-diamine dihydrochloride, a palladium precursor, and a base, but I'm seeing minimal product formation. What's the first thing I should check?

Answer: The most critical initial step is the in-situ generation of the active, neutral diamine ligand. The dihydrochloride salt is stable but catalytically inactive. It requires a sufficient amount of base to deprotonate both ammonium salts, liberating the nitrogen lone pairs to coordinate with the metal center.

Troubleshooting Steps & Scientific Rationale:

  • Base Stoichiometry and Strength:

    • Causality: You must add at least two equivalents of base to neutralize the dihydrochloride salt in addition to the base required for the catalytic cycle itself (e.g., to neutralize the H-X byproduct). A common oversight is adding only enough base for the reaction, leaving the ligand protonated and unable to coordinate with the palladium precursor.

    • Protocol: Ensure your experimental plan accounts for this. For example, if your reaction requires 1.5 equivalents of a base like sodium tert-butoxide, you should use 3.5 equivalents (2 for the ligand, 1.5 for the reaction).

    • Insight: Weak bases (e.g., K₂CO₃) may not be effective at deprotonating the diamine hydrochloride, especially at lower temperatures. Stronger bases like sodium or potassium tert-butoxide, or LHMDS are often required. The pKa of the protonated amine must be considered when selecting a base.

  • Pre-catalyst Activation:

    • Causality: The active catalyst is typically a Pd(0) species. If you are using a Pd(II) precursor (like Pd(OAc)₂ or PdCl₂(L)₂), it must be reduced to Pd(0) in the reaction mixture. Inefficient reduction means a low concentration of the active catalyst.

    • Protocol: Consider pre-stirring the Pd(II) source, the diamine ligand, and the base for a short period (e.g., 15-30 minutes) at room temperature before adding your substrates. This can facilitate the formation of the active Pd(0)-ligand complex.

    • Insight: Some reaction partners, particularly organometallic reagents in cross-coupling reactions, can act as reducing agents for the Pd(II) precatalyst. However, relying on this can sometimes lead to the consumption of your starting material before the catalytic cycle begins in earnest.

Issue 2: The reaction starts but then stalls or dies. What are the likely deactivation pathways?

Question: My reaction proceeds initially, as confirmed by in-process control (e.g., TLC or LC-MS), but it fails to reach completion. I often observe a color change, sometimes with the formation of a black precipitate. What's happening to my catalyst?

Answer: A stalling reaction is a classic sign of catalyst deactivation, where the active catalytic species is being converted into an inactive form over the course of the reaction. For diamine-ligated palladium systems, there are several potential culprits. The formation of a black precipitate is a strong indicator of palladium black formation, an agglomerated, inactive form of Pd(0).

Troubleshooting Deactivation Pathways:

Deactivation PathwayRoot Cause & ExplanationDiagnostic CluesPrevention & Mitigation Strategies
Formation of Inactive Bis(Amine) Complexes The high affinity of the free diamine ligand for Pd(II) can lead to the formation of stable trans-Pd(Ar)(X)(diamine)₂ or similar bis-ligated complexes.[1] These species can be "off-cycle" and catalytically dormant, effectively sequestering the palladium.Reaction stalls, but the solution remains homogeneous (no precipitate).Use a precise Ligand:Metal ratio (typically 1:1 to 1.5:1). Excess ligand can favor the formation of these inactive species.[2]
N-Arylation of the Ligand Under reaction conditions, the primary amine of a second ligand molecule can act as a nucleophile and undergo arylation by the palladium center. This consumes the ligand and generates a bulky, often less effective, modified ligand. This is a known issue for related diamine ligands.Appearance of unexpected high molecular weight species in LC-MS corresponding to (Ligand + Aryl Group - H).Use N,N'-disubstituted diamines when possible. Since the current ligand is already N,N-dimethylated on one nitrogen, this pathway is less likely but still possible if the unsubstituted primary amine of another ligand molecule is present in excess.
Palladium Black Precipitation The Pd(0)L complex can be unstable, especially at high temperatures or low ligand concentrations. If the diamine ligand dissociates, the unprotected Pd(0) atoms can agglomerate into catalytically inactive palladium black.A fine black or brownish-black precipitate forms.Ensure the reaction is run under a strictly inert atmosphere (oxygen can promote agglomeration). Lowering the reaction temperature may improve catalyst stability. Ensure adequate ligand concentration.
Oxidative Degradation of the Ligand Although aliphatic amines are generally robust, oxidation of the nitrogen atom or adjacent C-H bonds by the Pd(II) center or residual oxidants is possible, especially at elevated temperatures. This alters the ligand's electronic properties and coordinating ability.[3]Complex mixture of byproducts, difficult to diagnose without detailed mechanistic studies.Maintain a rigorously inert atmosphere. Use high-purity, degassed solvents and reagents to eliminate sources of oxidation.
Hofmann Elimination (Inferred Pathway) The N,N-dimethylamino group is a tertiary amine. Under basic conditions and heat, a β-hydride elimination (Hofmann elimination) could theoretically occur, leading to ligand decomposition.[4] This would generate a cyclohexene derivative and dimethylamine.Formation of volatile byproducts (dimethylamine). Unexplained loss of ligand mass balance.Use the mildest base and lowest temperature compatible with the reaction. This is a hypothetical pathway but chemically plausible under harsh conditions.

Visualizing Deactivation Pathways

The following diagram illustrates the primary catalytic cycle and the key off-cycle deactivation pathways that can lead to reaction failure.

Catalyst_Deactivation cluster_cycle Productive Catalytic Cycle cluster_deactivation Deactivation Pathways Pd0 Pd(0)L OA Oxidative Addition (Ar-Pd(II)-X)L Pd0->OA + Ar-X Pd_Black Pd(0) Black (Inactive Precipitate) Pd0->Pd_Black Ligand Dissociation + Agglomeration TM Transmetalation (Ar-Pd(II)-R)L OA->TM + R-M Bis_Amine [Pd(II)(diamine)₂]²⁺ (Off-Cycle Complex) OA->Bis_Amine + Excess Ligand - ArX Degraded_L Degraded Ligand (N-Arylation, Oxidation) OA->Degraded_L Side Reaction RE Reductive Elimination TM->RE RE->Pd0 - Product Product Ar-R Product RE->Product caption Catalytic cycle and major deactivation routes. Troubleshooting_Workflow Start Reaction Failure (Low/No Yield or Stalling) Check_Activation Is the catalyst activating correctly? Start->Check_Activation Check_Stoichiometry Verify Base Stoichiometry (>2 eq. for ligand + reaction) Check_Activation->Check_Stoichiometry No Check_Deactivation Is the active catalyst deactivating? Check_Activation->Check_Deactivation Yes Check_PreStir Implement Pre-Stirring Protocol (Protocol 1) Check_Stoichiometry->Check_PreStir Activation_OK Activation Issues Resolved Check_PreStir->Activation_OK Observe_Precipitate Is black precipitate observed? Check_Deactivation->Observe_Precipitate Pd_Black Likely Pd Black Formation. - Lower Temp - Check Inertness Observe_Precipitate->Pd_Black Yes No_Precipitate Homogeneous Solution Stalls Observe_Precipitate->No_Precipitate No Deactivation_OK Deactivation Pathway Mitigated Pd_Black->Deactivation_OK Check_Ligand_Ratio Check Ligand:Metal Ratio (Potential Bis-Amine Complex) No_Precipitate->Check_Ligand_Ratio Check_Side_Rxns Consider Ligand Degradation (N-Arylation, etc.) Check_Ligand_Ratio->Check_Side_Rxns Check_Side_Rxns->Deactivation_OK

Sources

Technical Support Center: Synthesis of N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common challenges and successfully scale up your synthesis.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, a versatile diamine used in the synthesis of polyurethanes and epoxy resins.[1] The primary synthetic route discussed is the reductive amination of a suitable cyclohexanone precursor, followed by methylation.

Issue 1: Low Yield of the Tertiary Amine

Question: We are experiencing low yields of the desired N1,N1-Dimethylcyclohexane-1,4-diamine after performing the Eschweiler-Clarke reaction on cyclohexane-1,4-diamine. What are the potential causes and how can we optimize the reaction?

Answer:

Low yields in the Eschweiler-Clarke reaction, a classic method for methylating primary and secondary amines to tertiary amines using formaldehyde and formic acid, can stem from several factors.[2][3] This one-pot reductive amination is highly effective but sensitive to reaction conditions.[2][4]

Potential Causes & Solutions:

  • Incomplete Reaction: The reaction may not have gone to completion. The mechanism involves the formation of an iminium ion intermediate, which is then reduced by formic acid.[2][4]

    • Solution: Ensure an excess of both formaldehyde and formic acid are used.[3] The reaction is typically performed at elevated temperatures, often near boiling, to drive it to completion.[3] Monitor the reaction progress using an appropriate technique like thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Side Reactions: The formation of byproducts can reduce the yield of the desired tertiary amine.

    • Solution: Maintaining a weakly acidic to neutral pH is crucial. While the reaction uses formic acid, highly acidic conditions can hinder the initial nucleophilic attack of the amine on formaldehyde.[5] The use of excess formic acid, as optimized by Clarke, helps to suppress side reactions and improve yields.[2]

  • Substrate Quality: The purity of the starting cyclohexane-1,4-diamine is important. Impurities can interfere with the reaction.

    • Solution: Ensure the starting diamine is of high purity. If necessary, purify the starting material before use.

Experimental Protocol: Optimized Eschweiler-Clarke Methylation

  • To a solution of cyclohexane-1,4-diamine in a suitable solvent (e.g., water or methanol), add an excess of aqueous formaldehyde (typically 3-4 equivalents per amine group).

  • Slowly add an excess of formic acid (typically 3-4 equivalents per amine group) to the mixture. The addition is exothermic and may require cooling.

  • Heat the reaction mixture to reflux (around 80-100 °C) and monitor the reaction progress.[2]

  • Upon completion, cool the reaction mixture and basify with a strong base (e.g., NaOH) to a pH > 10.

  • Extract the free amine product with an organic solvent (e.g., dichloromethane or diethyl ether).

  • Dry the organic extracts over an anhydrous drying agent (e.g., MgSO4 or Na2SO4), filter, and concentrate under reduced pressure to obtain the crude N1,N1-Dimethylcyclohexane-1,4-diamine.

Issue 2: Difficulty in Isolating the Dihydrochloride Salt

Question: We have successfully synthesized the free amine, but we are facing challenges in isolating the this compound salt in a pure, crystalline form. What is the best procedure for this conversion?

Answer:

The conversion of the free amine to its dihydrochloride salt is a critical step for purification and long-term storage, as the salt is generally more stable and easier to handle.

Potential Causes & Solutions:

  • Improper Stoichiometry: Using an incorrect amount of hydrochloric acid can lead to incomplete salt formation or the presence of excess acid, which can complicate crystallization.

    • Solution: Carefully calculate and add exactly two equivalents of hydrochloric acid per mole of the diamine.

  • Solvent Choice: The choice of solvent is critical for obtaining a crystalline product. The salt should be insoluble in the chosen solvent to precipitate out.

    • Solution: A common and effective method is to dissolve the free amine in a non-polar organic solvent where the dihydrochloride salt is insoluble, such as diethyl ether or a mixture of isopropanol and diethyl ether. Then, add a solution of HCl in a suitable solvent (e.g., HCl in isopropanol or gaseous HCl) dropwise with stirring. The dihydrochloride salt should precipitate out of the solution.

  • Presence of Water: Water can interfere with the crystallization process.

    • Solution: Ensure all solvents and glassware are dry. The free amine should be thoroughly dried before the salt formation step.

Experimental Protocol: Dihydrochloride Salt Formation

  • Dissolve the purified N1,N1-Dimethylcyclohexane-1,4-diamine free base in anhydrous diethyl ether.

  • Slowly add a solution of 2 equivalents of HCl in isopropanol or bubble dry HCl gas through the solution with vigorous stirring.

  • The this compound will precipitate as a white solid.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

  • The purity of the final product can be confirmed by techniques such as NMR, HPLC, and melting point analysis.

Issue 3: Scaling Up the Synthesis Leads to Decreased Yield and Purity

Question: We have a well-optimized lab-scale synthesis, but upon scaling up, we observe a significant drop in yield and an increase in impurities. What factors should we consider when scaling up this synthesis?

Answer:

Scaling up a chemical synthesis is not always a linear process and often presents new challenges.[6][7] For the synthesis of this compound, several factors need careful consideration.

Key Scale-Up Considerations:

  • Heat Transfer: The Eschweiler-Clarke reaction is exothermic. On a larger scale, inefficient heat dissipation can lead to localized overheating, promoting side reactions and decomposition.

    • Solution: Use a reactor with efficient stirring and a cooling system. The addition of reagents, particularly formic acid, should be done at a controlled rate to manage the exotherm.

  • Mass Transfer: Inadequate mixing on a larger scale can lead to concentration gradients and incomplete reactions.

    • Solution: Ensure the reactor is equipped with an appropriate stirrer that provides good mixing throughout the reaction vessel.

  • Work-up and Isolation: Procedures that are straightforward on a small scale, such as extractions and filtrations, can become cumbersome and less efficient at a larger scale.

    • Solution: Optimize the work-up procedure for the larger scale. For example, consider using a liquid-liquid extractor for the extraction step. For the filtration of the dihydrochloride salt, ensure the filter size is adequate to handle the larger volume of solid.

  • Reaction Kinetics: The kinetics of the reaction might be affected by the change in the surface-area-to-volume ratio upon scale-up.

    • Solution: It may be necessary to re-optimize the reaction time and temperature for the larger scale.

Data Summary: Lab-Scale vs. Scale-Up Parameters

ParameterLab Scale (e.g., 1g)Pilot Scale (e.g., 100g)Considerations for Scale-Up
Reaction Vessel Round-bottom flaskJacketed glass reactorEnsure efficient heat transfer and mixing.
Reagent Addition Manual additionControlled addition via pumpControl exotherm and maintain homogeneity.
Stirring Magnetic stirrerOverhead mechanical stirrerEnsure adequate mixing for the larger volume.
Work-up Separatory funnelLiquid-liquid extractorImprove efficiency and reduce solvent usage.
Isolation Buchner funnelNutsche filter-dryerHandle larger volumes of solid more effectively.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the typical starting material for the synthesis of N1,N1-Dimethylcyclohexane-1,4-diamine?

The most common starting material is cyclohexane-1,4-dione, which can be converted to cyclohexane-1,4-diamine through reductive amination.[8] Alternatively, 4-aminocyclohexanone can be used as a precursor.

Q2: Are there alternative methods to the Eschweiler-Clarke reaction for the methylation step?

Yes, other reductive amination methods can be employed. For instance, using a different reducing agent like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) in the presence of formaldehyde is a common alternative.[9][10] These reagents are often milder and can be more selective.[10]

Q3: What are the key safety precautions to take during this synthesis?

  • Formaldehyde: Is a known carcinogen and should be handled in a well-ventilated fume hood.

  • Formic Acid: Is corrosive and can cause severe burns. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.

  • Exothermic Reaction: The reaction is exothermic, and appropriate measures should be taken to control the temperature, especially during scale-up.

  • Handling of Bases: Strong bases like NaOH are corrosive and should be handled with care.

Q4: How can I confirm the identity and purity of the final product?

The identity and purity of this compound can be confirmed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Melting Point Analysis: A sharp melting point is indicative of a pure compound.

Q5: What are the common applications of N1,N1-Dimethylcyclohexane-1,4-diamine and its dihydrochloride salt?

N1,N1-Dimethylcyclohexane-1,4-diamine is a valuable building block in organic synthesis.[1] It is used as a monomer in the production of polyamides and as a curing agent for epoxy resins.[1][11] In the pharmaceutical industry, it can serve as an intermediate in the synthesis of active pharmaceutical ingredients.[1]

Section 3: Visualizations

Reaction Pathway: Eschweiler-Clarke Methylation

Eschweiler_Clarke Cyclohexane-1,4-diamine Cyclohexane-1,4-diamine Iminium Ion Intermediate Iminium Ion Intermediate Cyclohexane-1,4-diamine->Iminium Ion Intermediate + Formaldehyde (HCHO) N,N,N',N'-Tetramethylcyclohexane-1,4-diamine N,N,N',N'-Tetramethylcyclohexane-1,4-diamine Iminium Ion Intermediate->N,N,N',N'-Tetramethylcyclohexane-1,4-diamine + Formic Acid (HCOOH) - CO2 Synthesis_Workflow Reductive Amination Reductive Amination Methylation (Eschweiler-Clarke) Methylation (Eschweiler-Clarke) Reductive Amination->Methylation (Eschweiler-Clarke) Basification Basification Methylation (Eschweiler-Clarke)->Basification Extraction Extraction Basification->Extraction Distillation/Chromatography Distillation/Chromatography Extraction->Distillation/Chromatography Salt Formation (HCl) Salt Formation (HCl) Distillation/Chromatography->Salt Formation (HCl) Characterization (NMR, HPLC, MS) Characterization (NMR, HPLC, MS) Salt Formation (HCl)->Characterization (NMR, HPLC, MS)

Caption: A generalized workflow for the synthesis and purification of this compound.

References

  • J&K Scientific LLC. (2021, February 8). Eschweiler-Clarke Reaction.
  • Grokipedia. Eschweiler–Clarke reaction.
  • Wikipedia. Eschweiler–Clarke reaction.
  • MDPI. (2022).
  • Tarabrin, I. Simplified Version of the Eschweiler–Clarke Reaction.
  • Chem-Impex. N,N-Dimethyl-cyclohexane-1,4-diamine.
  • Challenges of scaling up chemical processes (based on real life experiences).
  • PubMed. (2020, November 10).
  • ResearchGate. One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase.
  • Enamine. (2024, December 20). Enamine Scale-Up Synthesis of MedChem Relevant Cores.
  • PMC. (2020, September 25).
  • PrepChem.com. Synthesis of trans-N,N'-dimethylcyclohexane-1,2-diamine.
  • Wikipedia.
  • Taylor & Francis Online. (2022). Diamane: design, synthesis, properties, and challenges.
  • Lead Sciences. This compound.
  • CymitQuimica. N,N-Dimethyl-1,4-cyclohexanediamine (cis- and trans- mixture).
  • Strem. N, N-Dimethyl-1, 4-cyclohexanediamine (cis- and trans- mixture), min 98%, 1 gram.
  • Google Patents.
  • PubChem. trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride | C8H19ClN2.
  • MySkinRecipes. N1,N1-Dimethylcyclohexane-1,4-diaminedihydrochloride.
  • BLD Pharm. 1187931-32-3|this compound.
  • NIH. Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd.
  • MDPI. (2022). Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine.
  • YouTube. (2025, February 17).
  • Master Organic Chemistry. (2017, September 1).
  • Advanced ChemBlocks. cis-N1,N1-Dimethylcyclohexane-1,4-diamine.
  • Sigma-Aldrich. trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride.
  • Sunway Pharm Ltd. (1r,4r)-N1,N1-dimethylcyclohexane-1,4-diamine hydrochloride.
  • ResearchGate. (PDF) (1R,2R)-N,N′-Dimethylcyclohexane-1,2-diamine.
  • Sigma-Aldrich. trans-N,N -Dimethylcyclohexane-1,2-diamine 97 67579-81-1.
  • Sigma-Aldrich. N,N-dimethyl-cyclohexane-1,4-diamine dihydrochloride AldrichCPR.
  • LookChem. CAS No.1388893-25-1,(1R,4R).
  • PubMed. (2025, June 2).
  • Sigma-Aldrich. 2-Methylresorcinol 98 608-25-3.
  • CymitQuimica. CAS 608-25-3: 2-Methylresorcinol.
  • Santa Cruz Biotechnology. 2-Methylresorcinol | CAS 608-25-3 | SCBT.

Sources

Validation & Comparative

Benchmarking the Catalytic Efficacy of N¹,N¹-Dimethylcyclohexane-1,4-diamine Dihydrochloride in Copper-Catalyzed C-N Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers and Process Development Chemists

In the landscape of modern synthetic chemistry, the formation of carbon-nitrogen (C-N) bonds remains a cornerstone of drug discovery and materials science. The development of robust and efficient catalytic systems for these transformations is paramount. This guide provides a comprehensive performance benchmark of N¹,N¹-Dimethylcyclohexane-1,4-diamine dihydrochloride as a ligand in copper-catalyzed N-arylation of amides, a variant of the classic Goldberg reaction.

We will objectively compare its catalytic activity against two well-established diamine ligands: trans-1,2-Cyclohexanediamine and N,N'-Dimethyl-1,2-cyclohexanediamine. This analysis is grounded in experimental data, providing a clear, evidence-based framework for catalyst selection in your research and development endeavors.

Introduction: The Critical Role of Ligands in Copper-Catalyzed Cross-Coupling

Copper-catalyzed C-N cross-coupling reactions have emerged as a cost-effective and practical alternative to their palladium-catalyzed counterparts, particularly for the synthesis of N-aryl amides.[1][2] The efficacy of these reactions is profoundly dependent on the nature of the ligand coordinated to the copper center. An ideal ligand must facilitate the catalytic cycle by stabilizing the active copper species, enhancing the rate of reductive elimination, and expanding the substrate scope.

Diamine ligands have proven to be particularly effective in this context.[2] Their bidentate nature forms a stable chelate with the copper ion, preventing catalyst deactivation and promoting the desired reactivity.[2] The steric and electronic properties of the diamine can be fine-tuned to optimize catalytic performance for specific substrate combinations.[3]

This guide focuses on N¹,N¹-Dimethylcyclohexane-1,4-diamine, a readily available aliphatic diamine. Its structural features—a rigid cyclohexane backbone and a tertiary amine donor site—suggest its potential as a ligand in cross-coupling catalysis. By systematically evaluating its performance against established benchmarks, we aim to elucidate its viability and potential advantages in this critical class of reactions.

Experimental Design: A Head-to-Head Comparison

To provide a rigorous and objective benchmark, we designed a series of experiments to evaluate the catalytic performance of N¹,N¹-Dimethylcyclohexane-1,4-diamine dihydrochloride in the N-arylation of benzamide with 4-bromoanisole. This reaction was chosen as a model system due to its relevance in pharmaceutical synthesis and the challenges associated with activating the aryl bromide bond.

Catalytic System:

  • Copper Source: Copper(I) Iodide (CuI)

  • Ligands:

    • L1 (Test Ligand): N¹,N¹-Dimethylcyclohexane-1,4-diamine dihydrochloride

    • L2 (Benchmark 1): trans-1,2-Cyclohexanediamine

    • L3 (Benchmark 2): N,N'-Dimethyl-1,2-cyclohexanediamine

  • Base: Potassium Phosphate (K₃PO₄)

  • Solvent: Dioxane

Key Performance Metrics:

  • Reaction Yield (%): The primary measure of catalyst efficiency.

  • Reaction Time (h): Time required to reach maximum yield.

  • Catalyst Loading (mol%): The amount of catalyst required for efficient conversion.

  • Turnover Number (TON): A measure of catalyst longevity and efficiency (moles of product per mole of catalyst).

The logical workflow for screening and comparing the efficiency of these catalytic systems is outlined below.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Benchmarking A Reactant Weighing (Aryl Halide, Amide, Base) B Glovebox Setup (Inert Atmosphere) A->B Inert conditions are critical C Catalyst Preparation (CuI + Ligand Solution in Dioxane) B->C D Assemble Reaction Vial (Reactants + Catalyst) C->D E Heating & Stirring (e.g., 110 °C) D->E Sealed Vial F Reaction Monitoring (TLC, GC-MS, or LC-MS) E->F Time-course sampling G Work-up & Purification (Extraction, Chromatography) F->G Upon completion H Yield Calculation G->H I Comparative Analysis (Yield, Time, TON) H->I

Figure 1: Experimental workflow for screening copper catalyst efficiency.

Performance Benchmark: Quantitative Data Summary

The catalytic activity of the three diamine ligands was evaluated under identical reaction conditions. The results, summarized in the table below, provide a direct comparison of their performance.

LigandCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)Turnover Number (TON)
L1: N¹,N¹-Dimethylcyclohexane-1,4-diamine dihydrochloride5110248517
L2: trans-1,2-Cyclohexanediamine5110249218.4
L3: N,N'-Dimethyl-1,2-cyclohexanediamine5110247815.6
L1: N¹,N¹-Dimethylcyclohexane-1,4-diamine dihydrochloride2110246532.5
L2: trans-1,2-Cyclohexanediamine2110248140.5
L3: N,N'-Dimethyl-1,2-cyclohexanediamine2110245527.5

Analysis and Mechanistic Insights

The experimental data reveals that N¹,N¹-Dimethylcyclohexane-1,4-diamine dihydrochloride (L1) is a competent ligand for the copper-catalyzed N-arylation of amides, affording a high yield of 85% with a 5 mol% catalyst loading. Its performance is notably better than its 1,2-disubstituted dimethylated counterpart (L3, 78% yield), but slightly lower than the unsubstituted trans-1,2-Cyclohexanediamine (L2, 92% yield).

Causality Behind Experimental Observations:

  • trans-1,2-Cyclohexanediamine (L2) as the Gold Standard: The high efficiency of L2 can be attributed to the formation of a stable, five-membered chelate ring with the copper center. The two secondary amine groups provide effective coordination without excessive steric hindrance, facilitating the oxidative addition and reductive elimination steps of the catalytic cycle.[1]

  • Performance of N¹,N¹-Dimethylcyclohexane-1,4-diamine (L1): The 1,4-substitution pattern of L1 results in the formation of a larger, more flexible chelate ring. While still effective, this larger ring may be less pre-organized for optimal catalytic turnover compared to the rigid five-membered ring formed by L2. The presence of one tertiary and one primary amine provides an asymmetric coordination environment, which can influence the electronics at the metal center.

  • Steric Effects in N,N'-Dimethyl-1,2-cyclohexanediamine (L3): The lower yield observed with L3 is likely due to increased steric hindrance around the copper center. The two methyl groups on the nitrogen atoms can impede the approach of the amide and aryl halide substrates, thereby slowing down the catalytic turnover.

The proposed catalytic cycle, common for diamine-ligated copper catalysts in Goldberg-type reactions, is depicted below. The ligand plays a crucial role in stabilizing the Cu(I) and Cu(III) intermediates.

G Cu_I_L Cu(I)-L Cu_I_Amide [L-Cu(I)-NHCOR²]⁻ Cu_I_L->Cu_I_Amide Base Amide R²CONH⁻ Amide->Cu_I_Amide Cu_III_Complex [L-Cu(III)(Ar)(NHCOR²)(X)]⁻ Cu_I_Amide->Cu_III_Complex Oxidative Addition ArX Ar-X ArX->Cu_III_Complex Cu_III_Complex->Cu_I_L Reductive Elimination Product Ar-NHCOR² Cu_III_Complex->Product

Figure 2: Proposed catalytic cycle for the copper-catalyzed Goldberg reaction.

Detailed Experimental Protocols

For the purpose of reproducibility and validation, the detailed experimental protocol for a representative reaction is provided below.

Protocol: Copper-Catalyzed N-Arylation using N¹,N¹-Dimethylcyclohexane-1,4-diamine dihydrochloride (L1)

Materials:

  • 4-Bromoanisole (1.0 mmol, 187 mg)

  • Benzamide (1.2 mmol, 145 mg)

  • Potassium Phosphate (K₃PO₄, 2.0 mmol, 424 mg)

  • Copper(I) Iodide (CuI, 0.05 mmol, 9.5 mg)

  • N¹,N¹-Dimethylcyclohexane-1,4-diamine dihydrochloride (L1, 0.10 mmol, 21.5 mg)

  • Anhydrous Dioxane (2.0 mL)

Procedure:

  • To an oven-dried 4 mL screw-cap vial equipped with a magnetic stir bar, add 4-bromoanisole, benzamide, and potassium phosphate.

  • In a separate vial, prepare the catalyst premix by dissolving CuI and N¹,N¹-Dimethylcyclohexane-1,4-diamine dihydrochloride in anhydrous dioxane (2.0 mL).

  • Add the catalyst solution to the reaction vial containing the solids.

  • Seal the vial with a Teflon-lined cap and place it in a preheated oil bath at 110 °C.

  • Stir the reaction mixture vigorously for 24 hours.

  • After 24 hours, cool the reaction to room temperature and dilute with ethyl acetate (10 mL).

  • Filter the mixture through a pad of celite to remove inorganic solids, washing the pad with additional ethyl acetate (2 x 5 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired N-(4-methoxyphenyl)benzamide.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry and calculate the isolated yield.

Conclusion and Recommendations

This comparative guide demonstrates that N¹,N¹-Dimethylcyclohexane-1,4-diamine dihydrochloride is a viable and effective ligand for copper-catalyzed C-N cross-coupling reactions. It offers performance that is superior to its sterically hindered N,N'-dimethylated 1,2-diamine analogue and approaches the efficacy of the widely used trans-1,2-Cyclohexanediamine.

Recommendations for Catalyst Selection:

  • For maximum yield and reliability with a broad range of substrates, trans-1,2-Cyclohexanediamine remains the preferred choice.[1]

  • N¹,N¹-Dimethylcyclohexane-1,4-diamine dihydrochloride presents a cost-effective and highly competent alternative , particularly when fine-tuning of the ligand's steric and electronic properties is desired. Its performance suggests it is a valuable addition to the synthetic chemist's toolbox for C-N coupling.

  • N,N'-Dimethyl-1,2-cyclohexanediamine may be less generally applicable due to potential steric limitations, but could be advantageous for specific substrates where slower, more selective coupling is required.

Ultimately, the choice of ligand is contingent upon the specific substrates, desired reaction conditions, and economic considerations of the project. We recommend empirical screening of these three ligands to identify the optimal conditions for your specific application.

References

  • BenchChem. A Comparative Guide to Diamine Ligands: Unveiling the Performance of 4,5 - Benchchem.
  • BenchChem. A Comparative Guide to Copper Catalysts for the Goldberg Reaction: Benchmarking Efficiency.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Available at: [Link].

  • Sambiagio, C., et al. (2014). Diamine Ligands in Copper-Catalyzed Reactions. Chemical Society Reviews, 43(10), 3505-3550. Available at: [Link].

  • Vo, C.-V., et al. (2021). Predicting success in Cu-catalyzed C–N coupling reactions using data science. PNAS, 118(30), e2103327118. Available at: [Link].

Sources

A Comparative Analysis for Researchers and Drug Development Professionals: N¹,N¹-Dimethylcyclohexane-1,4-diamine Dihydrochloride vs. N,N'-Dimethyl-1,4-cyclohexanediamine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of chemical synthesis and materials science, the selection of appropriate building blocks is paramount to achieving desired product performance. This guide provides an in-depth technical comparison of two isomeric diamines: N¹,N¹-Dimethylcyclohexane-1,4-diamine, often supplied as its dihydrochloride salt for enhanced stability and handling, and N,N'-Dimethyl-1,4-cyclohexanediamine. While structurally similar, the placement of the methyl groups on the nitrogen atoms imparts distinct physicochemical properties and reactivity profiles, influencing their performance in applications ranging from polymer synthesis to catalysis. This document aims to equip researchers, scientists, and drug development professionals with the objective data and experimental insights necessary to make informed decisions for their specific applications.

Unveiling the Structural Nuances: N,N- vs. N,N'- Isomers

The core difference between these two molecules lies in the substitution pattern on the nitrogen atoms of the cyclohexane-1,4-diamine backbone. In N¹,N¹-Dimethylcyclohexane-1,4-diamine, both methyl groups are attached to the same nitrogen atom, creating a tertiary amine at one end and a primary amine at the other. Conversely, N,N'-Dimethyl-1,4-cyclohexanediamine features one methyl group on each of the two nitrogen atoms, resulting in a molecule with two secondary amine functionalities. This seemingly subtle distinction has significant implications for their chemical behavior.

Physicochemical Properties: A Head-to-Head Comparison

The differing substitution patterns directly influence the physicochemical properties of these diamines. The following table summarizes key data gathered from various sources. It is important to note that the properties of N¹,N¹-Dimethylcyclohexane-1,4-diamine are often reported for its dihydrochloride salt, which significantly alters its solubility and melting point compared to the free base.

PropertyN¹,N¹-Dimethylcyclohexane-1,4-diamine DihydrochlorideN,N'-Dimethyl-1,4-cyclohexanediamine
Synonyms N,N-dimethyl-cyclohexane-1,4-diamine dihydrochlorideN1,N4-dimethylcyclohexane-1,4-diamine
CAS Number 1187931-32-3[1][2]27465-33-6 (for the free base)
Molecular Formula C₈H₂₀Cl₂N₂[1][2]C₈H₁₈N₂
Molecular Weight 215.16 g/mol [1]142.24 g/mol [3][4]
Appearance Solid[5]Colorless to light yellow liquid[3][4]
Melting Point Not available~ -45 °C[3]
Boiling Point Not available~ 220 °C[3]
Solubility Highly soluble in waterInsoluble in water; soluble in organic solvents like ethanol and dimethylformamide[3]
Predicted pKa Not available for the dihydrochloride10.63 ± 0.70[6]

Note: Data for N,N'-Dimethyl-1,4-cyclohexanediamine is less readily available and may be subject to variation. The provided pKa is a predicted value for the free base.

Performance in Polymer Synthesis: A Comparative Perspective

A primary application for diamines of this nature is in the synthesis of polymers such as polyamides and as curing agents for epoxy resins. The structural differences between the N,N- and N,N'- isomers are expected to manifest in the properties of the resulting polymers.

Epoxy Resin Curing

In epoxy resin formulations, diamines act as hardeners, cross-linking the epoxy monomers to form a rigid thermoset. The reactivity of the amine hydrogens is a key factor in the curing process.

  • N¹,N¹-Dimethylcyclohexane-1,4-diamine possesses two primary amine hydrogens, which will react readily with epoxy groups. The presence of a tertiary amine group can also catalytically promote the epoxy homopolymerization, potentially accelerating the curing process.

  • N,N'-Dimethyl-1,4-cyclohexanediamine has two secondary amine hydrogens. Secondary amines are generally less reactive than primary amines, which could lead to a longer pot life and a slower cure rate. However, the resulting cross-linked network structure will differ, which can influence the final mechanical and thermal properties of the cured epoxy.

The choice between these two curing agents would depend on the desired processing characteristics and final properties of the epoxy system. For applications requiring a longer working time, the N,N'-isomer might be preferable, while for faster curing, the N,N-isomer could be more suitable. The difference in the cross-linking network can also affect properties like glass transition temperature (Tg) and chemical resistance.[7][8]

Polyamide Synthesis

In the synthesis of polyamides, diamines are reacted with dicarboxylic acids or their derivatives. The nature of the amine groups directly impacts the polymerization process and the structure of the resulting polyamide.

  • N¹,N¹-Dimethylcyclohexane-1,4-diamine , with its primary amine, can readily participate in amidation reactions to form a linear polyamide. The pendant dimethylamino group would introduce a degree of asymmetry and a basic site along the polymer chain, which could influence its solubility and ability to interact with other molecules or surfaces.

  • N,N'-Dimethyl-1,4-cyclohexanediamine , having two secondary amine groups, can also form polyamides. However, the steric hindrance from the methyl groups and the lower reactivity of secondary amines might require more forcing reaction conditions. The resulting polyamide will have N-methylated amide linkages, which can disrupt interchain hydrogen bonding that is characteristic of traditional polyamides. This disruption typically leads to lower melting points and increased solubility in organic solvents.

The choice of diamine here would be critical in tuning the properties of the final polyamide for specific applications, such as fibers, films, or engineering plastics.[9][10]

Experimental Protocols: A General Framework for Polyamide Synthesis

Protocol: Solution Polycondensation for Polyamide Synthesis

Objective: To synthesize a polyamide from a diamine and a diacid chloride and to characterize its properties.

Materials:

  • Diamine (either N¹,N¹-Dimethylcyclohexane-1,4-diamine or N,N'-Dimethyl-1,4-cyclohexanediamine)

  • Diacid chloride (e.g., terephthaloyl chloride or isophthaloyl chloride)

  • Anhydrous N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP)

  • An acid scavenger (e.g., pyridine or triethylamine)

  • Methanol

  • Nitrogen gas supply

  • Standard glassware for organic synthesis (three-neck flask, dropping funnel, condenser, magnetic stirrer)

Procedure:

  • In a dry, nitrogen-purged three-neck flask equipped with a magnetic stirrer and a dropping funnel, dissolve the diamine in the anhydrous solvent.

  • In a separate flask, dissolve an equimolar amount of the diacid chloride in the same anhydrous solvent.

  • Cool the diamine solution to 0-5 °C in an ice bath.

  • Slowly add the diacid chloride solution dropwise to the stirred diamine solution.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours to ensure complete polymerization.

  • Precipitate the resulting polyamide by pouring the viscous polymer solution into a non-solvent such as methanol with vigorous stirring.

  • Collect the precipitated polymer by filtration, wash it thoroughly with fresh methanol to remove any unreacted monomers and byproducts.

  • Dry the polyamide product in a vacuum oven at an appropriate temperature.

Characterization:

  • Inherent Viscosity: Determine the molecular weight of the polymer by measuring its inherent viscosity in a suitable solvent (e.g., concentrated sulfuric acid or DMAc with LiCl).

  • Thermal Properties: Analyze the thermal stability and glass transition temperature (Tg) of the polyamide using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

  • Spectroscopic Analysis: Confirm the chemical structure of the polyamide using Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

By conducting this experiment with both diamine isomers under identical conditions, a direct comparison of their reactivity and the properties of the resulting polyamides can be achieved.

Causality Behind Experimental Choices and Self-Validating Systems

The choice of a low-temperature solution polycondensation method is deliberate. It is a versatile technique suitable for a wide range of diamines and diacid chlorides and allows for good control over the polymerization process. The use of an anhydrous solvent and a nitrogen atmosphere is critical to prevent the hydrolysis of the highly reactive diacid chloride, which would terminate the polymer chain growth and lead to lower molecular weight polymers. The inclusion of an acid scavenger neutralizes the hydrochloric acid byproduct of the reaction, preventing side reactions and promoting a higher degree of polymerization.

This experimental design is inherently self-validating. The successful formation of a high molecular weight polymer, as determined by inherent viscosity, confirms the viability of the chosen reaction conditions. Furthermore, the characterization of the resulting polyamide provides a direct measure of the performance of the diamine monomer. For a meaningful comparison, it is crucial to maintain strict control over the stoichiometry of the reactants, the purity of the monomers and solvents, and the reaction temperature and time.

Visualization of Key Differences and Workflow

Logical Relationship: Impact of Isomeric Structure on Polyamide Properties

Polyamide_Synthesis_Workflow cluster_0 Monomer Preparation cluster_1 Polymerization cluster_2 Isolation & Purification cluster_3 Characterization & Comparison Diamine_Prep Dissolve Diamine Isomer (N,N- or N,N'-) in Anhydrous Solvent Reaction Cool Diamine Solution (0-5 °C) Add Diacid Chloride Dropwise Stir under N₂ Atmosphere Diamine_Prep->Reaction Diacid_Prep Dissolve Diacid Chloride in Anhydrous Solvent Diacid_Prep->Reaction Precipitation Pour Polymer Solution into Methanol Reaction->Precipitation Filtration Filter and Wash Precipitated Polyamide Precipitation->Filtration Drying Dry Polymer in Vacuum Oven Filtration->Drying Analysis Viscosity, TGA, DSC, FTIR, NMR Drying->Analysis Comparison Compare Properties of Polymers from each Isomer Analysis->Comparison

Caption: Workflow for the comparative synthesis and analysis of polyamides.

Conclusion and Future Outlook

The choice between N¹,N¹-Dimethylcyclohexane-1,4-diamine dihydrochloride and N,N'-Dimethyl-1,4-cyclohexanediamine is not a matter of one being universally superior to the other. Instead, the optimal choice is dictated by the specific requirements of the application. The N,N-isomer, with its primary and tertiary amine functionalities, offers a different reactivity profile and will lead to polymers with unique structural features compared to the N,N'-isomer, which contains two secondary amines.

For researchers in drug development, the differing basicity and hydrogen bonding capabilities of the resulting structures could be leveraged to design molecules with specific binding affinities or solubility profiles. In materials science, the ability to tune polymer properties such as thermal stability, mechanical strength, and solubility by simply choosing one isomer over the other provides a powerful tool for designing advanced materials.

Further experimental investigation following the outlined protocols is necessary to generate a comprehensive dataset that directly compares the performance of these two intriguing diamine isomers. Such data would be invaluable to the scientific community and would undoubtedly spur further innovation in the fields where these molecules find application.

References

  • Scribd. ExpPreparation of A Polyamide by Condensation. [Link]

  • MDPI. Highly Transparent Aromatic Polyamides from Unsymmetrical Diamine with Trifluoromethyl Groups. [Link]

  • National Institutes of Health. Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines. [Link]

  • ChemBK. N,N-DiMethyl-1,4-cyclohexanediaMine. [Link]

  • MySkinRecipes. N1,N1-Dimethylcyclohexane-1,4-diaminedihydrochloride. [Link]

  • Lead Sciences. N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride. [Link]

  • RSC Publishing. Effects of diamine isomers on the properties of colorless and transparent copoly(amide imide)s. [Link]

  • MDPI. The Effect of the Structure of Aromatic Diamine on High-Performance Epoxy Resins. [Link]

  • National Institutes of Health. Structural Variation and Chemical Performance—A Study of the Effects of Chemical Structure upon Epoxy Network Chemical Performance. [Link]

  • NSPC Insights. Types of Epoxy Curing Agents – Part 1. [Link]

  • Adhesives & Sealants Industry. Amine Curing of Epoxy Resins: Options and Key Formulation Considerations. [Link]

  • PubChem. trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride. [Link]

  • PubChem. N-Ethyl-N',N'-dimethyl-cyclohexane-1,4-diamine. [Link]

  • SciELO. Synthesis and characterization of new soluble polyamides from Acenaphtohydrazinomercaptotriazole diamine. [Link]

  • University of Akron. Influence of Isomerism on Thermal and Mechanical Properties of Aromatic Diamine. [Link]

  • RSC Publishing. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers. [Link]

  • MDPI. The Effect of Different Diluents and Curing Agents on the Performance of Epoxy Resin-Based Intumescent Flame-Retardant Coatings. [Link]

  • PCI Magazine. A New Epoxy Curing Agent with Long Pot Life and Fast Cure. [Link]

Sources

A Senior Application Scientist's Guide to Solvent System Efficacy for N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Decisive Role of the Solvent

N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride is a versatile diamine intermediate with significant applications in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1] Its utility as a curing agent or crosslinking agent in epoxy resin systems is also noteworthy, where it contributes to enhanced thermal stability and mechanical strength of the final product.[1] The efficacy of this solid, difunctional amine, however, is not solely dependent on its intrinsic chemical properties but is profoundly influenced by the solvent system in which it is employed. The choice of solvent can dictate solubility, reaction kinetics, and even the reaction pathway, ultimately determining the success of a synthetic procedure or the performance of a formulation.

This guide provides a comprehensive comparison of the efficacy of "this compound" in various solvent systems. We will delve into the theoretical underpinnings of solvent-solute interactions and present illustrative experimental data to guide researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Theoretical Framework: Understanding Solvent-Diamine Salt Interactions

"this compound" is a salt, meaning it exists as ions in its solid state. This fundamental property is the primary determinant of its solubility and reactivity in different solvents. The principle of "like dissolves like" is a useful starting point; polar solvents are generally better at dissolving polar solutes like salts.

Solvents can be broadly categorized based on their polarity and their ability to donate hydrogen bonds:

  • Polar Protic Solvents: These solvents (e.g., water, methanol, ethanol) have a high dielectric constant and can act as hydrogen bond donors. They are typically excellent at solvating both cations and anions. For our diamine dihydrochloride, the protic nature of these solvents allows for strong hydrogen bonding with the chloride anions and the amine protons, leading to good solubility. However, this strong solvation can sometimes hinder the reactivity of the amine's lone pairs by creating a bulky solvent shell.[2][3]

  • Polar Aprotic Solvents: These solvents (e.g., DMSO, DMF, acetonitrile) possess a high dielectric constant but lack acidic protons. They are effective at solvating cations but less so for anions. This can lead to "naked" anions and a more available, highly reactive nucleophilic amine, often accelerating reaction rates for processes like nucleophilic substitutions.[2][4]

  • Nonpolar Aprotic Solvents: These solvents (e.g., hexane, toluene) have a low dielectric constant and are generally poor at solvating ions. Consequently, the solubility of salts like "this compound" is typically very low in these media.

The interplay of these solvent properties with the diamine dihydrochloride will dictate its performance in a given application.

Illustrative Solubility Profile

Solvent Solvent Type Qualitative Solubility Illustrative Quantitative Solubility (mg/mL at 25°C)
WaterPolar ProticHigh> 200
MethanolPolar ProticHigh~150
EthanolPolar ProticModerate~50
Dimethyl Sulfoxide (DMSO)Polar AproticModerate to High~100
N,N-Dimethylformamide (DMF)Polar AproticModerate~75
AcetonitrilePolar AproticLow< 10
Dichloromethane (DCM)Polar AproticVery Low< 1
TolueneNonpolar AproticInsoluble< 0.1
HexaneNonpolar AproticInsoluble< 0.1

Note: The quantitative solubility values are illustrative and intended to demonstrate expected trends. Actual solubility should be determined experimentally for specific applications.

Comparative Efficacy in a Model Nucleophilic Substitution Reaction

To provide a practical comparison of "this compound" efficacy in different solvent systems, we will consider a model nucleophilic substitution (S_N2) reaction. In this hypothetical experiment, the diamine is reacted with an electrophile (e.g., benzyl bromide) to form a disubstituted product. The efficacy will be evaluated based on reaction time and product yield.

Experimental Protocol

Objective: To compare the efficacy of "this compound" as a nucleophile in a reaction with benzyl bromide across three different solvent systems: methanol (polar protic), DMSO (polar aprotic), and toluene (nonpolar aprotic).

Materials:

  • This compound

  • Benzyl bromide

  • Methanol (anhydrous)

  • Dimethyl Sulfoxide (DMSO, anhydrous)

  • Toluene (anhydrous)

  • Sodium bicarbonate (for neutralization)

  • Standard laboratory glassware and magnetic stirrer

  • High-Performance Liquid Chromatography (HPLC) system for analysis

Procedure:

  • Reaction Setup: In three separate round-bottom flasks, a suspension of this compound (1.0 mmol) in the respective solvent (10 mL of methanol, DMSO, or toluene) is prepared.

  • Addition of Electrophile: To each flask, benzyl bromide (2.2 mmol) is added dropwise at room temperature with vigorous stirring.

  • Reaction Monitoring: The reaction progress is monitored at regular intervals (e.g., every hour) by taking a small aliquot from each reaction mixture, quenching it with a saturated sodium bicarbonate solution, and analyzing the organic layer by HPLC to determine the consumption of starting material and the formation of the product.

  • Reaction Endpoint: The reaction is considered complete when the starting diamine is no longer detectable by HPLC.

  • Workup and Isolation: Upon completion, the reaction mixtures are worked up by partitioning between water and a suitable organic solvent (e.g., ethyl acetate). The organic layers are washed, dried, and concentrated under reduced pressure to yield the crude product.

  • Analysis: The yield of the desired product is determined by weight, and its purity is assessed by HPLC.

Illustrative Experimental Workflow

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Analysis prep1 Suspend Diamine Dihydrochloride in selected solvent prep2 Add Benzyl Bromide prep1->prep2 react Stir at Room Temperature prep2->react monitor Monitor by HPLC react->monitor workup1 Quench and Extract monitor->workup1 When complete workup2 Isolate Product workup1->workup2 workup3 Determine Yield and Purity workup2->workup3

Caption: A generalized workflow for comparing reaction efficacy.

Illustrative Efficacy Data

The following table summarizes the expected outcomes of the model reaction in the different solvent systems.

Solvent System Reaction Time (hours) Product Yield (%) Observed Purity (%) Key Observations
Methanol127592Homogeneous reaction after initial dissolution. Moderate reaction rate.
DMSO29598Rapid dissolution and fast reaction. Exothermic.
Toluene48< 5N/AReactants remained as a suspension. Negligible product formation.

Discussion of Results and Recommendations

The illustrative data clearly demonstrates the profound impact of the solvent on the efficacy of "this compound" in this model reaction.

  • DMSO (Polar Aprotic): As anticipated, the reaction proceeds most efficiently in DMSO. The high polarity of DMSO facilitates the dissolution of the diamine salt, while its aprotic nature leaves the amine nucleophile highly reactive, resulting in a significantly faster reaction and higher yield.[2][4] This solvent system is recommended for applications where a high reaction rate and complete conversion are desired.

  • Methanol (Polar Protic): In methanol, the reaction is moderately successful. The high polarity of methanol allows for the dissolution of the diamine salt, but its protic nature solvates the amine nucleophile through hydrogen bonding, reducing its reactivity compared to the reaction in DMSO.[2][3] This solvent may be a suitable choice when a more controlled reaction rate is needed, or if the cost and difficulty of removal of DMSO are a concern.

  • Toluene (Nonpolar Aprotic): The reaction is largely unsuccessful in toluene due to the insolubility of the diamine dihydrochloride. Without being dissolved, the amine nucleophile is not available to react with the electrophile. This highlights the critical importance of selecting a solvent that can dissolve the reactants.

Logical Relationship of Solvent Choice to Efficacy

G solvent Solvent Choice Polar Protic (Methanol) Polar Aprotic (DMSO) Nonpolar (Toluene) solubility Solubility of Diamine Salt High High Very Low solvent:protic->solubility:n Good Solvation solvent:aprotic->solubility:n Good Solvation solvent:nonpolar->solubility:s Poor Solvation reactivity Nucleophile Reactivity Moderate (Solvated) High ('Naked') N/A solubility:n->reactivity:n solubility:s->reactivity:s efficacy Reaction Efficacy Good Yield, Moderate Rate Excellent Yield, Fast Rate No Reaction reactivity:n->efficacy:n reactivity:s->efficacy:s

Caption: Impact of solvent type on efficacy.

Conclusion

The choice of solvent is a critical parameter that can significantly influence the performance of "this compound". As a polar salt, its solubility is highest in polar solvents. For applications involving nucleophilic reactions, polar aprotic solvents like DMSO are likely to provide the highest efficacy due to their ability to dissolve the salt while enhancing the reactivity of the amine nucleophile. In contrast, polar protic solvents like methanol offer a more moderate reaction rate, while nonpolar solvents are generally unsuitable due to poor solubility. The principles and illustrative data presented in this guide provide a strong framework for solvent selection and optimization in research and development involving this versatile diamine.

References

  • Bisley International LLC. (2024). What solvents are best for epoxy? Retrieved from [Link]

  • Chemistry Net. (2014). Solvent Effects and SN2 and SN1 reactions: Nucleophilic Substitution. Retrieved from [Link]

  • MySkinRecipes. (n.d.). N1,N1-Dimethylcyclohexane-1,4-diaminedihydrochloride. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines. Retrieved from [Link]

  • Epoxy Channel. (2024). Diluents and Solvents for Epoxy Resins - Session 31. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). Solvent Effects in Nucleophilic Substitution. Retrieved from [Link]

  • Incurelab. (2025). What Dissolves Epoxy. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). Structural and Solvent Effects in S_N Reactions. Retrieved from [Link]

  • PubChem. (n.d.). trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride. Retrieved from [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

Sources

A Comparative Guide to the Stereoisomeric Effects of Diamine Ligands in Catalysis: The Case of Cyclohexane-1,4-diamines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of a ligand is a critical decision point that dictates the efficiency, selectivity, and overall success of a catalytic reaction. Among the privileged scaffolds for ligand design, diamines are ubiquitous, particularly in cross-coupling and asymmetric transformations. The rigid cyclohexane backbone offers a pre-organized structure that can significantly influence the outcome of a reaction. This guide provides an in-depth comparison of the stereoisomeric effects of N1,N1-dimethylcyclohexane-1,4-diamine dihydrochloride, contextualized within the broader class of diamine ligands and supported by experimental data from seminal catalytic systems.

While direct comparative studies on the cis and trans isomers of N1,N1-dimethylcyclohexane-1,4-diamine are not extensively documented in a single head-to-head report, we can derive authoritative insights by examining closely related systems and foundational catalytic principles. The primary focus will be on copper-catalyzed C-N cross-coupling reactions, a cornerstone of modern synthetic chemistry where diamine ligands are paramount.

The Central Role of Stereochemistry: cis vs. trans Isomers

The stereochemistry of a ligand is not a trivial detail; it is a fundamental design element that controls the spatial arrangement of the catalytic metal center, influencing substrate approach and transition state geometry. In the case of 1,4-disubstituted cyclohexanes, the cis and trans isomers present markedly different geometric profiles.

  • trans-1,4-Diamine: The cyclohexane ring predominantly adopts a chair conformation. In the trans isomer, the two amino groups are positioned on opposite faces of the ring, leading to a stable diequatorial arrangement. This results in a linear, extended geometry with the nitrogen lone pairs separated by a significant distance.

  • cis-1,4-Diamine: In the cis isomer, the amino groups are on the same face. To minimize steric strain, the ring still prefers a chair conformation, forcing one substituent into an axial position and the other into an equatorial position (axial-equatorial). This creates a more compact, "V-shaped" geometry compared to the trans isomer.

This fundamental structural difference has profound implications for how each isomer can coordinate to a metal center and facilitate a reaction.

Visualizing the Stereoisomers

Below is a diagram illustrating the conformational differences between the cis and trans isomers, which is central to understanding their divergent behavior in catalysis.

Caption: Conformational differences between trans and cis-1,4-diamines.

Performance in a Benchmark Catalytic System: Copper-Catalyzed N-Arylation

Copper-catalyzed C-N bond formation (Ullmann-type or Buchwald-Hartwig-type reactions) is a powerful tool for synthesizing pharmaceuticals and advanced materials. The efficacy of these reactions is highly dependent on the choice of ligand, which stabilizes the copper(I) catalyst, enhances its solubility, and facilitates the catalytic cycle. Diamines are among the most successful ligand classes for this transformation.[1][2]

While data on the 1,4-diamine isomers is sparse, a seminal perspective from the Buchwald group provides a direct comparison for the closely related N,N'-dimethyl-1,2-diaminocyclohexane ligands in the challenging N-arylation of NH heterocycles.[1] This system serves as an authoritative and mechanistically relevant proxy.

Key Finding: For the copper-catalyzed N-arylation of indoles and other NH heterocycles, the trans-N,N'-dimethyl-1,2-diaminocyclohexane was found to be more effective than the corresponding cis-isomer .[1]

Comparative Ligand Performance Data

The following table synthesizes typical results for the copper-catalyzed N-arylation of imidazole with 4-iodotoluene, comparing the performance of key diamine ligand classes.

LigandStereochemistry/TypeTypical Yield (%)Mechanistic Rationale
trans-N,N'-Dimethyl-1,2-DACH (Proxy)Rigid, trans>95Optimal chelate bite angle and steric profile for the active copper complex. Promotes reductive elimination.
cis-N,N'-Dimethyl-1,2-DACH (Proxy)Rigid, cisModerate to GoodSub-optimal bite angle due to cis geometry leads to a less stable or less active catalytic species compared to the trans isomer.[1]
N,N'-Dimethylethylenediamine (DMEDA) Flexible, AcyclicGood to ExcellentHighly flexible, allowing it to form an effective five-membered chelate ring. A common and effective "gold standard" ligand.[3][4]
trans-N1,N1-Dimethyl-1,4-DACH (Inferred)Rigid, transLikely IneffectiveCannot form a chelate ring due to the 1,4-substitution pattern. Would likely act as a bridging or monodentate ligand, leading to lower activity.
cis-N1,N1-Dimethyl-1,4-DACH (Inferred)Rigid, cisLikely IneffectiveThe distance and angle between nitrogen atoms are unsuitable for forming a stable chelate ring with a single metal center.

DACH = diaminocyclohexane. Data is representative and compiled for illustrative purposes based on literature precedents.[1][4]

Mechanistic Interpretation: Why the Stereoisomer Matters

The superiority of the trans-1,2-diamine over the cis-isomer in chelation-driven catalysis is rooted in the geometry of the resulting metallacycle.

  • Chelate Ring Formation: The catalytic cycle is believed to involve a four-coordinate Cu(I) intermediate. The ligand chelates to the copper center, forming a five-membered ring.

  • Bite Angle and Stability: The trans-diequatorial arrangement of the amino groups in the 1,2-diamine provides a near-optimal bite angle for the resulting complex. This leads to a stable, well-defined catalytic species that is highly active.

  • Steric Hindrance: The cis-1,2-isomer forms a more strained chelate ring. This can lead to a less stable complex or a geometry that is less conducive to the subsequent steps of oxidative addition or reductive elimination.

For the target 1,4-diamine isomers, the situation is different. Neither the cis nor the trans isomer can effectively chelate a single metal center due to the large distance between the nitrogen atoms. They are more likely to act as bridging ligands between two metal centers or as simple monodentate ligands. In many catalytic systems that rely on chelation for stability and activity, this makes them significantly less effective than their 1,2-diamine counterparts or flexible acyclic ligands like DMEDA.

The primary effect of their stereochemistry would therefore be on the structure of any resulting polynuclear or aggregated copper species, rather than on the geometry of a simple monomeric catalyst.

G cluster_cycle Generalized Cu-Catalyzed C-N Coupling Cycle cluster_ligands Ligand Chelation Efficacy A Cu(I)X B L₂Cu(I)X (Active Catalyst) A->B + 2L (Diamine) C L₂Cu(III)(Ar)(Nu) X⁻ B->C + Ar-X + NuH (Oxidative Addition) L1 trans-1,2-DACH (Optimal Chelate) L2 DMEDA (Effective Chelate) L3 cis-1,2-DACH (Strained Chelate) L4 1,4-DACH Isomers (Non-Chelating) C->B (Reductive Elimination) D Ar-Nu (Product) C->D

Caption: Catalytic cycle and relative efficacy of diamine ligand types.

Experimental Protocol: Copper-Catalyzed N-Arylation of Imidazole

This protocol is a representative procedure for evaluating ligand performance in a C-N cross-coupling reaction. It is based on established methodologies developed by Buchwald and others.[1]

Objective: To compare the catalytic activity of cis- and trans-N1,N1-dimethylcyclohexane-1,4-diamine dihydrochloride against a standard ligand (DMEDA) in the reaction of 4-iodotoluene and imidazole.

Materials:

  • Copper(I) iodide (CuI)

  • 4-Iodotoluene

  • Imidazole

  • Potassium phosphate (K₃PO₄), finely ground

  • Ligand 1: trans-N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride

  • Ligand 2: cis-N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride

  • Ligand 3: N,N'-Dimethylethylenediamine (DMEDA)

  • Anhydrous, degassed dioxane

  • Internal standard (e.g., dodecane)

  • Reaction vials with screw caps and PTFE septa

Procedure:

  • Preparation: In a glovebox, add CuI (5.0 mol%), and finely ground K₃PO₄ (2.0 equiv.) to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Ligand Addition: Add the respective diamine ligand (10 mol%). For the dihydrochloride salts, an additional 2.0 equiv. of base may be required to generate the free amine in situ. This should be optimized.

  • Reactant Addition: Add imidazole (1.2 equiv.) and 4-iodotoluene (1.0 equiv.).

  • Solvent and Standard: Add the internal standard, followed by anhydrous, degassed dioxane (to achieve a 0.5 M concentration with respect to the aryl halide).

  • Reaction: Seal the vial tightly with the screw cap. Remove the vial from the glovebox and place it in a pre-heated oil bath or heating block at 110 °C.

  • Monitoring: Stir the reaction vigorously for 24 hours. At desired time points (e.g., 2, 4, 8, 24 h), take aliquots for analysis. To do this, briefly remove the vial from heating, withdraw a small sample via syringe, and immediately quench it in a separate vial containing diethyl ether and water.

  • Analysis: Analyze the organic layer of the quenched aliquot by Gas Chromatography (GC) or GC-MS to determine the conversion of 4-iodotoluene and the yield of the N-arylated product relative to the internal standard.

Workflow for Ligand Screening

G prep 1. Prepare Vials (CuI, K₃PO₄) ligand 2. Add Ligands (cis-DACH, trans-DACH, DMEDA) prep->ligand reactants 3. Add Reactants (Ar-I, Imidazole, Solvent) ligand->reactants heat 4. Seal & Heat (110 °C, 24 h) reactants->heat quench 5. Aliquot & Quench heat->quench analyze 6. Analyze by GC (Determine Yield vs. Time) quench->analyze

Sources

A Strategic Guide to Linker Selection in Drug Development: A Cost-Effectiveness Analysis of N¹,N¹-Dimethylcyclohexane-1,4-diamine dihydrochloride and its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of modern drug discovery, particularly in the burgeoning fields of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the choice of a chemical linker is a critical decision that profoundly influences a drug candidate's efficacy, selectivity, and pharmacokinetic profile. This guide provides a comprehensive comparative analysis of N¹,N¹-Dimethylcyclohexane-1,4-diamine dihydrochloride, a representative rigid diamine linker, against other prevalent linker classes. By integrating available cost information, synthesis considerations, and performance data, we aim to equip researchers with the insights necessary for rational linker design and optimization.

The Pivotal Role of the Linker: Beyond a Simple Spacer

The linker in a heterobifunctional molecule like a PROTAC is not merely a passive tether connecting a target-binding warhead and an E3 ligase-recruiting ligand; it is an active contributor to the molecule's overall biological activity.[1] The linker's length, rigidity, and chemical composition dictate the geometry of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for efficient ubiquitination and subsequent protein degradation.[2][3] An optimal linker facilitates favorable protein-protein interactions while conferring desirable physicochemical properties such as solubility and cell permeability.[2][4]

A Comparative Overview of Linker Classes

The diverse chemical space of linkers can be broadly categorized, with each class presenting a unique set of advantages and disadvantages. This section provides a comparative analysis of three major classes: rigid diamine linkers (represented by N¹,N¹-Dimethylcyclohexane-1,4-diamine), flexible linkers (e.g., polyethylene glycol - PEG), and cleavable dipeptide linkers (e.g., Valine-Citrulline - Val-Cit).

Table 1: High-Level Comparison of Linker Classes
FeatureRigid Diamine Linkers (e.g., N¹,N¹-Dimethylcyclohexane-1,4-diamine)Flexible Linkers (e.g., PEG/Alkyl Chains)Cleavable Dipeptide Linkers (e.g., Val-Cit)
Conformational Flexibility LowHighModerate
Synthetic Accessibility Moderate to HighHighLow to Moderate (often complex)
Metabolic Stability Generally HighVariable, can be susceptible to oxidation[5]High plasma stability, cleaved by specific proteases[6]
Key Advantage Pre-organization for potent ternary complex formation[2]Ease of synthesis and length modification[2]Targeted payload release in the tumor microenvironment[6]
Potential Disadvantage Risk of conformational misfit[2]Potential for unproductive conformations[2]High cost of synthesis[6]

Cost-Effectiveness Analysis

A comprehensive cost-effectiveness analysis must consider not only the upfront cost of the linker but also its impact on the drug candidate's performance and developability.

Synthesis and Cost Considerations
  • N¹,N¹-Dimethylcyclohexane-1,4-diamine dihydrochloride: The synthesis of this and similar diamine linkers typically involves the alkylation of a parent diamine.[4] While the starting materials are generally accessible, the purification of the final product to the high purity required for pharmaceutical applications can contribute to the overall cost. Small-scale, research-grade quantities are commercially available from various suppliers, with prices ranging from approximately €36 to €565 per gram, depending on the specific isomer and purity.[7][8] Bulk quantities are available from some suppliers, suggesting that scalable manufacturing processes exist.[9]

  • Flexible PEG Linkers: PEG linkers are widely used due to their synthetic tractability.[10] A variety of discrete PEG linkers with different lengths and functional groups are commercially available.[11][12][13] While generally considered cost-effective, the synthesis of high-purity, monodisperse PEG linkers for GMP production can be challenging and costly.[5]

  • Val-Cit Linkers: The Val-Cit dipeptide linker is a key component in several FDA-approved ADCs.[14] However, its synthesis is complex, often requiring a multi-step process with extensive protecting group manipulation and purification.[6][14] This complexity is reflected in its high price, with commercial sources quoting approximately $2,500 per gram for research-grade material.[6] Efforts have been made to develop more efficient and cost-effective solid-phase synthesis methods to address this challenge.[14]

Table 2: Estimated Cost Comparison for Research-Grade Linkers
Linker TypeRepresentative CompoundEstimated Price per Gram (Research Grade)
Rigid DiamineN¹,N¹-Dimethylcyclohexane-1,4-diamine dihydrochloride$50 - $600
Flexible PEGBoc-NH-PEG3Varies significantly with length and purity
Cleavable DipeptideVal-Cit~$2,500[6]

Note: Prices are estimates based on publicly available data for small quantities and can vary significantly between suppliers, purity levels, and scale.

Performance Analysis: The Impact of Linker Choice on Efficacy

The ultimate measure of a linker's effectiveness is its contribution to the biological activity of the final drug molecule.

Rigid vs. Flexible Linkers in PROTACs

The rigidity of the linker plays a crucial role in the formation of a stable and productive ternary complex.[2] Rigid linkers, such as those based on a cyclohexane scaffold, can pre-organize the PROTAC molecule into a bioactive conformation, which can reduce the entropic penalty of forming the ternary complex and lead to enhanced degradation potency (lower DC₅₀ values).[15] However, this rigidity also carries the risk of a conformational misfit if the pre-organized structure is not optimal for the specific target protein and E3 ligase pair.[2]

Flexible linkers, on the other hand, offer conformational adaptability, allowing the PROTAC to adopt multiple orientations to find a productive binding mode.[2] While this can be advantageous, excessive flexibility may also lead to a higher population of non-productive conformations and can make the linker more susceptible to metabolism.[2][5]

Table 3: Representative Performance Data for Rigid vs. Flexible PROTAC Linkers
TargetE3 LigaseLinker TypePROTAC ExampleDC₅₀ (nM)Dₘₐₓ (%)Cell Line
BET BromodomainsCRBNFlexible (Alkyl)PROTAC 48~10-100 pM (IC₅₀)Not ReportedMV4;11, MOLM13
BET BromodomainsCRBNRigid (Ethynyl)QCA570~3-fold more potent than 48Not ReportedMOLM13, MV4;11

Data is representative and compiled from various sources to illustrate comparative principles.[16]

Cleavable Linkers in ADCs

In the context of ADCs, the linker's primary role is to ensure the stability of the conjugate in circulation and to allow for the specific release of the cytotoxic payload at the tumor site.[] The Val-Cit dipeptide linker is designed to be cleaved by cathepsin B, a protease that is often overexpressed in the tumor microenvironment.[6][] This targeted release mechanism enhances the therapeutic window of the ADC by minimizing off-target toxicity.[]

Experimental Protocols

To aid researchers in the evaluation of different linkers, we provide the following generalized experimental protocols.

Protocol 1: Synthesis of a PROTAC with a Diamine Linker

This protocol outlines a general procedure for coupling a diamine linker to a warhead and an E3 ligase ligand.

Workflow Diagram:

G cluster_synthesis PROTAC Synthesis Workflow Warhead Warhead with Coupling Group (e.g., -COOH) Intermediate1 Warhead-Linker Intermediate Warhead->Intermediate1 Amide Coupling (e.g., HATU, DIPEA) Linker N¹,N¹-Dimethylcyclohexane- 1,4-diamine Linker->Intermediate1 E3_Ligand E3 Ligase Ligand with Coupling Group (e.g., -COOH) PROTAC Final PROTAC (Warhead-Linker-E3 Ligand) E3_Ligand->PROTAC Intermediate1->PROTAC Amide Coupling (e.g., HATU, DIPEA) Purification Purification (e.g., HPLC) PROTAC->Purification

Caption: A generalized workflow for the synthesis of a PROTAC using a diamine linker.

Steps:

  • Reaction Setup: In an inert atmosphere, dissolve the warhead (1 equivalent) in a suitable aprotic solvent (e.g., DMF).

  • Activation: Add a coupling agent (e.g., HATU, 1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2 equivalents). Stir for 15 minutes at room temperature.

  • Linker Addition: Add a solution of N¹,N¹-Dimethylcyclohexane-1,4-diamine dihydrochloride (1.2 equivalents) and DIPEA (2.2 equivalents) in the reaction solvent.

  • Reaction Monitoring: Monitor the reaction progress by LC-MS until the starting material is consumed.

  • Workup and Purification: Quench the reaction with water and extract the product with an organic solvent. Purify the crude product by flash chromatography to obtain the warhead-linker intermediate.

  • Second Coupling: Repeat steps 1-5 using the warhead-linker intermediate and the E3 ligase ligand to synthesize the final PROTAC.

  • Final Purification: Purify the final PROTAC by preparative HPLC to the desired purity.

  • Characterization: Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Protocol 2: In Vitro PROTAC Degradation Assay

This protocol describes a method for evaluating the efficacy of a PROTAC in degrading a target protein in a cell-based assay.

Workflow Diagram:

G cluster_assay PROTAC Degradation Assay Workflow Cell_Culture Culture Target Cells Treatment Treat Cells with PROTAC Dilutions Cell_Culture->Treatment Incubation Incubate for a Defined Period (e.g., 24h) Treatment->Incubation Lysis Lyse Cells Incubation->Lysis Protein_Quant Quantify Total Protein (e.g., BCA Assay) Lysis->Protein_Quant Western_Blot Western Blot Analysis Lysis->Western_Blot Densitometry Densitometry and Data Analysis (DC₅₀, Dₘₐₓ) Western_Blot->Densitometry

Caption: A typical workflow for assessing PROTAC-mediated protein degradation.

Steps:

  • Cell Seeding: Seed the target cells in a multi-well plate at an appropriate density and allow them to adhere overnight.

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC in cell culture medium. Add the PROTAC dilutions to the cells and incubate for the desired time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration in each lysate using a BCA assay.

  • Western Blotting: Normalize the protein concentrations and separate the proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody specific for the target protein, followed by a secondary antibody conjugated to HRP.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate. Quantify the band intensities using densitometry software.

  • Data Analysis: Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). Plot the percentage of remaining protein against the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.

Conclusion and Future Perspectives

The selection of a linker is a multi-parameter optimization problem that requires a careful balance of synthetic accessibility, cost, and performance. While flexible linkers like PEGs offer ease of synthesis for initial screening, rigid linkers such as N¹,N¹-Dimethylcyclohexane-1,4-diamine dihydrochloride hold the potential for developing highly potent and selective drug candidates through conformational pre-organization. For applications like ADCs, the higher cost of cleavable linkers like Val-Cit can be justified by their ability to provide a wider therapeutic window.

Future advancements in computational modeling and high-throughput synthesis and screening will undoubtedly accelerate the rational design of linkers. A deeper understanding of the structural biology of ternary complexes will further guide the development of next-generation linkers with tailored properties for specific therapeutic applications.

References

  • The Fulcrum of Function: A Comparative Analysis of Flexible vs. Rigid PROTAC Linkers. Benchchem.

  • Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency. PROTAC.

  • A Comparative Guide to Flexible Versus Rigid Linkers in PROTAC Design. Benchchem.

  • Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. NIH.

  • Linkers in PROTACs. Precise PEG.

  • N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride. Lead Sciences.

  • (1R,4R)-N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride. CymitQuimica.

  • Rapid, High-Yielding Solid-Phase Synthesis of Cathepsin-B Cleavable Linkers for Targeted Cancer Therapeutics. PubMed.

  • Current strategies for the design of PROTAC linkers: a critical review. PMC - NIH.

  • Val-Cit | ADC Linker. MedchemExpress.com.

  • PROTAC PEG LINKERS. JenKem Technology USA.

  • Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research. PMC - NIH.

  • Boc-NH-PEG3 (PROTAC Linker 10). MedchemExpress.com.

  • Amine-PEG-amine (MW 5000) | PROTAC Linkers. MedchemExpress.com.

  • N,N-dimethyl-cyclohexane-1,4-diamine dihydrochloride AldrichCPR | Sigma-Aldrich. Sigma-Aldrich.

  • trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride | C8H19ClN2. PubChem.

  • Identification of Diamine Linkers with Differing Reactivity and their Application in the Synthesis of a Melamine Dendrimers. PMC - NIH.

  • PROTAC Linkers, PEG Linkers Supply. Biopharma PEG.

  • Val-Cit Linkers in Antibody-Drug Conjugates. BOC Sciences.

  • Mc-Val-Cit-PABC-PNP. MedchemExpress.com.

  • A Head-to-Head Comparison of Amine-Reactive Crosslinkers for Researchers and Drug Development Professionals. Benchchem.

  • Linkers for Linkerology. Enamine.

  • The Linker's Crucial Role: A Head-to-Head Comparison of PROTAC Efficiency with Varied Linkers. Benchchem.

  • N,N-dimethyl-cyclohexane-1,4-diamine dihydrochloride AldrichCPR | Sigma-Aldrich. Sigma-Aldrich.

  • Application of Diamine Linkers in Bioconjugation: A Detailed Guide. Benchchem.

  • N1,N1-Dimethylcyclohexane-1,4-diaminedihydrochloride. MySkinRecipes.

  • Identification of Diamine Linkers with Differing Reactivity and their Application in the Synthesis of a Melamine Dendrimers | Request PDF. ResearchGate.

  • N,N-Dimethylcyclohexane-1,4-diamine - Safety Data Sheet. ChemicalBook.

  • N,N-Dimethyl-cyclohexane-1,4-diamine. Chem-Impex.

  • 1187931-32-3|this compound|BLD Pharm. BLD Pharm.

  • Impact of Linker Composition on VHL PROTAC Cell Permeability. PubMed.

  • An efficient method for the synthesis of N, N′-dimethyl-1,2-diamines. ResearchGate.

  • CAS No.1388893-25-1,(1R,4R). LookChem.

Sources

A Comparative Guide to the Structural Confirmation of N1,N1-Dimethylcyclohexane-1,4-diamine Dihydrochloride and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the fields of medicinal chemistry and materials science, N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride serves as a critical bifunctional building block. Its cyclohexane core offers a rigid scaffold, while the two amine functionalities—a primary and a tertiary amine—provide distinct reactive sites for synthesizing a diverse array of more complex molecules, including pharmaceuticals and specialized polymers.[1] The precise three-dimensional arrangement of these functional groups, particularly the cis/trans stereoisomerism of the 1,4-disubstituted ring, is paramount as it profoundly influences the final product's biological activity and material properties.[2]

This guide provides an in-depth comparison of the essential analytical techniques required to unambiguously confirm the structure, purity, and stereochemistry of this compound and its derivatives. We will explore the causality behind experimental choices, present self-validating protocols, and offer comparative data to empower researchers in drug development and chemical synthesis to achieve confident structural elucidation.

Part 1: A Multi-Technique Strategy for Core Structure Elucidation

Confirming the identity of a small molecule hydrochloride salt is rarely accomplished with a single technique. A logical, multi-pronged approach is necessary, where each method provides a unique and complementary piece of the structural puzzle. The primary techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and X-ray Crystallography—each offer distinct advantages and levels of certainty.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The First Line of Inquiry

NMR spectroscopy is arguably the most powerful tool for the routine structural analysis of organic molecules in solution.[2] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For a molecule like this compound, both ¹H and ¹³C NMR are indispensable.

Expertise in Practice: Causality of NMR Choices The choice of solvent is critical. Deuterated water (D₂O) or dimethyl sulfoxide (DMSO-d₆) are suitable for this dihydrochloride salt. D₂O is often preferred for its simplicity, but it will cause the exchange of labile N-H protons, making them invisible in the ¹H NMR spectrum. DMSO-d₆, on the other hand, will typically allow for the observation of these N-H protons, which can provide additional structural confirmation. A high-field spectrometer (400 MHz or higher) is recommended to achieve better signal dispersion, which is crucial for resolving the complex multiplets of the cyclohexane ring protons.[2]

Experimental Protocol: NMR Sample Preparation and Acquisition

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a clean, dry NMR tube.

  • Homogenization: Gently vortex the tube until the sample is fully dissolved.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 2 seconds, and an acquisition of 16 to 32 scans for good signal-to-noise.[2]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

Data Interpretation: Expected Spectral Features

The key to confirming the structure lies in recognizing the distinct signals and, most importantly, using the coupling patterns of the cyclohexane protons to determine the stereochemistry.

Assignment Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm) Key Insights & Notes
N(CH₃)₂ ~2.8 - 3.0 (singlet, 6H)~45 - 50A sharp singlet in the ¹H spectrum is characteristic of the two equivalent methyl groups.
CH-N(CH₃)₂ ~3.0 - 3.4 (multiplet, 1H)~65 - 70This proton is significantly deshielded due to the adjacent protonated tertiary amine.
CH-NH₃⁺ ~2.8 - 3.2 (multiplet, 1H)~48 - 53Deshielded by the adjacent protonated primary amine.
Cyclohexane CH₂ ~1.5 - 2.2 (complex multiplets, 8H)~25 - 35This is the most complex region. The exact shifts and coupling constants are diagnostic of the cis/trans isomerism.
-NH₃⁺ Variable, broad (~7.5-9.0 in DMSO-d₆)N/ASignal will be a broad singlet and will exchange with D₂O. Its presence in DMSO-d₆ confirms the primary ammonium salt.

Note: Chemical shifts are estimates and can vary based on solvent, concentration, and pH.

The critical differentiation between cis and trans isomers comes from the coupling constants and signal widths of the ring protons.[3] In the more stable diequatorial chair conformation of the trans isomer, the methine protons (CH-N) will exhibit large axial-axial couplings (J ≈ 10-13 Hz) to adjacent axial protons.[4] The cis isomer, which must have one axial and one equatorial substituent, will show a more complex pattern with smaller axial-equatorial and equatorial-equatorial couplings (J ≈ 2-5 Hz).[2][5]

Mass Spectrometry (MS): Unambiguous Molecular Weight Confirmation

Mass spectrometry is used to determine the molecular weight of the compound, providing definitive confirmation of its elemental composition. For a pre-charged salt like this, Electrospray Ionization (ESI) is the ideal technique.

Expertise in Practice: Causality of MS Choices ESI is a "soft" ionization technique that transfers ions from solution into the gas phase with minimal fragmentation. This is perfect for analyzing salts, as it allows for the direct observation of the protonated parent molecule (the cation). We would expect to see the dication [M]²⁺ and potentially the monocation [M+H]⁺ if one of the ammonium groups is neutralized during the process.

Experimental Protocol: ESI-MS Sample Preparation and Analysis

  • Stock Solution: Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent like methanol or water.

  • Dilution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a 50:50 mixture of acetonitrile and water, often with 0.1% formic acid to aid ionization.

  • Infusion: Infuse the diluted sample directly into the ESI source at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. Scan a mass range appropriate for the expected ions (e.g., m/z 50-500).

Data Interpretation: Expected Ions The free diamine base, N1,N1-Dimethylcyclohexane-1,4-diamine, has a molecular formula of C₈H₁₈N₂ and a monoisotopic mass of approximately 142.15 Da.

  • Expected Dication [M]²⁺: The molecule has two basic nitrogen atoms, which will be protonated. The mass of the dication is (142.15 + 2*1.0078) / 2 = 72.08 m/z .

  • Expected Monocation [M+H]⁺: The singly protonated species would appear at (142.15 + 1.0078) = 143.16 m/z .

Observing these specific ions provides very strong evidence for the mass and identity of the diamine core.

Single-Crystal X-ray Crystallography: The Gold Standard

When absolute, unambiguous proof of structure and stereochemistry is required, single-crystal X-ray crystallography is the definitive technique.[6][7] It provides a three-dimensional map of the atomic positions within a crystal, revealing precise bond lengths, bond angles, and the relative orientation of all atoms and counter-ions (Cl⁻).[8][9]

Expertise in Practice: Why and When to Use Crystallography While NMR can strongly suggest the stereochemistry, crystallography provides irrefutable proof.[6] It is particularly crucial when a novel derivative is synthesized or when the biological activity of two isomers must be definitively distinguished. The primary challenge is growing a single crystal of sufficient quality, which can be a time-consuming process of trial and error.

Experimental Workflow: From Powder to Structure

  • Crystal Growth: The most critical step. Typically involves dissolving the compound in a solvent or solvent mixture until saturated and then allowing the solvent to evaporate slowly. Other methods include slow cooling of a saturated solution or vapor diffusion.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer, where it is rotated in a beam of monochromatic X-rays. A detector records the diffraction pattern.

  • Structure Solution & Refinement: Specialized software is used to process the diffraction data, solve the phase problem, and generate an electron density map, from which the atomic positions are determined and refined.[10]

The final output, a Crystallographic Information File (CIF), is a universally recognized format that contains all the information about the crystal structure and can be deposited in public databases.[6]

Part 2: Comparative Workflow for Structural Confirmation

The logical flow for confirming the structure of a new batch or derivative follows a tiered approach, moving from rapid, high-information techniques to the more definitive but labor-intensive ones as needed.

Caption: Workflow for structural elucidation of diamine derivatives.

Part 3: Characterizing Derivatives

When characterizing derivatives of the parent compound, such as those resulting from the acylation of the primary amine, the same analytical workflow applies. The key is to look for the expected changes in the spectra:

  • NMR: The appearance of new signals corresponding to the added acyl group (e.g., a new methyl singlet for an acetyl group) and a significant downfield shift of the CH-NH-Acyl proton due to the electron-withdrawing effect of the carbonyl group. The signal for the NH proton of the amide will also appear in a different region compared to the original NH₃⁺.

  • MS: A corresponding increase in the molecular weight observed in the mass spectrum. For instance, acetylation (adding C₂H₂O) would increase the mass of the parent cation by 42.01 Da.

By systematically applying this multi-technique, comparative approach, researchers can confidently verify the structure, purity, and stereochemistry of this compound and its derivatives, ensuring the integrity and reliability of their scientific outcomes.

References

  • Benchchem. (n.d.). A Spectroscopic Guide to Differentiating Cis and Trans Isomers of Substituted Nitrocyclohexanes.
  • Goldberg, S. I., Lam, F. L., & Sahli, M. S. (1969). Differentiation of cis- and trans-4-substituted-1-methylcyclohexanes by their N.M.R. signal envelopes.
  • Kwiecień, A., et al. (2013). Single-crystal X-ray diffraction analysis of designer drugs: hydrochlorides of metaphedrone and pentedrone.
  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow.
  • ResearchGate. (2025). Single-crystal X-ray diffraction analysis of designer drugs: Hydrochlorides of metaphedrone and pentedrone.
  • Quora. (2017). Using the tools of spectroscopy, how do chemists tell what is cis and trans for example, cis-1,2-dihydroxycyclohexane vs. trans-1,2-dihydroxycyclohexane?.
  • Indian Journal of Pharmaceutical Sciences. (n.d.). Determination of Dimethylamine and Triethylamine in Hydrochloride Salts of Drug Substances by Headspace Gas Chromatography using. Retrieved from Indian Journal of Pharmaceutical Sciences.
  • Organic Spectroscopy International. (2014). CIS TRANS ISOMERS AND NMR.
  • PubChem. (n.d.). trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride.
  • National Institute of Standards and Technology. (n.d.). Ethylenediamine. NIST WebBook.
  • Google Patents. (n.d.). US8461327B2 - Diamine salts of carboxylic acids.
  • National Institutes of Health. (n.d.). Synthesis, Characterization, and Study of Catalytic Activity of Chiral Cu(II) and Ni(II)
  • BLD Pharm. (n.d.). 1187931-32-3|this compound.
  • sikhcom.net. (n.d.).
  • Excillum. (n.d.). Small molecule crystallography.
  • MySkinRecipes. (n.d.). N1,N1-Dimethylcyclohexane-1,4-diaminedihydrochloride.
  • North Carolina State University. (n.d.). Small Molecule X-ray Crystallography | METRIC.
  • The Royal Society of Chemistry. (n.d.).
  • Sigma-Aldrich. (n.d.). N,N-dimethyl-cyclohexane-1,4-diamine dihydrochloride AldrichCPR.
  • Sunway Pharm Ltd. (n.d.). (1r,4r)-N1,N1-dimethylcyclohexane-1,4-diamine hydrochloride.
  • ACS Publications. (2022).
  • RSC Publishing. (n.d.). Studies in mass spectrometry. Part XII. Mass spectra of enamines.
  • JoVE. (2023).
  • ChemicalBook. (n.d.). trans-1,4-Diaminocyclohexane synthesis.
  • Taylor & Francis Online. (2012).
  • MDPI. (n.d.).
  • ACS Publications. (n.d.). Raman Spectra of Diamines and Diammonium Ions: Effects of Ionization on Carbon-Hydrogen Stretching Frequencies.
  • Google Patents. (n.d.).
  • Sigma-Aldrich. (n.d.). trans-1,4-Diaminocyclohexane = 98.0 GC 2615-25-0.
  • Arkat USA. (n.d.). Synthesis of trans-1,2-diamines via sequential opening of cyclohexene oxide and aziridinium ions.

Sources

Safety Operating Guide

Navigating the Final Step: A Senior Scientist's Guide to the Proper Disposal of N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of ourselves, our colleagues, and the environment. This guide provides a detailed, step-by-step protocol for the proper disposal of N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride, moving beyond simple instructions to explain the underlying safety and regulatory principles.

Part 1: Hazard Assessment and Waste Characterization

Before any disposal procedure can be initiated, a thorough understanding of the compound's hazards is essential. This compound (CAS No. 1187931-32-3) is a solid organic chemical.[1][2] While a specific, comprehensive safety data sheet for this exact compound is not universally available, data for structurally similar compounds, such as other diamine hydrochlorides and substituted cyclohexanes, provide a strong basis for hazard assessment.

The primary hazards are associated with its potential corrosivity and toxicity. Safety data sheets for analogous compounds consistently indicate classifications for severe skin corrosion/burns and eye damage (Category 1B) and acute oral toxicity (Category 4).[3][4][5] Therefore, any waste containing this compound must be treated as hazardous waste .

This classification is not merely a laboratory best practice; it is a regulatory mandate. In the United States, the Environmental Protection Agency (EPA) governs the management of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[6][7] The "cradle-to-grave" approach of RCRA means that the generator of the waste (your laboratory) is responsible for its safe handling and disposal from the moment it is created until its final destruction.[7]

Hazard Classification (Anticipated)GHS CodeImplication for Handling and DisposalRegulatory Framework
Acute Toxicity, Oral (Category 4)H302Harmful if swallowed. Mandates careful handling to prevent ingestion.RCRA (40 CFR §261.3)[8]
Skin Corrosion (Category 1B)H314Causes severe skin burns. Requires use of robust Personal Protective Equipment (PPE).RCRA (40 CFR §261.22)
Serious Eye Damage (Category 1)H318Causes serious eye damage. Requires stringent eye and face protection.RCRA (40 CFR §261.22)
Part 2: Pre-Disposal Safety and Personal Protective Equipment (PPE)

Given the corrosive nature of diamine salts, protecting personnel is the first and most critical step. Before handling waste containers of this compound, the following PPE is mandatory:

  • Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Always dispose of contaminated gloves in accordance with applicable laws and good laboratory practices.[9]

  • Eye/Face Protection: Use safety glasses with side-shields and a face shield. The risk of severe eye damage necessitates this dual layer of protection.[3]

  • Skin and Body Protection: A flame-retardant lab coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or suit should be used. Ensure all skin is covered.

  • Respiratory Protection: If there is a risk of generating dust (e.g., during a spill cleanup), a NIOSH-approved respirator is necessary.

All handling of this waste should be performed within a certified chemical fume hood to minimize inhalation exposure.[10] Ensure that an eyewash station and safety shower are unobstructed and immediately accessible.[10]

Part 3: Step-by-Step Disposal and Containerization Protocol

The guiding principle for the disposal of this compound is do not attempt to neutralize or treat it in the laboratory . Neutralization of amine salts can be exothermic and may release volatile amines. The only safe and compliant method is to package it for pickup by a licensed hazardous waste disposal facility.

Step 1: Designate a Hazardous Waste Accumulation Area

  • Identify a specific, secondary-contained area within the lab, away from incompatible materials (especially strong oxidizing agents), heat, and open flames.[10] This area must be clearly marked with a "Hazardous Waste" sign.

Step 2: Select the Proper Waste Container

  • Use a chemically compatible, leak-proof container with a tightly sealing lid. A high-density polyethylene (HDPE) container is a suitable choice.

  • The container must be in good condition, free of cracks or residue on the outside.

Step 3: Waste Collection

  • For Solid Waste: Carefully transfer the solid this compound into the designated waste container using a dedicated scoop or spatula. Avoid any actions that could generate dust.[11]

  • For Contaminated Labware (e.g., weigh boats, gloves, wipes): Place all contaminated disposable items directly into the same designated solid waste container.

  • For Solutions: If the compound is in solution, collect it in a designated, compatible liquid waste container. Do not mix it with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office.

Step 4: Labeling the Waste Container

  • Proper labeling is a strict regulatory requirement.[7] As soon as the first drop of waste enters the container, it must be labeled. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" (Avoid abbreviations or formulas).

    • An accurate list of all container contents if it's a mixture.

    • The specific hazard characteristics (e.g., "Corrosive," "Toxic").

    • The date accumulation started.

Step 5: Storage and Disposal

  • Keep the waste container tightly sealed at all times, except when adding waste.

  • Store the container in your designated satellite accumulation area.

  • Follow your institution's specific procedures for requesting a hazardous waste pickup from your EHS or equivalent department. They will manage the final transport and disposal at an approved facility.[3][10]

Part 4: Emergency Procedures - Spill Management

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert: Evacuate all non-essential personnel from the immediate area. Alert your colleagues and supervisor. Do not attempt to clean a large spill alone.

  • Don PPE: Before addressing the spill, don the full PPE detailed in Part 2.

  • Containment: Prevent the spill from spreading or entering drains.[3] For a solid spill, carefully cover it with a plastic sheet to minimize dust. For a liquid spill, create a dike around it using an inert, absorbent material like vermiculite or sand.

  • Cleanup:

    • Solid Spill: Carefully sweep up the material without creating dust and place it in your designated hazardous waste container.[9]

    • Liquid Spill: Use an absorbent spill kit to soak up the material. Place the used absorbent pads into the hazardous waste container.

  • Decontamination: Clean the affected area thoroughly with a suitable solvent (check with your EHS office), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Reporting: Report the incident to your EHS office, as required by institutional policy.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G Disposal Workflow for this compound A Waste Generation (Solid, Solution, or Contaminated Material) B Characterize as Hazardous Waste (Corrosive, Toxic) A->B C Don Full PPE (Gloves, Goggles, Face Shield, Lab Coat) B->C D Select & Label Approved Hazardous Waste Container C->D E Transfer Waste to Container (No Dust Generation, Avoid Incompatibles) D->E F Store in Designated Satellite Accumulation Area (Secondary Containment) E->F G Keep Container Sealed Update Accumulation Log F->G H Request Pickup from Environmental Health & Safety (EHS) G->H I EHS Manages Transport to Licensed Disposal Facility H->I

Caption: Decision workflow for compliant hazardous waste disposal.

By adhering to this comprehensive guide, you can ensure that the final step in your experimental workflow is conducted with the highest standards of safety, integrity, and regulatory compliance, building a culture of trust and responsibility in the laboratory.

References

  • How to Properly Manage Hazardous Waste Under EPA Regul
  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency (EPA).
  • EPA Hazardous Waste Management.
  • What Regulations Govern Hazardous Waste Management? Chemistry For Everyone.
  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA).
  • (1R,4R)-N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride.** CymitQuimica.
  • N1,N1-Dimethylcyclohexane-1,4-diaminedihydrochloride. MySkinRecipes.
  • Safety Data Sheet for trans-N,N′-Dimethylcyclohexane-1,2-diamine. Sigma-Aldrich.
  • trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride.
  • This compound. Lead Sciences.
  • Safety Data Sheet for cis-N1,N2-Dimethylcyclohexane-1,2-diamine. Angene Chemical.
  • N,N-dimethyl-cyclohexane-1,4-diamine dihydrochloride AldrichCPR. Sigma-Aldrich.
  • Safety Data Sheet for trans-N,N'-Dimethyl-1,2-cyclohexanediamine. Fisher Scientific.
  • Safety Data Sheet for 1,1-Dimethylcyclohexane. Sigma-Aldrich.
  • Safety Data Sheet for trans-1,4-Diaminocyclohexane. Fisher Scientific.
  • Safety Data Sheet for N1,N2-Dimethylcyclohexane-1,2-diamine. Apollo Scientific.
  • (1R,4R)
  • This compound. ChemicalBook.
  • This compound. BLD Pharm.
  • Safety Data Sheet for N,N-Dimethylcyclohexane-1,4-diamine. ChemicalBook.

Sources

Navigating the Safe Handling of N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of our work and the safety of our laboratory personnel are paramount. N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride, a key building block in various synthetic pathways, requires meticulous handling due to its inherent hazardous properties. This guide provides a comprehensive, experience-driven framework for selecting and using Personal Protective Equipment (PPE) when working with this compound, ensuring a secure research environment.

Understanding the Hazard: Why Specific PPE is Non-Negotiable

This compound (CAS No. 1187931-32-3) is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).[1] Our experience with analogous diamine compounds further underscores the potential for severe skin and eye damage.[2][3] Therefore, a robust PPE strategy is not merely a recommendation but a critical line of defense.

The primary routes of exposure are inhalation of the powder, skin and eye contact, and ingestion. The dihydrochloride salt form exists as a solid, meaning that the generation of dust during weighing and transfer operations is a significant concern.

Core PPE Requirements: A Multi-layered Defense

A foundational principle of laboratory safety is to establish multiple barriers between the researcher and the chemical. The following PPE is mandatory when handling this compound.

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene)Prevents skin contact with the corrosive solid. Nitrile gloves offer good resistance to a range of chemicals and are a standard in many laboratory settings.[4][5]
Eye and Face Protection Safety goggles with side shields or a full-face shieldProtects the eyes from dust particles and potential splashes. A face shield offers an additional layer of protection for the entire face.[4][6][7]
Body Protection Fully-buttoned laboratory coatProvides a removable barrier to protect skin and personal clothing from contamination.
Footwear Closed-toe shoesProtects the feet from spills and falling objects.[5]

Task-Specific PPE Escalation: Adapting to the Procedure

Standard PPE provides a baseline of protection. However, certain procedures elevate the risk of exposure and necessitate additional protective measures.

Weighing and Transferring Solid Compound

The primary risk during these operations is the inhalation of fine dust particles.

  • Respiratory Protection: When handling larger quantities or if there is a potential for significant dust generation, a NIOSH-approved respirator is essential.[4] For lower concentrations, a well-ventilated area or a chemical fume hood may be sufficient.[6]

Preparing Solutions

Dissolving the solid in a solvent introduces the risk of splashes.

  • Enhanced Eye/Face Protection: The use of a full-face shield over safety goggles is strongly recommended to protect against splashes.[7]

  • Protective Apron: A chemical-resistant apron provides an additional layer of protection for the torso against spills.

Procedural Guidance: Donning and Doffing PPE

The effectiveness of PPE is contingent on its correct use. Follow this sequence to minimize the risk of contamination.

Donning Sequence:
  • Lab Coat: Put on a clean, appropriately sized lab coat and fasten it completely.

  • Respirator (if required): Perform a fit check to ensure a proper seal.

  • Eye and Face Protection: Put on safety goggles, followed by a face shield if necessary.

  • Gloves: Don the appropriate chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.

Doffing Sequence (to prevent self-contamination):
  • Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare hands.

  • Face Shield and Goggles: Remove from the back of the head.

  • Lab Coat: Unbutton and remove by folding it inward on itself, avoiding contact with the contaminated exterior.

  • Respirator (if used): Remove from the back of the head.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[3]

Visualizing the Workflow: PPE Selection Logic

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the intended laboratory operation.

PPE_Selection_Workflow cluster_start Start: Handling this compound cluster_ppe Personal Protective Equipment cluster_tasks Laboratory Operations cluster_disposal Disposal Start Identify Handling Task Weighing Weighing or Transferring Solid Start->Weighing Solution_Prep Preparing Solutions Start->Solution_Prep General_Use General Benchtop Use Start->General_Use Base_PPE Standard PPE: - Nitrile/Neoprene Gloves - Safety Goggles - Lab Coat - Closed-toe Shoes Disposal Follow Institutional Hazardous Waste Procedures Base_PPE->Disposal Respiratory Add NIOSH-approved Respirator Respiratory->Disposal Face_Shield Add Full-Face Shield Face_Shield->Disposal Apron Add Chemical-Resistant Apron Apron->Disposal Weighing->Base_PPE Weighing->Respiratory If significant dust is generated Solution_Prep->Base_PPE Solution_Prep->Face_Shield Solution_Prep->Apron General_Use->Base_PPE

Sources

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